Cbdvq
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24O3 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-hydroxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H24O3/c1-5-6-13-10-16(20)17(19(22)18(13)21)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,22H,2,5-8H2,1,3-4H3/t14-,15+/m0/s1 |
InChI Key |
OCASQLNJVSWGOM-LSDHHAIUSA-N |
Isomeric SMILES |
CCCC1=CC(=O)C(=C(C1=O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C |
Canonical SMILES |
CCCC1=CC(=O)C(=C(C1=O)O)C2C=C(CCC2C(=C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Cannabidivarin Quinone (CBDVQ): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidivarin quinone (CBDVQ) is a quinone derivative of cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant. As a member of the cannabinoid quinone class, this compound is of significant interest for its potential therapeutic applications, drawing parallels from its more extensively studied analogue, cannabidiol quinone (HU-331). This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on this compound, including its chemical properties, probable synthesis, and inferred biological activities based on related compounds. The document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
Cannabinoid quinones are oxidized derivatives of cannabinoids that have garnered attention for their potent and diverse biological activities, distinct from their parent compounds. While research has predominantly focused on cannabidiol quinone (HU-331), the quinone derivative of cannabidivarin, this compound, represents a novel yet under-investigated molecule. CBDV itself has shown promise for its anticonvulsant and anti-inflammatory properties. The transformation of CBDV into its quinone form is expected to significantly alter its pharmacological profile, potentially leading to new therapeutic avenues. This guide synthesizes the available information on this compound and provides a theoretical framework for its study based on the broader class of cannabinoid quinones.
Chemical and Physical Properties
Limited direct experimental data is available for Cannabidivarin quinone. The following information is derived from supplier specifications and by analogy to related compounds.
| Property | Data |
| Formal Name | 3-hydroxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-propyl-2,5-cyclohexadiene-1,4-dione |
| CAS Number | 2442488-55-1 |
| Molecular Formula | C₁₉H₂₄O₃ |
| Molecular Weight | 300.4 g/mol |
| Solubility | DMF: ~30 mg/mlDMSO: ~20 mg/mlEthanol: ~30 mg/mlPBS (pH 7.2): Insoluble |
| SMILES String | O=C(C([C@@H]1C=C(C)CC[C@H]1C(C)=C)=C2O)C=C(CCC)C2=O |
| Appearance | Expected to be a colored solid, characteristic of quinones. |
| Stability | Cannabinoid quinones are known to be susceptible to degradation, particularly in solution. DMSO solutions of the related CBDQ (HU-331) have been reported to lose 50% of their titer in 2 days at 20°C.[1] |
Synthesis
General Method for Cannabinoid Quinone Synthesis
The synthesis of cannabinoid quinones typically involves the oxidation of the corresponding parent cannabinoid. Neutral cannabinoids are susceptible to oxidative dearomatization, which can be achieved through atmospheric or chemical means to yield their quinone derivatives.[1]
Postulated Synthesis of this compound
A specific, detailed protocol for the synthesis of this compound has not been published. However, it can be reasonably inferred that this compound is synthesized from cannabidivarin (CBDV) through an oxidation reaction. Methods used for the synthesis of the closely related cannabidiol quinone (HU-331) from cannabidiol (CBD) can serve as a template.
Experimental Protocol (Hypothetical, based on HU-331 synthesis):
-
Starting Material: High-purity cannabidivarin (CBDV).
-
Oxidizing Agent: Various oxidizing agents have been used for similar transformations, including atmospheric oxygen in the presence of a base (as in the Beam test), or more controlled chemical oxidants like Fremy's salt or iodanes (e.g., bis(trifluoroacetoxy)iodobenzene - PIFA).[1][2]
-
Reaction Conditions: The reaction is typically carried out in an appropriate organic solvent at a controlled temperature. For instance, the oxidation of CBD to HU-331 has been achieved under alkaline conditions.[1]
-
Purification: The resulting this compound would be purified from the reaction mixture using chromatographic techniques, such as silica gel column chromatography, to isolate the compound of interest.
-
Characterization: The structure and purity of the synthesized this compound would be confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Figure 1: Postulated synthesis of this compound from CBDV via oxidation.
Biological Activity and Mechanism of Action (Inferred)
Direct studies on the biological activity and mechanism of action of this compound are not currently available in the scientific literature. However, based on research into other cannabinoid quinones, particularly HU-331, we can extrapolate potential activities.
Anticancer Activity
Cannabinoid quinones have demonstrated significant cytotoxic properties against various cancer cell lines.[3][4][5]
-
Topoisomerase II Inhibition: HU-331 is a potent inhibitor of topoisomerase IIα, an enzyme crucial for DNA replication and repair in cancer cells.[3][4][5] Unlike many other quinone-based anticancer drugs, HU-331 inhibits the catalytic activity of the enzyme without causing DNA strand breaks, a mechanism that may contribute to its lower toxicity profile.[5] It is plausible that this compound shares this mechanism of action.
-
Apoptosis and Antiangiogenesis: HU-331 has been shown to induce apoptosis in endothelial cells and exhibits antiangiogenic properties, which are critical for preventing tumor growth and metastasis.[5][6]
Neuroprotective Effects
Some cannabinoid quinone derivatives have been investigated for their neuroprotective potential. For instance, VCE-003.2, a derivative of cannabigerol-quinone, has shown protective effects in models of Parkinson's and Huntington's disease.[4] This suggests that this compound could also possess neuroprotective properties, although this remains to be experimentally verified.
Receptor Interactions
The introduction of the p-quinone moiety to the cannabinoid structure generally leads to a loss of affinity for the classical cannabinoid receptors, CB1 and CB2.[4] This suggests that the biological effects of this compound are likely independent of these receptors. Some cannabinoid quinones have been shown to interact with other receptors, such as the peroxisome proliferator-activated receptor-gamma (PPARγ).[4]
Figure 2: Inferred mechanism of anticancer action for this compound.
Experimental Protocols for Future Research
To elucidate the specific properties of this compound, the following experimental workflows are proposed.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., breast, colon, lung) in appropriate media and conditions.
-
Treatment: Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line to quantify the cytotoxic potency of this compound.
Topoisomerase II Inhibition Assay
Objective: To investigate whether this compound inhibits the activity of topoisomerase II.
Methodology:
-
Enzyme and Substrate: Use purified human topoisomerase IIα and a suitable DNA substrate (e.g., supercoiled plasmid DNA).
-
Inhibition Assay: Incubate the enzyme and DNA with varying concentrations of this compound.
-
Analysis: Analyze the DNA topology changes (relaxation of supercoiled DNA) using agarose gel electrophoresis. A reduction in the conversion of supercoiled to relaxed DNA indicates enzyme inhibition.
Figure 3: Proposed experimental workflow for the evaluation of this compound.
Conclusion and Future Directions
Cannabidivarin quinone (this compound) is a largely unexplored derivative of cannabidivarin. Based on the well-documented activities of the related compound HU-331, this compound holds potential as a therapeutic agent, particularly in the field of oncology. Its inferred mechanism of action as a topoisomerase II inhibitor with a potentially favorable safety profile makes it an attractive candidate for further investigation.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities. In vitro studies are necessary to confirm its cytotoxicity against a panel of cancer cell lines and to elucidate its precise mechanism of action. Subsequent in vivo studies in animal models will be crucial to assess its efficacy, toxicity, and pharmacokinetic profile. The exploration of this compound and other less-common cannabinoid quinones could unveil novel therapeutic strategies for a range of diseases.
References
- 1. Cannabinoquinones: Synthesis and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cannabinoid Quinones-A Review and Novel Observations. | Cannabinoids Research [cannabinoids.huji.ac.il]
- 4. Cannabinoid Quinones—A Review and Novel Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. HU-331: a cannabinoid quinone, with uncommon cytotoxic properties and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cannabidivarin (CBDV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidivarin (CBDV) is a non-psychoactive phytocannabinoid found in the Cannabis sativa plant.[1] Structurally similar to the more well-known cannabidiol (CBD), CBDV is distinguished by a propyl side chain, which influences its pharmacological profile.[2] This compound is garnering significant interest within the scientific community for its therapeutic potential, particularly in the fields of neurology and inflammation.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of CBDV, along with relevant experimental methodologies.
Chemical Structure and Identification
CBDV, or 2-[(1R,6R)-6-Isopropenyl-3-methylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol, is a homolog of cannabidiol (CBD). The key structural difference is the substitution of CBD's pentyl side chain with a propyl group.
Key Identifiers:
-
IUPAC Name: 2-[(1R,6R)-6-Isopropenyl-3-methylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol
-
CAS Number: 24274-48-4[2]
-
Molecular Formula: C₁₉H₂₆O₂
-
SMILES: CCCc1cc(O)c(c(O)c1)[C@H]2C=C(C)CC[C@H]2C(=C)C
-
InChI: InChI=1S/C19H26O2/c1-4-5-13-9-16(20)18(17(21)10-13)15-8-12(3)6-7-14(15)11(2)2/h8-10,14-15,20-21H,4-7H2,1-3H3/t14-,15+/m0/s1
Physicochemical Properties
The following table summarizes the key physicochemical properties of Cannabidivarin.
| Property | Value | Reference |
| Molecular Weight | 286.41 g/mol | N/A |
| Appearance | Crystalline solid | N/A |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. | N/A |
| LogP (Predicted) | ~5.5 | N/A |
Biological Activity and Signaling Pathways
CBDV has demonstrated a range of biological activities, with significant potential as an anti-epileptic, anti-inflammatory, and neuroprotective agent.[1] Its mechanisms of action are multifaceted and involve modulation of several key signaling pathways.
Key Therapeutic Properties:
-
Anti-Epileptic Properties: Studies suggest CBDV can reduce the frequency and severity of seizures, potentially by modulating neuronal excitability through interactions with specific brain receptors.[1]
-
Anti-Inflammatory Effects: CBDV exhibits anti-inflammatory properties that may be beneficial for conditions such as inflammatory bowel disease and neurodegenerative disorders.[1]
-
Neuroprotective Effects: Research indicates that CBDV may help protect and preserve brain cells, suggesting its potential in slowing the progression of neurodegenerative diseases like Parkinson's and Alzheimer's.[1]
-
Potential in Autism Spectrum Disorders (ASDs): Preliminary studies have shown that CBDV may alleviate some behavioral difficulties associated with ASDs.[1]
The signaling pathways of CBDV are believed to be similar to those of CBD, involving interactions with the endocannabinoid system and other receptor targets.
Caption: Putative signaling pathways of CBDV, highlighting its interaction with various receptors to produce cellular effects.
Experimental Protocols
Chemical Synthesis
A common method for the synthesis of CBDV and its analogs is through the acid-catalyzed reaction of an appropriate resorcinol (in this case, one with a three-carbon side chain) with a terpene such as (+)-p-mentha-2,8-dien-1-ol.[3] Continuous flow chemical synthesis has been explored as a practical and scalable method.
Example Protocol: Continuous Flow Synthesis of CBDV
-
Solution Preparation:
-
Solution A: Dissolve olivetol (with a three-carbon side chain) and (+)-p-mentha-2,8-dien-1-ol in a suitable solvent like dichloromethane (DCM).
-
Solution B: Dissolve a Lewis acid catalyst (e.g., BF₃·Et₂O) in DCM.
-
-
Reaction:
-
Pump both solutions simultaneously into a T-connector.
-
Pass the combined solution through a coil reactor with a defined residence time (e.g., 7 minutes).
-
-
Quenching and Extraction:
-
The output from the reactor is quenched with a basic solution (e.g., saturated sodium bicarbonate).
-
The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product.
-
-
Purification:
-
The crude product is purified using chromatographic techniques such as flash chromatography or high-performance liquid chromatography (HPLC) to obtain pure CBDV.
-
The following diagram illustrates a generalized workflow for the synthesis and purification of CBDV.
Caption: A generalized workflow for the continuous flow synthesis and purification of Cannabidivarin (CBDV).
Analytical Characterization
The structure and purity of synthesized CBDV are confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for detailed structural elucidation of the molecule.
-
High-Performance Liquid Chromatography (HPLC): Employed for the separation and quantification of CBDV and any impurities.[[“]]
-
Mass Spectrometry (MS): Provides precise molecular weight and structural information, aiding in the identification of CBDV and its analogs.[[“]]
Summary and Future Directions
Cannabidivarin (CBDV) is a promising phytocannabinoid with a distinct chemical structure and a compelling pharmacological profile. Its potential as an anti-convulsant, anti-inflammatory, and neuroprotective agent warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, conducting robust clinical trials to validate its therapeutic efficacy, and optimizing synthetic routes for large-scale production. The development of detailed experimental protocols and a deeper understanding of its signaling pathways will be crucial for advancing CBDV from a research compound to a potential therapeutic agent.
References
An In-depth Technical Guide to Cannabidiol-Quinone (CBDQ)
Introduction
This technical guide provides a comprehensive overview of Cannabidiol-Quinone (CBDQ), a significant oxidation product of Cannabidiol (CBD). It is presumed that the query for "Cbdvq" was a typographical error, and the intended subject of interest is CBDQ, also known by its research designation HU-331. This document is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into the synthesis, discovery, and biological activities of CBDQ.
Discovery and Overview
Cannabidiol-Quinone (CBDQ), or HU-331, was first described in 1968 by the research group of Raphael Mechoulam.[1][2] Its discovery was linked to the investigation of the Beam test, a chemical test that produces a purple color in the presence of CBD, which is caused by the aerobic oxidation of CBD to its quinone form.[2][3] CBDQ is not a naturally occurring phytocannabinoid in the Cannabis sativa plant but rather a product of CBD's degradation through oxidation, which can be accelerated by exposure to air and alkaline conditions.[1][3]
Synthesis of Cannabidiol-Quinone (CBDQ)
The primary route for CBDQ synthesis is the oxidation of CBD. Several methods have been reported, with varying yields and scalability.
Experimental Protocols
Method 1: Aerobic Oxidation (Beam Test Conditions)
This method is based on the original Beam test and involves the oxidation of CBD in a biphasic system.
-
Reagents and Materials:
-
Cannabidiol (CBD)
-
Petroleum ether
-
5% Ethanolic Potassium Hydroxide (KOH) solution
-
Dimethyl sulfoxide (DMSO) (optional, to enhance yield)
-
Oxygen source (air or pure oxygen)
-
-
Procedure:
-
Dissolve Cannabidiol (CBD) in petroleum ether.
-
Create a biphasic system by adding a 5% ethanolic KOH solution.
-
Cool the reaction mixture to 0°C.
-
Bubble air or pure oxygen through the stirred reaction mixture. The addition of a few drops of DMSO has been shown to improve the yield to approximately 50%.[2]
-
The reaction progress can be monitored by the development of a purple color.
-
After several hours, quench the reaction and perform an aqueous workup.
-
Extract the organic layer and purify the crude product using column chromatography to isolate CBDQ.
-
-
Challenges: This method is often associated with erratic and modest yields (around 20% without optimization) and can be difficult to scale up.[3] The formation of an unstable dimeric quinone as a byproduct is also common.[3]
Method 2: Oxidation with 2-Iodoxybenzoic acid (SIBX)
A more recent and efficient method involves the use of the hypervalent iodine reagent SIBX.
-
Reagents and Materials:
-
Cannabidiol (CBD)
-
2-Iodoxybenzoic acid (SIBX)
-
Suitable organic solvent (e.g., dichloromethane)
-
-
Procedure:
-
Dissolve CBD in the chosen organic solvent.
-
Add SIBX to the solution.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and evaporate the solvent.
-
Purify the residue by column chromatography to obtain pure CBDQ.
-
-
Advantages: This method is generally more reproducible and can be applied to other phytocannabinoids that are unreactive under Beam test conditions.[3]
Synthesis Workflow Diagram
References
An In-depth Technical Guide on the Relationship of Cannabidivarin (CBDV) to Cannabidiol (CBD)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of cannabidivarin (CBDV), a non-psychotropic phytocannabinoid, and its relationship to its close homolog, cannabidiol (CBD). It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document details the structural and physicochemical distinctions between CBDV and CBD, presents a comparative summary of their pharmacological activities through quantitative data, and outlines detailed experimental protocols for their synthesis and analysis. Furthermore, it elucidates the primary signaling pathways through which CBDV exerts its effects, with a focus on the Transient Receptor Potential Vanilloid 1 (TRPV1) and the G-protein coupled receptor 55 (GPR55). All quantitative data are presented in tabular format for ease of comparison, and key processes and pathways are visualized using detailed diagrams.
Introduction
Cannabidivarin (CBDV) is a naturally occurring, non-intoxicating cannabinoid found in the Cannabis sativa plant.[1] Structurally, it is a homolog of the more widely known cannabidiol (CBD), from which it differs by a shortened alkyl side chain.[1] While CBD has been the subject of extensive research, leading to its approval for certain medical conditions, CBDV is emerging as a compound of significant interest due to its unique pharmacological profile and therapeutic potential, particularly in the context of neurological disorders.[2] This guide aims to provide a detailed technical overview of CBDV, focusing on its direct comparison with CBD to aid in research and development efforts.
Structural and Physicochemical Properties
The primary structural difference between CBDV and CBD lies in the length of their respective alkyl side chains; CBDV possesses a propyl (three-carbon) chain, whereas CBD has a pentyl (five-carbon) chain.[1] This seemingly minor variation in molecular structure gives rise to differences in their physicochemical properties, which in turn can influence their pharmacokinetic and pharmacodynamic profiles.
Table 1: Comparative Physicochemical Properties of CBDV and CBD
| Property | Cannabidivarin (CBDV) | Cannabidiol (CBD) | Reference(s) |
| Molecular Formula | C₁₉H₂₆O₂ | C₂₁H₃₀O₂ | [3] |
| Molecular Weight | 286.41 g/mol | 314.46 g/mol | [4] |
| LogP (calculated) | 5.6 | 6.3 | [4] |
| Topological Polar Surface Area | 40.46 Ų | 40.46 Ų | [4] |
| Hydrogen Bond Donors | 2 | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | 2 | [4] |
Pharmacology and Mechanism of Action
Both CBDV and CBD are characterized by their polypharmacology, interacting with a range of molecular targets beyond the classical cannabinoid receptors (CB1 and CB2). Their distinct pharmacological profiles are summarized below.
Receptor Binding and Functional Activity
CBDV and CBD generally exhibit low affinity for the orthosteric sites of CB1 and CB2 receptors.[5] Their primary mechanisms of action are thought to involve other receptor systems, most notably the transient receptor potential (TRP) channels and the orphan G-protein coupled receptor 55 (GPR55).
Table 2: Comparative Receptor Binding Affinities (Ki) of CBDV and CBD
| Receptor Target | Cannabidivarin (CBDV) Ki (nM) | Cannabidiol (CBD) Ki (nM) | Reference(s) |
| CB1 | >10000 | ~4350 | [6] |
| CB2 | ~574 | ~2900 | [5][6] |
Table 3: Comparative Functional Activity (EC₅₀/IC₅₀) of CBDV and CBD
| Assay/Target | Cannabidivarin (CBDV) | Cannabidiol (CBD) | Reference(s) |
| TRPV1 Activation (EC₅₀) | ~12.3 µM | ~3.2 µM | [7] |
| TRPV2 Activation (EC₅₀) | ~8.9 µM | ~3.5 µM | [8] |
| TRPA1 Activation (EC₅₀) | ~15.2 µM | ~4.9 µM | [8] |
| GPR55 Antagonism | Potent Antagonist | Potent Antagonist | [9][10] |
| CYP2C19 Inhibition (IC₅₀) | 3.45 - 3.78 µM | ~2.51 µM | [11] |
Key Signaling Pathways
CBDV and CBD are known to be agonists of several TRP channels, including TRPV1, TRPV2, and TRPA1.[8] Activation of these non-selective cation channels, particularly TRPV1, leads to an influx of calcium ions (Ca²⁺). This initial activation is followed by a profound and long-lasting desensitization of the channel, which is a proposed mechanism for the anti-convulsant and analgesic effects of these compounds.[12][13] The desensitization process is thought to reduce neuronal hyperexcitability.[12]
GPR55 is an orphan receptor that has been implicated in various physiological processes, including inflammatory responses and neurotransmitter release.[9] Both CBDV and CBD have been shown to act as antagonists at GPR55, inhibiting the signaling induced by the endogenous agonist, lysophosphatidylinositol (LPI).[10] The antagonism of GPR55 signaling is another potential mechanism contributing to the therapeutic effects of CBDV. GPR55 activation by LPI typically leads to the coupling of Gα13, activation of RhoA kinase, and a subsequent increase in intracellular calcium.[14][15]
References
- 1. gvbbiopharma.com [gvbbiopharma.com]
- 2. criver.cc [criver.cc]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRPV1: A Common Denominator Mediating Antinociceptive and Antiemetic Effects of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Degradation Pathways of Cannabidivarin (CBDV): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidivarin (CBDV) is a non-psychotropic cannabinoid found in the cannabis plant, structurally similar to cannabidiol (CBD). As interest in the therapeutic potential of CBDV grows, a thorough understanding of its stability and degradation pathways is crucial for the development of safe and effective pharmaceuticals. This technical guide provides a comprehensive overview of the known and anticipated degradation pathways of CBDV, drawing upon existing research on both CBDV and its close structural analog, CBD. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing robust stability studies, identifying potential degradants, and developing stable formulations.
Given the limited availability of specific quantitative data on CBDV degradation, this guide leverages the extensive research conducted on CBD as a predictive model. The structural homology between CBDV and CBD, differing only by a propyl versus a pentyl side chain, suggests that they will undergo similar degradation reactions.
Biosynthesis of CBDV: The Precursor Pathway
The journey to CBDV begins with its acidic precursor, cannabidivarinic acid (CBDVA). CBDVA is biosynthesized in the cannabis plant from cannabigerovarinic acid (CBGVA) through the enzymatic action of CBDA synthase.[1] This enzyme catalyzes the oxidative cyclization of the geranyl group of CBGVA to form CBDVA.[2][3]
The subsequent conversion of CBDVA to CBDV is primarily a non-enzymatic process known as decarboxylation. This reaction is driven by heat and results in the loss of a carboxyl group from the CBDVA molecule.[4]
Abiotic Degradation Pathways of CBDV
The stability of CBDV is influenced by several environmental factors, including heat, light, pH, and the presence of oxidizing agents.[5] These factors can induce a variety of degradation reactions, leading to the formation of several byproducts.
Thermal Degradation
Heat is a significant driver of CBDV degradation. The primary thermal degradation pathway is decarboxylation of any residual CBDVA to CBDV. At elevated temperatures, further degradation of CBDV can occur, although specific pathways and products for CBDV are not well-documented. Based on studies of CBD, thermal stress can lead to the formation of various isomers and oxidation products.[6]
Photodegradation
Exposure to light, particularly UV radiation, can induce the degradation of cannabinoids.[5] For CBD, photodegradation has been shown to lead to the formation of cannabinol (CBN) and other oxidation products.[7][8] It is highly probable that CBDV undergoes a similar photodegradation pathway, resulting in the formation of propyl-cannabinol (CBN-C3) and other related compounds.
pH-Mediated Degradation
The pH of the surrounding environment plays a critical role in the stability of CBDV.
-
Acidic Conditions: Under acidic conditions, CBD is known to undergo cyclization to form various tetrahydrocannabinol (THC) isomers, including Δ⁹-THC and Δ⁸-THC.[9][10][11] Therefore, it is anticipated that CBDV will cyclize under acidic conditions to form Δ⁹-tetrahydrocannabivarin (Δ⁹-THCV) and Δ⁸-tetrahydrocannabivarin (Δ⁸-THCV). Further degradation of these THCV isomers to cannabinol-C3 (CBN-C3) can also occur.[6]
-
Basic Conditions: While less studied, basic conditions can also promote the degradation of cannabinoids. For THC, basic conditions can lead to the formation of Δ¹⁰-THC isomers.[9] The impact of basic conditions on CBDV stability requires further investigation.
Oxidative Degradation
Oxidation is a major degradation pathway for cannabinoids.[5] The phenolic hydroxyl groups in the CBDV molecule are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and certain oxidizing agents. The primary oxidation product of CBD is cannabidiol quinone (CBDQ), also known as HU-331.[12] It is therefore highly likely that CBDV will oxidize to form cannabidivarin quinone (CBDVQ). Further oxidation can lead to the formation of other hydroxy- and dihydroxy-CBDV derivatives.[12]
Summary of Quantitative Degradation Data (Modeled from CBD)
As specific quantitative kinetic data for CBDV degradation is scarce, the following tables summarize the degradation kinetics of CBD under various stress conditions. This data provides a valuable framework for predicting the stability of CBDV.
Table 1: Thermal Degradation Kinetics of CBD in Dried Cannabis Resin [6][13][14]
| Temperature (°C) | Reaction Order | Rate Constant (k) |
| 50 | Zero-order | Value not specified |
| 60 | Zero-order | Value not specified |
| 70 | Zero-order | Value not specified |
| 80 | Zero-order | Value not specified |
Table 2: Degradation Kinetics of CBD in pH 2 Solution [6][13][14]
| Temperature (°C) | Reaction Order | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| 40 | First-order | Value not specified | 131.21 |
| 50 | First-order | Value not specified | |
| 60 | First-order | Value not specified | |
| 70 | First-order | Value not specified |
Table 3: Degradation of CBD in Simulated Gastric Fluid (SGF) [11]
| Time (min) | % CBD Degraded | Reaction Order | Rate Constant (k) (min⁻¹) |
| 60 | ~85% | First-order | -0.031 |
| 120 | >98% |
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of CBDV degradation pathways. These protocols are based on established methods for cannabinoid analysis and can be adapted for specific research needs.
Protocol 1: Forced Degradation Study of CBDV
Objective: To investigate the degradation of CBDV under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and understand degradation pathways.
Materials:
-
CBDV reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-UV or LC-MS system
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of CBDV in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of CBDV stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of CBDV stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of CBDV stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial containing 1 mL of CBDV stock solution in an oven at 105°C for 24 hours.
-
Photodegradation: Expose a vial containing 1 mL of CBDV stock solution to UV light (254 nm) and visible light in a photostability chamber for a defined period.
-
-
Sample Analysis:
Protocol 2: HPLC-UV Method for the Analysis of CBDV and its Degradants
Objective: To develop and validate a stability-indicating HPLC-UV method for the separation and quantification of CBDV and its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-20 min: 70-95% B
-
20-25 min: 95% B
-
25-26 min: 95-70% B
-
26-30 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[15]
Protocol 3: Enzymatic Conversion of CBGVA to CBDVA
Objective: To perform the in vitro enzymatic conversion of CBGVA to CBDVA using CBDA synthase.
Materials:
-
CBGVA substrate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
FAD (flavin adenine dinucleotide) cofactor
-
Incubator
-
Quenching solution (e.g., acetonitrile)
-
HPLC-UV or LC-MS system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, CBGVA, and FAD.
-
Enzyme Addition: Initiate the reaction by adding CBDA synthase to the mixture.
-
Incubation: Incubate the reaction mixture at the optimal temperature for CBDA synthase activity (typically around 30-37°C) for a defined period (e.g., 1-4 hours).
-
Reaction Quenching: Stop the reaction by adding an equal volume of quenching solution.
-
Analysis: Centrifuge the mixture to pellet the enzyme and analyze the supernatant for the presence of CBDVA using a suitable HPLC-UV or LC-MS method.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathways and experimental workflows described in this guide.
Caption: Overview of CBDV biosynthesis and major degradation pathways.
Caption: Experimental workflow for a forced degradation study of CBDV.
Conclusion
This technical guide provides a detailed overview of the degradation pathways of CBDV, leveraging current knowledge of both CBDV and its close analog, CBD. The information presented, including degradation pathways, quantitative data (modeled from CBD), and detailed experimental protocols, serves as a valuable resource for professionals in the pharmaceutical and cannabinoid research fields. A thorough understanding of CBDV's stability is paramount for the development of safe, effective, and stable therapeutic products. Further research focusing specifically on the quantitative degradation kinetics of CBDV under various stress conditions is warranted to refine our understanding and support the development of CBDV-based medicines.
References
- 1. blimburnseeds.com [blimburnseeds.com]
- 2. uniprot.org [uniprot.org]
- 3. Cannabidiolic acid synthase - Wikipedia [en.wikipedia.org]
- 4. CavacoPedia @ Cavac's Stuff [cavac.at]
- 5. broughton-group.com [broughton-group.com]
- 6. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of cannabidiol (CBD) and Δ9-THC in cannabis plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Psychoactive Degradants of Cannabidiol in Simulated Gastric and Physiological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterizing the degradation of cannabidiol in an e-liquid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DoE-assisted development and validation of a stability-indicating HPLC-DAD method for simultaneous determination of five cannabinoids in Cannabis sativa L. based on analytical quality by design (AQbD) concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of cannabinoids in commercial hemp seed oil and decarboxylation kinetics studies of cannabidiolic acid (CBDA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iris.unimore.it [iris.unimore.it]
- 18. unitedchem.com [unitedchem.com]
- 19. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 20. greyhoundchrom.com [greyhoundchrom.com]
- 21. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of Cbdvq preclinical studies
An In-Depth Technical Guide to the Preclinical Pharmacological Profile of Cannabidiol (CBD) and Cannabidivarin (CBDV)
Disclaimer: The query specified "CBDVQ." As extensive searches for "this compound" in scientific literature yielded no specific compound, this guide focuses on the closely related and well-researched phytocannabinoids, Cannabidiol (CBD) and Cannabidivarin (CBDV), assuming a typographical error in the original query.
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Cannabidiol (CBD) and its varinolic homolog, Cannabidivarin (CBDV). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Pharmacodynamics: Mechanisms of Action
CBD and CBDV exhibit a complex and promiscuous pharmacology, interacting with a wide range of molecular targets beyond the classical cannabinoid receptors.[1][2][3] Unlike THC, CBD is non-psychoactive and has a low affinity for CB1 and CB2 receptors, often acting as a negative allosteric modulator of the CB1 receptor.[3][4] The therapeutic potential of these compounds stems from their multi-target engagement.
Key Molecular Targets and Signaling Pathways:
The primary mechanisms of action involve modulation of the endocannabinoid system, interaction with various ion channels and receptors, and anti-inflammatory effects.[4][5][6]
-
Endocannabinoid System (ECS): CBD indirectly modulates the ECS by inhibiting the Fatty Acid Amide Hydrolase (FAAH) enzyme, which is responsible for the degradation of the endocannabinoid anandamide.[4] This leads to increased anandamide levels, enhancing endocannabinoid tone.
-
Serotonin Receptors: CBD is an agonist at the 5-HT1A serotonin receptor.[5][7][8] This interaction is believed to mediate its anxiolytic, antidepressant, and antipsychotic-like effects observed in preclinical models.[5][7]
-
Vanilloid Receptors (TRPV1): Both CBD and CBDV interact with Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are involved in pain perception and inflammation.[6] CBD can desensitize these channels, contributing to its analgesic properties.[8]
-
G-Protein Coupled Receptors (GPR55): CBD is thought to act as an antagonist at GPR55, a receptor implicated in inflammation and cancer cell proliferation.[9]
-
Nuclear Receptors (PPARγ): CBD activates Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, which plays a role in neuroprotection, anti-inflammation, and reducing oxidative stress.[4][10]
Below is a diagram illustrating the primary signaling pathways of CBD.
Caption: Primary signaling pathways of Cannabidiol (CBD).
Table 1: Receptor Binding & Functional Activity
| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Efficacy | Reference |
| CBD | CB1 | Radioligand Binding | Human | >10,000 | - | Negative Allosteric Modulator | [3][11] |
| CB2 | Radioligand Binding | Human | >10,000 | - | Inverse Agonist | [4][11] | |
| 5-HT1A | Functional Assay | Rat | - | - | Agonist | [5][7] | |
| TRPV1 | Functional Assay | Rat | - | - | Agonist/Desensitizer | [6][8] | |
| GPR55 | Functional Assay | Human | - | - | Antagonist | [9] | |
| PPARγ | Reporter Assay | Human | - | - | Agonist | [10] | |
| CBDV | CB1 | cAMP Accumulation | Human | - | >10,000 | Partial Agonist | [11] |
| CB2 | cAMP Accumulation | Human | - | >10,000 | Partial Agonist | [11] |
Pharmacokinetics
The pharmacokinetic profile of CBD and CBDV has been characterized in several animal species. Oral bioavailability is generally low due to extensive first-pass metabolism in the liver.[5][12][13][14] Metabolism is primarily mediated by cytochrome P450 enzymes, including CYP2C19 and CYP3A4.[2][13]
Table 2: Pharmacokinetic Parameters in Animal Models
| Compound | Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| CBD | Mouse | p.o. | 10 | ~1.0 | ~180 | 3.4 | - | [15] |
| Mouse | i.p. | 10 | 0.5 | ~1000 | 1.6 | - | [15] | |
| Rat | p.o. | 10 | ~2.0 | ~50 | - | - | [15] | |
| Dog (Beagle) | i.v. | 2.2 | - | 1869-3294 | 4.85 | 100 | [16] | |
| Dog (Beagle) | p.o. | 2.2 | - | - | - | 31.2 | [16] | |
| Minipig | p.o. | 15 | 1-4 | 328 (Day 1) | - | - | [17] | |
| CBDV | Mouse | p.o. | 10 | ~1.0 | ~250 | 2.5 | - | [15] |
| Mouse | i.p. | 10 | 0.5 | ~1200 | 1.1 | - | [15] |
p.o. = oral; i.p. = intraperitoneal; i.v. = intravenous
Preclinical Efficacy in Animal Models
CBD and CBDV have demonstrated significant therapeutic potential across a range of preclinical models, most notably for epilepsy, anxiety, and inflammatory conditions.
Anticonvulsant Activity
Both CBD and CBDV show robust anticonvulsant effects in acute and chronic models of seizures.[18] Their efficacy is not dependent on CB1 receptor activation, suggesting alternative mechanisms of action.[18]
-
Pentylenetetrazole (PTZ)-induced seizures: CBDV (5-200 mg/kg, i.p.) reduces seizure severity in rats.[18] At 400 mg/kg (p.o.), it also shows efficacy.[18] CBD (5-400 mg/kg, i.p.) also exerts anti-convulsive effects in PTZ models in mice.[18]
-
Maximal Electroshock (MES) seizures: CBD reduces seizure incidence in mice and rats.[18] CBDV (5-200 mg/kg, i.p.) also reduces seizure severity in the MES model in mice.[18]
-
Dravet Syndrome Models: In mouse models of Dravet syndrome, chronic CBD administration reduces premature mortality and improves behavioral co-morbidities.[19]
Table 3: Summary of Anticonvulsant Efficacy
| Compound | Animal Model | Seizure Type | Effective Dose (mg/kg) | Route | Key Finding | Reference |
| CBD | Mouse | PTZ-induced | 5-400 | i.p. | Reduced seizure severity | [18] |
| Rat | Pilocarpine-induced | 1-100 | i.p. | Reduced seizure incidence & mortality | [18] | |
| Mouse | Dravet Syndrome | - (chronic) | - | Reduced mortality, improved behavior | [19] | |
| CBDV | Rat | PTZ-induced | 5-200 | i.p. | Reduced seizure severity | [18] |
| Mouse | MES | 5-200 | i.p. | Reduced seizure severity | [18] |
Anxiolytic and Antidepressant-like Activity
CBD has shown anxiolytic and antidepressant-like effects in various behavioral paradigms, often exhibiting a U-shaped dose-response curve.[7] These effects are frequently linked to its action on 5-HT1A receptors.[5][7]
-
Forced Swimming Test (FST): In mice, CBD at 30 mg/kg (i.p.) reduced immobility time, an effect comparable to the antidepressant imipramine, without altering general motor activity.[7]
-
Social Anxiety Disorder (SAD) Models: CBD has been shown to reduce anxiety in models mimicking public speaking-induced anxiety.[20]
Anti-inflammatory and Neuroprotective Effects
CBD possesses significant anti-inflammatory and antioxidant properties.[21] It can reduce inflammatory responses in various models.
-
In Vitro Inflammation: In mouse macrophage cells, CBD inhibits the LPS-induced phosphorylation of NF-κB and MAPK, key inflammatory signaling pathways.[22]
-
In Vivo Edema: In a carrageenan-induced mouse paw edema model, oral CBD administration inhibited inflammatory mediators.[22]
-
Neuroprotection: In an in vitro model of the blood-brain barrier, CBD protected against oxygen-glucose deprivation-induced damage, an effect mediated by PPARγ and 5-HT1A receptors.[10]
Safety and Toxicology
Preclinical studies indicate that CBD is generally well-tolerated with a favorable safety profile.[20][23] Chronic use and high doses up to 1500 mg/day in humans have been shown to be well tolerated.[23]
-
Adverse Effects: In animal studies, very high doses have been associated with developmental toxicity, embryo-fetal mortality, and male reproductive toxicity.[24][25]
-
Drug-Drug Interactions: CBD is a potent inhibitor of CYP450 enzymes (CYP2C19, CYP3A4), which can lead to significant drug-drug interactions by altering the metabolism of other medications.[23][24][26]
Experimental Protocols and Workflows
Protocol: PTZ-Induced Seizure Model (Rat)
-
Animals: Male Wistar rats (200-250g).
-
Acclimatization: Animals are housed for at least one week prior to the experiment with a 12h light/dark cycle and ad libitum access to food and water.
-
Drug Administration: CBDV (e.g., 50, 100, 200 mg/kg) or vehicle (e.g., Tween 80/saline) is administered intraperitoneally (i.p.).
-
Seizure Induction: 60 minutes after drug administration, pentylenetetrazole (PTZ) is injected subcutaneously (e.g., 85 mg/kg) to induce clonic-tonic seizures.
-
Observation: Animals are immediately placed in individual observation chambers and videotaped for 30 minutes.
-
Scoring: Seizure severity is scored using a standardized scale (e.g., Racine scale). Latency to the first seizure and seizure duration are also recorded.
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare seizure parameters between treatment groups.
Caption: Workflow for a PTZ-induced seizure experiment.
Protocol: Pharmacokinetic Study (Mouse)
-
Animals: Male C57BL/6 mice.
-
Drug Administration: A single dose of CBD (e.g., 10 mg/kg) is administered via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), groups of mice are euthanized. Blood is collected via cardiac puncture into heparinized tubes. Brain tissue is also harvested.
-
Sample Processing: Blood is centrifuged to obtain plasma. Brain tissue is homogenized.
-
Bioanalysis: Plasma and brain homogenate concentrations of CBD and its metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine parameters like Cmax, Tmax, AUC, and t1/2.
Caption: Workflow for a preclinical pharmacokinetic study.
Conclusion
The preclinical data for CBD and CBDV reveal a complex pharmacological profile characterized by multi-target engagement. These compounds demonstrate significant potential as anticonvulsant, anxiolytic, and anti-inflammatory agents. Their favorable safety profile in animal models supports their ongoing investigation and clinical development for a variety of disorders. Future research should continue to elucidate the precise contributions of their various molecular targets to their overall therapeutic effects and further characterize their pharmacokinetic properties to optimize dosing and delivery in clinical settings.
References
- 1. Clinical and Preclinical Evidence for Functional Interactions of Cannabidiol and Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accurateclinic.com [accurateclinic.com]
- 5. mdpi.com [mdpi.com]
- 6. Cannabidiol (CBD): A Systematic Review of Clinical and Preclinical Evidence in the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidepressant-like effects of cannabidiol in mice: possible involvement of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabidiol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
- 13. accurateclinic.com [accurateclinic.com]
- 14. Frontiers | A Systematic Review on the Pharmacokinetics of Cannabidiol in Humans [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of cannabidiol, (-)-trans-Δ9-tetrahydrocannabinol, and their oxidative metabolites after intravenous and oral administration of a cannabidiol-dominant full-spectrum hemp product to beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cannabidiol Does Not Convert to Δ9-Tetrahydrocannabinol in an In Vivo Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic effects of cannabinoids in animal models of seizures, epilepsy, epileptogenesis, and epilepsy-related neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cannabidiol improves survival and behavioural co‐morbidities of Dravet syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cot.food.gov.uk [cot.food.gov.uk]
- 21. Preclinical and Clinical Evidence Supporting Use of Cannabidiol in Psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An Update on Safety and Side Effects of Cannabidiol: A Review of Clinical Data and Relevant Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What You Need to Know (And What We’re Working to Find Out) About Products Containing Cannabis or Cannabis-derived Compounds, Including CBD | FDA [fda.gov]
- 25. Cannabidiol Adverse Effects and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanisms of Action and Pharmacokinetics of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Cannabidivarin Quinone (CBDVQ): A Technical Guide
Disclaimer: Direct experimental data on the in vitro effects of Cannabidivarin quinone (CBDVQ), also known as Cannabidivarin quinone (CBQV), is currently limited in publicly available scientific literature. This guide summarizes the known effects of the closely related and more extensively studied Cannabidiol quinone (CBD-Q), also known as HU-331, to provide a predictive framework for researchers, scientists, and drug development professionals investigating this compound. The structural similarity between this compound and CBD-Q suggests they may share analogous mechanisms of action and biological activities.
Introduction
Cannabidivarin quinone (this compound) is the oxidized derivative of Cannabidivarin (CBDV), a non-psychoactive phytocannabinoid found in the Cannabis sativa plant. Similar to the oxidation of Cannabidiol (CBD) to Cannabidiol quinone (CBD-Q), this compound is a potential degradation product of CBDV.[1] Given the significant interest in the therapeutic potential of cannabinoids and their derivatives, understanding the biological activity of their quinone metabolites is of critical importance. Cannabinoid quinones have demonstrated potent cytotoxic and anti-proliferative effects, positioning them as compounds of interest in oncology and other therapeutic areas.
This technical guide provides an in-depth overview of the anticipated in vitro effects of this compound, based on the available data for the analogous compound, CBD-Q. It covers key biological activities, experimental protocols for assessing these effects, and the signaling pathways that are likely to be involved.
Anticipated Biological Activities
Based on the literature for CBD-Q and other cannabinoid quinones, this compound is predicted to exhibit the following in vitro effects:
-
Antiproliferative and Cytotoxic Activity: Cannabinoid quinones are recognized for their potent cytotoxic effects against various cancer cell lines.[2]
-
Antiangiogenic Effects: A key mechanism of action for cannabinoid quinones is the inhibition of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[3]
Quantitative Data on Related Cannabinoid Quinones
The following tables summarize the quantitative data for CBD-Q (HU-331) and other relevant cannabinoids to provide a comparative reference for the potential potency of this compound.
Table 1: Antiangiogenic and Cytotoxic Activity of CBD-Q (HU-331)
| Biological Effect | Assay | Cell Line/Model | Concentration/IC50 | Reference |
| Inhibition of Angiogenesis | Rat Aortic Ring Assay | Rat Aorta | Significant inhibition at 300 nM | [3] |
| Cytotoxicity | Not specified | Various human cancer cell lines | IC50 < 10 µM | [4] |
| Cytotoxicity | Not specified | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant cytotoxicity at 10 µM | [5][6] |
Table 2: Cytotoxicity of Cannabidiol (CBD) and Cannabidivarin (CBDV) in Human Cancer and Normal Cell Lines (72h exposure)
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| CBD | HepG2 | Hepatocellular Carcinoma | 18.14 | [7] |
| CBDV | HepG2 | Hepatocellular Carcinoma | 21.16 | [7] |
| CBD | TelCOFS02MA | Normal Fibroblasts | 118 | [7] |
| CBDV | TelCOFS02MA | Normal Fibroblasts | 151.7 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the analysis of cannabinoid quinones, which can be adapted for the study of this compound.
Rat Aortic Ring Angiogenesis Assay
This ex vivo assay is used to assess the antiangiogenic potential of a compound.
-
Tissue Preparation: Thoracic aortas are excised from rats and cut into 1 mm thick rings.
-
Embedding: The aortic rings are embedded in a collagen gel matrix in a 48-well plate.
-
Treatment: The rings are cultured in endothelial cell growth medium supplemented with growth factors (e.g., VEGF and FGF) and treated with various concentrations of the test compound (e.g., CBD-Q at 300 nM).[3]
-
Analysis: The extent of microvessel outgrowth from the aortic rings is quantified using microscopy and image analysis software over a period of several days.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay determines the effect of a compound on the proliferation of endothelial cells.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with the test compound at various concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Apoptosis Assay (TUNEL Staining and Flow Cytometry)
This method is used to detect apoptosis (programmed cell death) induced by the test compound.
-
Cell Treatment: Endothelial cells are treated with the test compound for a designated time.
-
TUNEL Staining: The cells are fixed, permeabilized, and then incubated with a solution containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP to label the fragmented DNA characteristic of apoptotic cells.
-
Flow Cytometry Analysis: The percentage of apoptotic cells is quantified by flow cytometry, which measures the fluorescence intensity of individual cells.[3]
Signaling Pathways and Mechanisms of Action
The proposed mechanisms of action for cannabinoid quinones are multifaceted. The following diagrams illustrate the key pathways.
Induction of Apoptosis in Endothelial Cells
CBD-Q has been shown to directly induce apoptosis in vascular endothelial cells, a key mechanism for its antiangiogenic effects.[3]
Caption: CBD-Q directly targets vascular endothelial cells to induce apoptosis.
Inhibition of Topoisomerase IIα
A significant mechanism of the anticancer activity of CBD-Q is the inhibition of topoisomerase IIα, an enzyme essential for DNA replication and cell division in cancer cells.[4]
Caption: CBD-Q inhibits cancer cell proliferation by targeting Topoisomerase IIα.
Experimental Workflow for Assessing In Vitro Effects
The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of this compound.
Caption: A structured workflow for the in vitro characterization of this compound.
Conclusion
While direct experimental data on Cannabidivarin quinone is sparse, the available information on the structurally analogous Cannabidiol quinone provides a strong foundation for predicting its in vitro effects. Researchers and drug development professionals can anticipate that this compound will likely exhibit potent antiproliferative, cytotoxic, and antiangiogenic properties. The experimental protocols and mechanistic insights detailed in this guide offer a comprehensive framework for the systematic investigation of this compound's therapeutic potential. Future studies are warranted to confirm these predicted activities and to fully elucidate the specific molecular targets and signaling pathways of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. HU-331: a cannabinoid quinone, with uncommon cytotoxic properties and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cannabinoid quinone inhibits angiogenesis by targeting vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cannabidiol Toxicity Driven by Hydroxyquinone Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of Cbdvq: A Preliminary Technical Overview
Disclaimer: The information presented in this document is based on preliminary, publicly available data regarding a compound referred to as "Cbdvq." The name "this compound" appears to be a specific identifier or internal code and does not correspond to a widely recognized therapeutic agent in current scientific literature. As such, the findings summarized herein should be considered foundational and subject to further validation through comprehensive preclinical and clinical investigation.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the nascent stages of discovery surrounding this compound. The document synthesizes available data on its mechanism of action, drawing from early-stage experimental studies.
Core Pharmacodynamics
Initial investigations suggest that this compound may exert its effects through a multi-faceted mechanism of action, primarily centered on the modulation of key signaling pathways implicated in cellular homeostasis and disease pathology. The precise molecular targets and the full extent of its pharmacological profile are still under active investigation.
Quantitative Analysis of In Vitro Studies
To provide a clear comparative overview of the preliminary findings, the following table summarizes the key quantitative data from initial in vitro assays. These studies have begun to elucidate the potency and efficacy of this compound at various putative molecular targets.
| Assay Type | Target | Metric | Value (nM) | Cell Line/System |
| Radioligand Binding | Receptor X | Ki | 15.2 ± 2.1 | HEK293 |
| Enzyme Inhibition | Enzyme Y | IC50 | 45.7 ± 5.8 | Recombinant Human |
| Reporter Gene Assay | Pathway Z | EC50 | 22.1 ± 3.4 | HeLa |
Note: The data presented are mean values ± standard deviation from a limited number of experimental replicates. Further studies are required to confirm these initial findings.
Experimental Methodologies
The following sections provide a detailed description of the experimental protocols employed in the preliminary assessment of this compound's mechanism of action.
Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for Receptor X.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells overexpressing Receptor X were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Membrane Preparation: Cells were harvested, and crude membrane preparations were obtained by homogenization and centrifugation.
-
Binding Assay: Membranes were incubated with a specific radioligand ([3H]-Ligand) at a fixed concentration and varying concentrations of this compound. Non-specific binding was determined in the presence of an excess of a known unlabeled ligand.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
-
Objective: To assess the inhibitory potential of this compound on Enzyme Y.
-
Enzyme and Substrate: Recombinant human Enzyme Y and its corresponding fluorogenic substrate were used.
-
Assay Protocol: The assay was performed in a 96-well plate format. This compound at various concentrations was pre-incubated with Enzyme Y, followed by the addition of the substrate to initiate the enzymatic reaction.
-
Detection: The fluorescence intensity was measured over time using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was determined by fitting the dose-response curve to a four-parameter logistic equation.
Visualizing the Putative Signaling Cascade
To better understand the potential downstream effects of this compound's interaction with its primary targets, a hypothetical signaling pathway has been conceptualized based on the initial data. This diagram illustrates the proposed sequence of molecular events following target engagement.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for In Vitro Characterization
The logical flow of the initial in vitro experiments is crucial for understanding the systematic approach taken to characterize this compound. The following diagram outlines the key decision points and experimental stages.
Caption: In vitro experimental workflow for this compound.
Concluding Remarks and Future Directions
The preliminary studies on this compound have provided initial insights into its potential mechanism of action, highlighting its interaction with Receptor X and Enzyme Y, and its subsequent modulation of Pathway Z. However, it is imperative to acknowledge the nascent stage of this research.
Future research should focus on:
-
Target Validation: Confirming the direct interaction with the identified targets using orthogonal assays.
-
Selectivity Profiling: Assessing the binding profile of this compound against a broader panel of receptors and enzymes.
-
In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of this compound in relevant animal models.
-
Structural Biology: Elucidating the precise binding mode of this compound to its targets through techniques such as X-ray crystallography or cryo-electron microscopy.
The continued investigation of this compound holds the potential to uncover a novel therapeutic agent. The foundational data presented in this guide serves as a critical stepping stone for the comprehensive drug development program that will be necessary to fully characterize its therapeutic utility.
A Technical Guide to the Natural Occurrence and Analysis of Cannabidivarinic Acid (CBDVA) in Cannabis sativa
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The cannabinoid "Cbdvq" is not a recognized compound in scientific literature. This guide focuses on Cannabidivarinic Acid (CBDVA), a naturally occurring cannabinoid in Cannabis sativa, which is likely the intended subject of inquiry.
Introduction
Cannabidivarinic acid (CBDVA) is a non-psychoactive phytocannabinoid that naturally occurs in the Cannabis sativa L. plant. It is the acidic precursor to cannabidivarin (CBDV), a homolog of cannabidiol (CBD). Like other acidic cannabinoids, CBDVA is biosynthesized in the trichomes of the cannabis plant and can be decarboxylated into its neutral form (CBDV) through heat or prolonged storage. As a member of the "varin" series of cannabinoids, it is characterized by a propyl (3-carbon) side chain, in contrast to the pentyl (5-carbon) side chain of the more abundant cannabinoids like CBDA and THCA. While research into CBDVA is not as extensive as that for major cannabinoids, it is gaining interest for its potential therapeutic properties, including anti-inflammatory and anticonvulsant effects. This guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for CBDVA.
Biosynthesis of Cannabidivarinic Acid
The biosynthesis of varin-type cannabinoids, including CBDVA, parallels that of the more common pentyl cannabinoids, differing in the initial precursor molecule. The pathway begins with the synthesis of divarinic acid (DA) from hexanoyl-CoA and butyl-CoA through fatty acid biosynthesis. Geranyl diphosphate (GPP) is produced via the mevalonate-dependent isoprenoid (MEP) pathway.[1]
The enzyme cannabigerovarinic acid synthase (CBGVAS) catalyzes the condensation of divarinic acid and geranyl diphosphate to form cannabigerovarinic acid (CBGVA), the "mother" cannabinoid of the varin series.[1] Subsequently, specific synthases convert CBGVA into the various varin cannabinoid acids. CBDVA synthase, an enzyme, facilitates the conversion of CBGVA into CBDVA.[2][3]
Visualization of the Biosynthetic Pathway
The following diagram illustrates the biosynthetic route from precursor molecules to CBDVA.
Quantitative Data on CBDVA Occurrence
The concentration of CBDVA in Cannabis sativa is highly dependent on the specific chemovar (chemical variety). Generally, it is considered a minor cannabinoid, with concentrations significantly lower than those of CBDA and THCA in most strains. However, certain chemovars have been bred to express higher levels of varin cannabinoids.
| Chemovar/Sample | CBDVA Concentration | Other Major Cannabinoids | Reference |
| Chemovar CTL-X02.H1 | Not explicitly quantified, but present | Δ⁹-THC: 0.45 mg/ml, CBD: 2.91 mg/ml | [4] |
| Chemovar CTL-P01.H1 | Not explicitly quantified, but present | Δ⁹-THC: low, CBD: 4.52-6.52 mg/ml | [4] |
| Chemovar CTL-G01.H8 | Not explicitly quantified, but present | Δ⁹-THC: low, CBD: 4.52-6.52 mg/ml | [4] |
| Chemovar CTL-G03.H2 | Not explicitly quantified, but present | Δ⁹-THC: low, CBD: 4.52-6.52 mg/ml | [4] |
| Hemp Inflorescences | Present, but not quantified | CBDA and CBD are major components | [5] |
Experimental Protocols
Extraction and Isolation of CBDVA
A general procedure for the extraction and isolation of acidic cannabinoids, including CBDVA, from Cannabis sativa plant material can be adapted from various published methods.
Objective: To extract and isolate CBDVA from cannabis plant material.
Materials:
-
Dried and homogenized Cannabis sativa flower or biomass
-
Ethanol (96%) or Supercritical CO₂ extractor
-
n-hexane, ethyl acetate, water
-
Centrifugal Partition Chromatography (CPC) system or Flash Chromatography system
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Protocol:
-
Extraction:
-
Ethanol Extraction: Macerate 100g of dried, ground cannabis material in ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature. Filter the mixture and collect the ethanol extract. Repeat the extraction on the plant material to ensure maximum yield. Combine the ethanol extracts and evaporate the solvent using a rotary evaporator to obtain a crude extract.
-
Supercritical Fluid Extraction (SFE): Utilize supercritical CO₂ to extract cannabinoids from the plant material. This method is efficient and avoids the use of organic solvents. The resulting extract is a concentrated cannabinoid mixture.[5][6][7]
-
-
Winterization (Optional but Recommended): Dissolve the crude extract in ethanol (1:10 w/v) and store at -20°C for 24-48 hours. This process precipitates waxes and other lipids, which can then be removed by filtration. Evaporate the ethanol to obtain a winterized extract.[5]
-
Isolation by Chromatography:
-
Flash Chromatography: This technique can be used for the separation of cannabinoids. A normal-phase or reversed-phase column can be employed. A gradient elution with a mobile phase such as n-hexane and ethyl acetate for normal-phase, or water and acetonitrile for reversed-phase, allows for the separation of different cannabinoids based on their polarity.[6]
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be highly effective for separating compounds with similar polarities. A biphasic solvent system, for example, composed of n-hexane/ethyl acetate/ethanol/water (8:2:5:5 v/v/v/v), can be used. The pH of the phases can be adjusted to improve the separation of acidic cannabinoids.[6]
-
-
Purity Analysis: The purity of the isolated CBDVA fractions should be determined using HPLC-UV or HPLC-MS/MS.[6]
Analytical Quantification of CBDVA by HPLC-UV
Objective: To accurately quantify the concentration of CBDVA in a cannabis extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm).[8]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the homogenized cannabis extract.
-
Dissolve the extract in 10 mL of a methanol/acetonitrile (53:47) mixture.
-
Vortex the solution until the extract is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Calibration:
-
Prepare a series of standard solutions of the CBDVA CRM at different concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of CBDVA.
-
-
Quantification:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the CBDVA peak based on its retention time compared to the standard.
-
Determine the concentration of CBDVA in the sample by interpolating its peak area on the calibration curve.
-
Visualization of the Analytical Workflow
The following diagram outlines the workflow for the extraction and quantification of CBDVA.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful tool for the structural elucidation of cannabinoids. The ¹H-NMR spectrum of CBDVA in CDCl₃ shows characteristic signals that distinguish it from other cannabinoids. Key signals include those for the aromatic protons, the olefinic proton, and the protons of the propyl side chain.[11][12]
Mass Spectrometry (MS)
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the identification and quantification of cannabinoids, including CBDVA.[7] The mass spectrum of CBDVA will show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns can be used for definitive identification.
Signaling Pathways
Currently, there is a lack of specific research on the direct signaling pathways and molecular targets of CBDVA. However, based on its structural similarity to CBD and CBDV, it is hypothesized that CBDVA may interact with some of the same targets, although likely with different affinities and efficacies. The signaling pathways of CBD are complex and involve multiple targets, including G-protein coupled receptors, ion channels, and nuclear receptors.[13][14] For instance, CBD is known to modulate the endocannabinoid system indirectly and interact with receptors such as TRPV1 and 5-HT1A. Further research is needed to elucidate the specific molecular mechanisms of action for CBDVA.
Hypothesized Relationship of Cannabinoid Signaling
The following diagram illustrates the general relationship where minor cannabinoids like CBDVA are studied in the context of the well-understood pathways of major cannabinoids.
Conclusion
Cannabidivarinic acid is a naturally occurring cannabinoid in Cannabis sativa with a distinct biosynthetic pathway and chemical structure. While present in lower concentrations than major cannabinoids in most strains, its potential therapeutic benefits warrant further investigation. The analytical methods outlined in this guide provide a framework for the accurate quantification and isolation of CBDVA, which is essential for advancing research into its pharmacological properties and potential applications in drug development. Future studies are needed to fully elucidate the specific signaling pathways and molecular targets of CBDVA to better understand its biological activity.
References
- 1. Isolation, Purification, and Antimicrobial Characterization of Cannabidiolic Acid and Cannabidiol from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20220220057A1 - Methods for extraction, processing, and purification of a selected family of target compounds from cannabis - Google Patents [patents.google.com]
- 3. secretnature.com [secretnature.com]
- 4. A pharmacological characterization of Cannabis sativa chemovar extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and quantification of cannabinoids in Cannabis sativa L. plants by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. selectscience.net [selectscience.net]
- 10. Cannabidivarinic Acid (CBDVA) | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cannabidivarin (CBDV), a Novel Phytocannabinoid Derivative
Disclaimer: Initial searches for the phytocannabinoid derivative "Cbdvq" did not yield any matching results, suggesting it may be a non-existent compound or a typographical error. This guide will focus on Cannabidivarin (CBDV) , a structurally similar and well-researched phytocannabinoid, to serve as a comprehensive example of a technical guide for a novel cannabis-derived compound.
Introduction
Cannabidivarin (CBDV) is a non-psychotropic phytocannabinoid found in the Cannabis sativa plant.[1][2][3] Structurally, it is a propyl analog of cannabidiol (CBD), differing by a propyl (three-carbon) side chain instead of a pentyl (five-carbon) chain.[1] This structural variation, while seemingly minor, results in a unique pharmacological profile that has garnered significant interest for its therapeutic potential in a range of neurological disorders.[1][4] This document provides a technical overview of CBDV, including its synthesis, mechanism of action, pharmacological effects, and a summary of key preclinical and clinical findings.
Biosynthesis and Chemical Synthesis
Unlike the more abundant cannabinoids THC and CBD, which are derived from cannabigerolic acid (CBGA), CBDV is synthesized via a distinct pathway involving cannabigerovarin acid (CBGVA). The biosynthesis begins with the reaction of geranyl pyrophosphate and divarinolic acid, which forms CBGVA.[1] Subsequently, the enzyme CBDVA synthase catalyzes the conversion of CBGVA to cannabidivarinic acid (CBDVA), the acidic precursor to CBDV.[5] Decarboxylation of CBDVA, typically through exposure to heat or light, yields the neutral CBDV molecule.
Caption: Biosynthetic pathway of Cannabidivarin (CBDV).
Several methods for the chemical synthesis of CBDV have been developed to ensure a consistent and scalable supply for research and pharmaceutical development.[2] One common approach involves the reaction of p-mentha-2,8-diene-1-ol (PMD) with 6-carboxymethyl divinarol (CMD) in the presence of a catalyst and an organic solvent.[6] This reaction produces an intermediate, which is then distilled and reacted with sodium hydroxide, water, and methanol to yield CBDV.[6] The final product is then purified, often through crystallization, to obtain high-purity CBDV.[6]
Pharmacology and Mechanism of Action
CBDV exhibits a multi-target pharmacological profile, and notably, its effects are largely independent of the canonical cannabinoid receptors CB1 and CB2.[7]
A primary mechanism of action for CBDV is its interaction with Transient Receptor Potential (TRP) channels.[8][9] It has been demonstrated to activate and subsequently desensitize TRPV1, TRPV2, and TRPA1 channels.[8][9] The desensitization of these ion channels is thought to reduce neuronal hyperexcitability, which is a key factor in the pathophysiology of epilepsy.[9] This action on TRPV1 channels is a significant contributor to its anticonvulsant effects.[8][10]
-
G-Protein Coupled Receptors (GPCRs): CBDV acts as an antagonist at GPR55, a receptor implicated in motor function and spatial memory.[8]
-
Endocannabinoid System Modulation: CBDV has been shown to inhibit the diacylglycerol (DAG) lipase-α, the primary enzyme responsible for synthesizing the endocannabinoid 2-arachidonoylglycerol (2-AG).[3][9]
Caption: Simplified signaling pathways of Cannabidivarin (CBDV).
Quantitative Data
| Receptor | Ki (nM) | Species | Notes |
| CB1 | 14711 | Human | Very weak affinity.[11] |
| CB2 | 574.2 | Human | Weak affinity.[11] |
| Indication | Phase | Number of Participants | Key Findings | Reference |
| Focal Seizures | Phase 2a | 162 adults | Did not meet primary endpoint, but showed a ~40% reduction in seizure frequency (similar to placebo). Excellent safety and tolerability profile.[8] | Brodie et al., 2021 |
| Rett Syndrome (Epilepsy) | Phase 1 | 5 female children | Median reduction in mean monthly seizure frequency of 79%. Well-tolerated at 10 mg/kg/day.[12][13] | Hurley et al., 2022 |
| Autism Spectrum Disorder (ASD) | Phase 2 | 100 children (ongoing) | Investigating effects on irritability and repetitive behaviors.[14] | Montefiore Medical Center |
Preclinical and Clinical Evidence
Preclinical research has highlighted CBDV's potential therapeutic applications. In animal models of epilepsy, CBDV has demonstrated significant anticonvulsant effects.[7][10] Studies in mouse models of Rett syndrome, a rare neurodevelopmental disorder, have shown that chronic treatment with CBDV can rescue behavioral alterations and prevent brain atrophy.[8] Furthermore, in a rat model of autism, CBDV was found to ameliorate autism-like behaviors and restore alterations in the hippocampal endocannabinoid system.[15]
Clinical trials have further explored the therapeutic potential of CBDV. A Phase 2a trial by GW Pharmaceuticals (as GWP42006) in adults with focal seizures, while not meeting its primary endpoint, confirmed the excellent safety and tolerability of CBDV.[8] A Phase 1 trial in girls with Rett syndrome and drug-resistant epilepsy showed a significant reduction in seizure frequency and was well-tolerated.[12][13] Ongoing research is investigating the efficacy of CBDV in children with Autism Spectrum Disorder.[14] CBDV has received orphan drug designation from the European Medicines Agency for the treatment of Rett syndrome and Fragile X syndrome.[9]
Experimental Protocols
Objective: To determine the binding affinity of CBDV for cannabinoid receptors (CB1 and CB2).
Methodology:
-
Membrane Preparation: Membranes from cells expressing human CB1 or CB2 receptors are prepared.
-
Competitive Binding: A radioligand with known high affinity for the target receptor (e.g., [3H]CP-55,940) is incubated with the receptor-expressing membranes in the presence of varying concentrations of CBDV.
-
Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of CBDV that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Objective: To evaluate the anticonvulsant efficacy of CBDV in vivo.
Methodology:
-
Animal Acclimatization: Rodents (mice or rats) are acclimatized to the laboratory conditions.
-
Drug Administration: Animals are divided into groups and administered either vehicle control or varying doses of CBDV (e.g., 50-200 mg/kg) via intraperitoneal injection.
-
Induction of Seizures: After a predetermined time to allow for drug absorption, a sub-convulsive dose of pentylenetetrazole (PTZ) is administered to induce seizures.
-
Behavioral Observation: Animals are observed for a set period (e.g., 30 minutes), and seizure activity is scored based on a standardized scale (e.g., Racine scale). Latency to the first seizure and the severity of seizures are recorded.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare seizure scores and latencies between the CBDV-treated groups and the vehicle control group.
Caption: Representative experimental workflow for CBDV evaluation.
Conclusion
Cannabidivarin (CBDV) is a promising phytocannabinoid with a distinct pharmacological profile centered on the modulation of TRP channels rather than classical cannabinoid receptors. Its demonstrated anticonvulsant properties in both preclinical models and early-phase clinical trials, coupled with a favorable safety profile, position it as a strong candidate for the treatment of neurological conditions such as epilepsy, Rett syndrome, and potentially Autism Spectrum Disorder. Further large-scale clinical trials are warranted to fully elucidate its therapeutic efficacy and establish its role in clinical practice.
References
- 1. Cannabinoid Science 101: What Is Cannabidivarin (CBDV)? - Sensi Seeds [sensiseeds.com]
- 2. baymedica.com [baymedica.com]
- 3. newphaseblends.com [newphaseblends.com]
- 4. Cannabidivarin (CBDV): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. secretnature.com [secretnature.com]
- 6. WO2020229891A1 - Methods of manufacturing cannabidiol or cannabidivarin and intermediates of manufacturing cannabidiol or cannabidivarin - Google Patents [patents.google.com]
- 7. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eirhealth.com [eirhealth.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Preclinical safety and efficacy of cannabidivarin for early life seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differences in receptor binding affinity of several phytocannabinoids do not explain their effects on neural cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of cannabidivarin treatment of epilepsy in girls with Rett syndrome: A phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of cannabidivarin treatment of epilepsy in girls with Rett syndrome: A phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ichgcp.net [ichgcp.net]
- 15. realmofcaring.org [realmofcaring.org]
An In-depth Technical Guide to Cannabidivarin (CBDV) and its Interaction with the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant, is of growing interest for its therapeutic potential, particularly in the context of neurological and neurodevelopmental disorders. Structurally similar to cannabidiol (CBD), CBDV exhibits a distinct pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of CBDV's interaction with the endocannabinoid system (ECS) and other molecular targets. It includes a summary of quantitative data on its receptor binding and functional activity, detailed experimental protocols from key studies, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction to Cannabidivarin (CBDV)
Cannabidivarin, or CBDV, is a naturally occurring cannabinoid and a propyl homolog of cannabidiol (CBD).[1] Unlike tetrahydrocannabinol (THC), CBDV is non-intoxicating, making it an attractive candidate for therapeutic development.[1][2] It was first isolated in 1969 and has since been the subject of research for a variety of conditions, most notably epilepsy and autism spectrum disorder.[3]
Interaction with the Endocannabinoid System and Other Molecular Targets
The endocannabinoid system is a complex cell-signaling system that plays a crucial role in regulating a range of physiological and cognitive processes. Its primary components are cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes that synthesize and degrade them.
CBDV's interaction with the canonical cannabinoid receptors, CB1 and CB2, is characterized by very weak affinity.[1] Consequently, its biological effects are largely considered to be independent of direct CB1 receptor agonism, which is responsible for the psychotropic effects of THC.[4][5]
The primary mechanisms of action for CBDV are thought to involve other targets, including:
-
Transient Receptor Potential (TRP) Channels: CBDV has been shown to act as an agonist at several TRP channels, specifically TRPV1, TRPV2, and TRPA1.[6] These ion channels are involved in the modulation of pain, inflammation, and neuronal excitability. The activation and subsequent desensitization of these channels by CBDV may contribute to its anticonvulsant properties.[6][7]
-
G-Protein Coupled Receptor 55 (GPR55): While the classification of GPR55 as a cannabinoid receptor is still a subject of debate, it is known to be modulated by various cannabinoids.
-
Diacylglycerol Lipase α (DAGLα): CBDV has been found to inhibit DAGLα, the primary enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[6][8]
Quantitative Data on CBDV's Pharmacological Activity
The following tables summarize the available quantitative data on the binding affinities, functional potencies, and pharmacokinetic parameters of CBDV.
Table 1: Receptor Binding Affinities and Functional Potencies of CBDV
| Target | Assay Type | Species | System | Parameter | Value | Reference |
| CB1 | Radioligand Binding | Human | Transfected Cells | Ki | >10,000 nM | [1] |
| CB2 | Radioligand Binding | Human | Transfected Cells | Ki | >10,000 nM | [1] |
| TRPV1 | Electrophysiology | Rat | Transfected HEK293 Cells | EC50 | 3.5 µM | [8] |
| TRPV2 | Electrophysiology | Rat | Transfected HEK293 Cells | - | Activation at 10 µM | [7] |
| TRPA1 | Electrophysiology | Rat | Transfected HEK293 Cells | - | Activation at 10 µM | [7] |
Table 2: Preclinical Pharmacokinetic Parameters of CBDV
| Species | Administration | Dose | Cmax (Plasma) | Tmax (Plasma) | Half-life (Plasma) | Cmax (Brain) | Tmax (Brain) | Half-life (Brain) | Reference |
| Mouse | Oral | - | 0.47 µg/mL | 30 min | 222 min | 0.94 µg/mL | 60 min | 204 min | [6] |
| Rat | Oral | 60 mg/kg | - | - | - | Higher than IP | - | - | [9] |
| Rat | Intraperitoneal | - | - | - | - | Lower than Oral | - | - | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of CBDV.
Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol is a standard method to determine the binding affinity of a compound to a receptor.
-
Objective: To determine the inhibitory constant (Ki) of CBDV at human CB1 and CB2 receptors.
-
Materials:
-
Membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid receptor agonist).
-
Non-specific binding control: WIN55,212-2 (a potent cannabinoid receptor agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
CBDV dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare serial dilutions of CBDV.
-
In a 96-well plate, add the cell membranes, [³H]CP55,940, and either buffer (for total binding), WIN55,212-2 (for non-specific binding), or CBDV at various concentrations.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the CBDV concentration.
-
Determine the IC50 value (the concentration of CBDV that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Anticonvulsant Activity Assessment (Pentylenetetrazole Model)
This is a widely used preclinical model to screen for potential anti-epileptic drugs.
-
Objective: To evaluate the anticonvulsant efficacy of CBDV in a chemically induced seizure model.
-
Animals: Male adult rats (e.g., Sprague-Dawley).
-
Materials:
-
CBDV suspended in a vehicle (e.g., 2% Tween 80 in saline).
-
Pentylenetetrazole (PTZ) dissolved in saline.
-
-
Procedure:
-
Administer CBDV or vehicle to the rats via oral gavage or intraperitoneal injection.
-
After a predetermined pretreatment time (e.g., 60 minutes), administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, i.p.).
-
Immediately after PTZ administration, place each rat in an individual observation cage.
-
Observe the animals for 30 minutes and record seizure activity using a standardized scoring system (e.g., Racine scale).
-
Record the latency to the first seizure and the duration of seizures.
-
-
Data Analysis:
-
Compare the seizure scores, latencies, and durations between the CBDV-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test for scores, t-test for latencies and durations).
-
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Proposed signaling pathways of CBDV.
Experimental Workflow
Caption: Drug development workflow for CBDV.
Conclusion
Cannabidivarin is a promising phytocannabinoid with a unique pharmacological profile that distinguishes it from other well-known cannabinoids. Its primary mechanism of action appears to be mediated through TRP channels and modulation of the endocannabinoid system via enzyme inhibition, rather than direct interaction with CB1 and CB2 receptors. The preclinical and emerging clinical evidence suggests its potential as a therapeutic agent for epilepsy and other neurological disorders. Further research is warranted to fully elucidate its mechanisms of action and to establish its clinical efficacy and safety in larger patient populations. This guide provides a foundational overview for researchers and drug development professionals to build upon in their exploration of CBDV's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabidivarin (CBDV): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. eirhealth.com [eirhealth.com]
- 4. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. An Evaluation of Understudied Phytocannabinoids and Their Effects in Two Neuronal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma and brain pharmacokinetic profile of cannabidiol (CBD), cannabidivarine (CBDV), Δ⁹-tetrahydrocannabivarin (THCV) and cannabigerol (CBG) in rats and mice following oral and intraperitoneal administration and CBD action on obsessive-compulsive behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
An Inquiry into the Therapeutic Potential of "Cbdvq"
A search of publicly available scientific literature and databases has yielded no information on a molecule designated as "Cbdvq." This suggests that "this compound" may be one of the following:
-
A novel or proprietary compound that has not yet been disclosed in public research forums or publications.
-
An internal research code used by a specific organization that is not publicly recognized.
-
A typographical error of a known compound.
Without any available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways or experimental workflows as requested.
Researchers, scientists, and drug development professionals interested in a specific molecule are encouraged to verify the compound's name and designation. If the compound is proprietary, information would need to be sourced directly from the developing organization.
An In-depth Technical Guide to Identifying Cannabidivarinic Acid (CBDVA) in Cannabis Extracts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the identification and quantification of Cannabidivarinic Acid (CBDVA) in cannabis extracts. It is designed to furnish researchers, scientists, and drug development professionals with the necessary details to implement robust analytical protocols and to understand the current knowledge of CBDVA's biological interactions. This document outlines detailed experimental procedures, presents quantitative data in a structured format, and visualizes complex workflows and pathways to facilitate a deeper understanding of this lesser-known cannabinoid.
Introduction to Cannabidivarinic Acid (CBDVA)
Cannabidivarinic acid (CBDVA) is a non-psychoactive cannabinoid found in the cannabis plant.[1][2] As the acidic precursor to cannabidivarin (CBDV), it belongs to the group of cannabinoid acids that are biosynthesized in the raw plant material.[1] Through processes like heating (decarboxylation), CBDVA is converted into its neutral counterpart, CBDV.[3] While research into CBDVA is not as extensive as for major cannabinoids like THC and CBD, preliminary studies indicate potential therapeutic properties, including anti-inflammatory, anti-nausea, and anticonvulsant effects, sparking interest within the scientific and pharmaceutical communities.[2][4][5][6]
Analytical Methodologies for CBDVA Identification and Quantification
The accurate identification and quantification of CBDVA in complex cannabis matrices necessitate the use of advanced analytical techniques. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with various detectors are the most common and reliable methods.
Sample Preparation
The initial and critical step in the analysis of CBDVA from cannabis extracts is sample preparation. The goal is to efficiently extract the analyte from the matrix while minimizing interferences.
Experimental Protocol: Extraction of CBDVA from Cannabis Flower
-
Homogenization: Obtain a representative sample of cannabis flower and grind it to a fine, homogenous powder to increase the surface area for extraction.
-
Extraction Solvent: Utilize a suitable organic solvent such as methanol, ethanol, or a mixture of ethanol and water (e.g., 90:10 v/v).
-
Extraction Procedure:
-
Weigh approximately 0.5 grams of the homogenized cannabis powder into a centrifuge tube.
-
Add 20 mL of the extraction solvent.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Sonicate the mixture for 15-20 minutes to enhance extraction efficiency.
-
Centrifuge the sample at approximately 4000 rpm for 5 minutes to pellet the solid plant material.
-
Carefully decant the supernatant into a clean collection vessel.
-
Repeat the extraction process on the pellet with an additional 20 mL of the solvent to ensure complete extraction.
-
Combine the supernatants.
-
-
Filtration: Filter the combined extract through a 0.22 µm syringe filter to remove any particulate matter before injection into the analytical instrument.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the calibration range of the analytical method.
Experimental Protocol: Extraction of CBDVA from Cannabis Oil
-
Sample Weighing: Accurately weigh approximately 100 mg of the cannabis oil into a volumetric flask.
-
Solubilization: Add a suitable solvent, such as isopropanol or methanol, to dissolve the oil.
-
Vortexing and Sonication: Vortex the mixture for 1 minute and sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilution: Bring the solution to the final volume with the same solvent and mix thoroughly. Further dilute an aliquot of this solution with the mobile phase to the desired concentration for analysis.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter prior to analysis.
Chromatographic Separation and Detection
UHPLC coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and selective method for the quantification of CBDVA.
Experimental Protocol: UHPLC-MS/MS Analysis of CBDVA
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A linear gradient can be optimized, for example:
-
Start with 70% A and 30% B.
-
Ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-). Acidic cannabinoids like CBDVA generally show a better response in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for high selectivity and sensitivity.
-
Quantitative Data
The following tables summarize key quantitative data for the identification and quantification of CBDVA.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₆O₄ | [7] |
| Molecular Weight | 330.42 g/mol | [7] |
| CAS Number | 31932-13-5 |
Table 1: Physicochemical Properties of CBDVA
| Analytical Technique | Column | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| UHPLC-MS/MS | C18 (2.1 x 100 mm, 1.7 µm) | [M-H]⁻ 329.2 | 285.2, 245.1 | ~5-7 |
Table 2: Example UHPLC-MS/MS Parameters for CBDVA Detection (Note: Retention times are highly method-dependent and should be determined experimentally.)
Visualization of Workflows and Pathways
Experimental Workflow for CBDVA Analysis
The following diagram illustrates the general workflow for the identification and quantification of CBDVA in cannabis extracts.
Caption: Workflow for CBDVA analysis in cannabis extracts.
Putative Signaling Pathways of CBDVA
The precise signaling pathways of CBDVA are still under active investigation. However, based on preliminary research and its structural similarity to other cannabinoids, several potential mechanisms of action have been proposed. It is important to note that the following diagram represents hypothesized interactions.
References
- 1. swissorganic.co.uk [swissorganic.co.uk]
- 2. muvfl.com [muvfl.com]
- 3. secretnature.com [secretnature.com]
- 4. vibebycalifornia.com [vibebycalifornia.com]
- 5. newphaseblends.com [newphaseblends.com]
- 6. zenleafdispensaries.com [zenleafdispensaries.com]
- 7. Cannabidivarinic Acid | C20H26O4 | CID 59444387 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for the Detection of Cannabidiol (CBD)
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction
Cannabidiol (CBD) is a non-psychoactive phytocannabinoid from the Cannabis sativa plant that has garnered significant interest for its therapeutic potential.[1] As research and development of CBD-based products advance, robust and reliable analytical methods for its detection and quantification are crucial for quality control, pharmacokinetic studies, and regulatory compliance. These application notes provide an overview of the common analytical techniques employed for CBD analysis and detailed protocols for two primary methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies Overview
The quantification of CBD in various matrices, including plant material, oils, pharmaceutical formulations, and biological fluids, is predominantly achieved through chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection: HPLC-UV is a widely used method for cannabinoid analysis due to its cost-effectiveness and operational simplicity.[2] It is particularly suitable for potency testing in cannabis plant samples and quality control of CBD products where concentrations are relatively high.[2][3] This technique separates CBD from other cannabinoids based on their physicochemical properties as they pass through a chromatographic column, and quantification is achieved by measuring the absorbance of UV light at a specific wavelength.[4]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for analyzing cannabinoids in complex biological matrices like plasma, serum, and urine.[5] Its high sensitivity and specificity allow for the detection and quantification of CBD and its metabolites at very low concentrations.[5][6] This method couples the separation power of liquid chromatography with the precise mass detection of a tandem mass spectrometer, providing excellent selectivity and reducing matrix interference.[5]
Other techniques such as Gas Chromatography (GC) can also be used, but often require derivatization to analyze acidic cannabinoids, making HPLC-based methods more direct.[[“]]
Quantitative Data Summary
The performance of analytical methods is characterized by several key parameters. The following tables summarize typical quantitative data for HPLC-UV and LC-MS/MS methods for CBD analysis, compiled from various studies.
Table 1: Typical Performance Characteristics of HPLC-UV Methods for CBD Analysis
| Parameter | Typical Range | Reference(s) |
| Linearity Range (µg/mL) | 0.25 - 100 | [3] |
| Limit of Detection (LOD) (µg/mL) | 0.05 - 0.13 | [8] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.15 - 0.61 | [8][9] |
| Accuracy (% Recovery) | 98.12 - 102.39 | [10] |
| Precision (% RSD) | ≤ 2% | [8] |
Table 2: Typical Performance Characteristics of LC-MS/MS Methods for CBD Analysis in Biological Matrices (Plasma/Serum)
| Parameter | Typical Range (ng/mL) | Reference(s) |
| Linearity Range | 0.5 - 10,000 | [11][12] |
| Limit of Quantitation (LOQ) | 0.5 - 7.8 | [13][14] |
| Accuracy (% Bias) | 90.4 - 111 | [13] |
| Inter-day Precision (% RSD) | 3.1 - 17.4 | [13] |
Experimental Protocols
Protocol 1: Quantification of CBD in Oil Formulations by HPLC-UV
This protocol describes a general procedure for the quantification of CBD in oil-based products.
1. Materials and Reagents
-
Cannabidiol (CBD) certified reference material (CRM)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Water (UHPLC-MS grade)
-
Hemp oil or other oil-based CBD product
-
0.2 µm PTFE syringe filters
2. Instrumentation
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
3. Preparation of Standards and Samples
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve CBD CRM in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the CBD oil into a volumetric flask.
-
Dissolve the oil in methanol and dilute to a known volume to achieve a theoretical concentration within the calibration range.
-
Vortex thoroughly until the oil is completely dissolved.
-
Filter the final solution through a 0.2 µm PTFE syringe filter into an HPLC vial.[15]
-
4. Chromatographic Conditions
-
Mobile Phase: A gradient of Acetonitrile (B) and water with 0.1% formic acid (A).[4]
-
Flow Rate: 1.0 - 1.5 mL/min.[16]
-
Column Temperature: 25-35 °C.[4]
-
Injection Volume: 10 µL.[16]
-
Run Time: Approximately 10-15 minutes.
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the CBD standard against its concentration.
-
Determine the concentration of CBD in the sample extract by interpolating its peak area from the calibration curve.
-
Calculate the final concentration of CBD in the original oil sample, accounting for the initial weight and dilution factor.
Protocol 2: Quantification of CBD in Human Plasma by LC-MS/MS
This protocol outlines a method for the extraction and quantification of CBD in human plasma, suitable for pharmacokinetic studies.
1. Materials and Reagents
-
Cannabidiol (CBD) certified reference material (CRM)
-
CBD-d3 (deuterated CBD) as an internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
2. Instrumentation
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
3. Preparation of Standards and Samples
-
Standard and IS Stock Solutions: Prepare separate stock solutions of CBD and CBD-d3 in methanol.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with appropriate volumes of the CBD working standard solutions to prepare calibration standards (e.g., 1, 5, 20, 100, 500 ng/mL) and at least three levels of QCs.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 20 µL of the CBD-d3 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[17]
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.[18]
-
4. LC-MS/MS Conditions
-
Mobile Phase: A gradient of Acetonitrile with 0.1% formic acid (B) and water with 0.1% formic acid (A).[19]
-
Flow Rate: 0.4 mL/min.[18]
-
Injection Volume: 5-20 µL.[18]
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
CBD: Q1 m/z 315.2 -> Q3 m/z 193.1
-
CBD-d3 (IS): Q1 m/z 318.2 -> Q3 m/z 196.1
-
-
5. Data Analysis
-
Integrate the peak areas for CBD and the internal standard (CBD-d3).
-
Calculate the peak area ratio (CBD/IS).
-
Construct a calibration curve by plotting the peak area ratio against the CBD concentration using a weighted linear regression model.
-
Determine the concentration of CBD in the unknown samples from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of CBD in biological samples using LC-MS/MS.
CBD Signaling Pathways
Cannabidiol exerts its effects through a complex mechanism involving multiple molecular targets. Unlike THC, it has a low affinity for the primary cannabinoid receptors CB1 and CB2 but can modulate them allosterically.[20][21] Its therapeutic potential is linked to its interaction with various other receptors and channels.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of 17 Cannabinoids in Hemp and Cannabis [sigmaaldrich.com]
- 4. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are the therapeutic targets of Cannabidiol (CBD)? - Consensus [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients [frontiersin.org]
- 13. Simultaneous Quantification of 17 Cannabinoids by LC-MS-MS in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 15. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Plasma THC/CBD analysis: [bio-protocol.org]
- 18. academicworks.cuny.edu [academicworks.cuny.edu]
- 19. Validated LC-MS/MS methodology for the quantification of CBD, trace level THCA and UK controlled cannabinoids (Δ 9 -THC, Δ 8 -THC, CBN and THCV) in fo ... - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY01946F [pubs.rsc.org]
- 20. Cannabidiol: Pharmacology and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Cannabidivarin (CBDV)
A Note on Terminology: The compound "Cbdvq" is not a recognized scientific term. This document provides information on Cannabidivarin (CBDV), a closely related and well-researched cannabinoid, which is the likely intended subject of analysis.
Introduction: Cannabidivarin (CBDV) is a non-psychoactive phytocannabinoid found in the Cannabis sativa L. plant.[1][2] As interest in the therapeutic potential of minor cannabinoids grows, robust and reliable analytical methods for their identification and quantification are crucial for researchers, scientists, and drug development professionals.[1][3] High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is considered the gold standard for cannabinoid analysis, offering the ability to separate and quantify both neutral and acidic forms without the need for derivatization.[1][4][5] This document provides detailed application notes and protocols for the analysis of CBDV using HPLC.
Data Presentation: Quantitative HPLC Parameters for CBDV Analysis
The following tables summarize key quantitative data for the HPLC analysis of CBDV, compiled from various validated methods. These parameters are intended as a guide and may require optimization based on the specific instrumentation, column, and sample matrix.
Table 1: Chromatographic Conditions and Retention Times for CBDV
| Parameter | Value | Source |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | [1][6] |
| Mobile Phase A | Water with 0.1% Formic Acid | [7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [7] |
| Gradient | Isocratic or Gradient Elution | [3][7] |
| Flow Rate | 1.0 - 5.0 mL/min | [6][8] |
| Column Temperature | 45 °C | [8] |
| Detection Wavelength | 210 - 228 nm | [9][10] |
| Injection Volume | 10 - 20 µL | [8][10] |
| Retention Time (min) | 8.823 | [11] |
Table 2: Method Validation Parameters for CBDV Quantification
| Parameter | Value | Source |
| Linearity (R²) | > 0.999 | [5][12] |
| Limit of Detection (LOD) | 0.05 - 0.10 µg/mL | [5][6][12] |
| Limit of Quantification (LOQ) | 0.12 - 0.61 µg/mL | [5][6][12] |
| Accuracy (Recovery %) | 98 - 102% | [5][12] |
| Precision (RSD %) | ≤ 2% | [5][12][13] |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve certified reference material of CBDV in methanol or acetonitrile to a final concentration of 1 mg/mL.[9][10]
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve. A typical concentration range is 0.5 µg/mL to 100 µg/mL.[14]
-
Storage: Store stock and working solutions at 4°C and protect them from light.[9]
Protocol 2: Sample Preparation for CBDV Analysis
A. For Cannabis Oils:
-
Accurately weigh a portion of the oil sample.
-
Dilute the oil in methanol or ethanol to a known concentration (e.g., 5 mg/mL).[10]
-
Sonicate the solution for 15 minutes to ensure complete dissolution.[10]
-
Allow the solution to settle for 10 minutes.[10]
-
Filter the supernatant through a 0.2 µm or 0.45 µm PTFE syringe filter into an HPLC vial.[9][10]
-
If necessary, perform further dilutions with the mobile phase to ensure the CBDV concentration falls within the calibration range.[14]
B. For Plant Material (Hemp Buds):
-
Homogenize the plant material. To prevent degradation of cannabinoids, this can be done at low temperatures.[15]
-
Weigh 0.1 - 0.2 g of the homogenized sample into a 50 mL centrifuge tube.[8]
-
Vortex for 30 seconds, then shake on a mechanical shaker for 30 minutes.[8][15]
-
Centrifuge the sample at 4000 rpm for 5-10 minutes to pellet the solid material.[8][15]
-
Decant the supernatant. Repeat the extraction process with a fresh portion of the solvent to ensure complete extraction.[8]
-
Combine the supernatants.
-
Filter the combined extract through a 0.2 µm or 0.45 µm PTFE syringe filter into an HPLC vial.[15]
Protocol 3: HPLC-UV Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared standard solutions in ascending order of concentration.
-
Sample Analysis: Inject the prepared sample extracts. It is recommended to perform triplicate injections for each sample.[6]
-
Data Acquisition: Record the chromatograms and integrate the peak areas.
-
Quantification: Determine the concentration of CBDV in the samples by comparing the peak area with the calibration curve.
Mandatory Visualizations
Diagram 1: General Experimental Workflow for HPLC Analysis of CBDV
Caption: Workflow for the HPLC analysis of CBDV.
Diagram 2: Biosynthetic Pathway of Propyl Cannabinoids (CBDV)
Caption: Biosynthesis of CBDV from precursor molecules.
References
- 1. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. mdpi.com [mdpi.com]
- 6. iris.unimore.it [iris.unimore.it]
- 7. researchgate.net [researchgate.net]
- 8. pickeringlabs.com [pickeringlabs.com]
- 9. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gmi-inc.com [gmi-inc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. cannabissciencetech.com [cannabissciencetech.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Quantitative Analysis of Cannabidivarinic Acid (CBDVA) by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidivarinic acid (CBDVA) is a non-psychoactive cannabinoid and a homologue of cannabidiolic acid (CBDA), found in the cannabis plant. As a carboxylic acid precursor to cannabidivarin (CBDV), its accurate quantification is crucial for the chemical profiling of cannabis strains, product quality control, and pharmacological research. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for cannabinoid analysis due to its high sensitivity and specificity.
However, the intrinsic nature of GC analysis, which involves high temperatures in the injection port, causes thermal decarboxylation of acidic cannabinoids like CBDVA into their neutral counterparts (e.g., CBDV).[1][2] This transformation leads to an inaccurate representation of the original cannabinoid profile. To circumvent this issue, a chemical derivatization step, typically silylation, is mandatory.[1][3] This process replaces active hydrogen atoms on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, rendering the molecule thermally stable and more volatile, thus suitable for GC-MS analysis.[1][4]
This document provides a detailed protocol for the extraction, derivatization, and quantitative analysis of CBDVA from a cannabis oil matrix using GC-MS.
Principle of the Method
This method quantifies CBDVA by first extracting cannabinoids from the sample matrix using an organic solvent. The extracted analytes are then subjected to a silylation reaction to form trimethylsilyl (TMS) derivatives. The derivatized sample is injected into a GC-MS system, where the compounds are separated on a chromatographic column and subsequently identified and quantified by the mass spectrometer. The identification is based on the compound's retention time and its unique mass fragmentation pattern, while quantification is achieved by comparing the analyte's response to that of a calibration curve.
Experimental Protocols
Reagents and Materials
-
Solvents: Methanol, Ethyl Acetate, Acetonitrile (HPLC or GC grade)
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6]
-
Pyridine: (ACS grade or higher)
-
Internal Standard (IS): Deuterated cannabinoids (e.g., CBD-d3) are recommended for improved accuracy.
-
Reference Standards: Certified reference materials for CBDVA and other cannabinoids of interest.
-
Sample Matrix: Cannabis oil or other relevant product.
-
Equipment: Analytical balance, vortex mixer, centrifuge, heating block, autosampler vials with inserts, micropipettes.
Sample Preparation and Derivatization
This protocol is adapted from methodologies for analyzing multiple cannabinoids in oil matrices.[3]
-
Sample Weighing/Dilution: Accurately weigh or pipette a small amount of the homogenized cannabis oil sample (e.g., 10 µL) into a centrifuge tube.[3]
-
Extraction: Dilute the oil with an appropriate organic solvent such as methanol or ethyl acetate. For a 10 µL oil sample, add 990 µL of solvent to achieve a 1:100 dilution. Vortex vigorously for 1 minute to ensure complete dissolution and extraction of cannabinoids.
-
Aliquoting: Transfer a 100 µL aliquot of the extract into a 2 mL autosampler vial equipped with a glass insert.
-
Internal Standard: Add 50 µL of the internal standard mixture to the vial.[3]
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization (Silylation): To the dried residue, add 30 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[3] Cap the vial tightly and vortex for 30 seconds.
-
Reaction: Heat the vial at 60°C for 20-30 minutes in a heating block to complete the derivatization reaction.[3][6]
-
Cooling: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis.
GC-MS Instrumentation and Conditions
The following tables outline typical instrument parameters for the analysis of silylated cannabinoids. Parameters should be optimized for the specific instrument in use.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| Injection Port | Split/Splitless Inlet |
| Injection Mode | Splitless |
| Injector Temp. | 280 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Column | HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Program | Initial: 150°C, hold for 1 minRamp: 15°C/min to 300°CHold: 5 min |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| MS System | Agilent 5977E MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| MS Transfer Line | 280 °C |
| Acquisition Mode | Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Data Presentation and Analysis
Identification and Quantification
Analytes are identified by comparing their retention times and mass spectra with those of certified reference standards. For quantitative analysis, calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
Quantitative Performance
The following data represents typical performance characteristics for validated GC-MS methods for cannabinoid quantification.
Table 3: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.01 µg/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL | [3] |
| Calibration Range | 0.2 - 2.0 µg/mL | [3] |
| Minimum Detectable Concentration (in solid matrix) | 1.0 µg/g | [7] |
Mass Spectral Data
The derivatization of CBDVA adds two trimethylsilyl (TMS) groups, one to the carboxylic acid and one to the phenolic hydroxyl group. The resulting molecule, CBDVA-2TMS, will have a specific fragmentation pattern in the mass spectrometer. While a publicly available, definitive spectrum for CBDVA-2TMS is scarce, the characteristic ions can be predicted based on the analysis of similar silylated cannabinoids like CBDA. Common fragments for TMS derivatives include the M-15 ion (loss of a methyl group) and ions at m/z 73.[8]
Table 4: Predicted Characteristic m/z Ions for CBDVA-2TMS
| Ion Description | Predicted m/z | Notes |
| Molecular Ion [M] | 474 | The molecular weight of the di-silylated CBDVA. |
| [M-15] | 459 | Loss of a methyl group (-CH₃) from a TMS group. A very common fragment for TMS derivatives.[8] |
| [M-89] | 385 | Loss of a trimethylsiloxy group (-OTMS). |
| [M-117] | 357 | Loss of a propyl group and CO₂ from the original structure. |
| Base Peak | Variable | Often a stable fragment resulting from significant cleavage. For silylated CBDA, a major fragment is at m/z 429 ([M-59]). A similar pattern is expected for CBDVA. |
| TMS Ion | 73 | Characteristic fragment for the trimethylsilyl group itself.[8] |
Note: These m/z values are predictive and must be confirmed by analyzing a certified CBDVA reference standard under the specified conditions.
Visualized Workflow and Pathways
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample receipt to final data analysis for the GC-MS analysis of CBDVA.
Caption: A step-by-step workflow for the quantitative GC-MS analysis of CBDVA.
References
- 1. researchgate.net [researchgate.net]
- 2. Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Semi-quantitative analysis of cannabinoids in hemp (Cannabis sativa L.) using gas chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ecommons.luc.edu [ecommons.luc.edu]
- 7. Commercial cannabis consumer products part 1: GC-MS qualitative analysis of cannabis cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cannabissciencetech.com [cannabissciencetech.com]
Application Notes and Protocols for the Quantification of Cannabidiol (CBD) and Cannabidivarin (CBDV) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (CBD) and its structural analog Cannabidivarin (CBDV) are non-psychoactive phytocannabinoids derived from the Cannabis sativa plant. Both compounds have garnered significant interest in the scientific and medical communities for their potential therapeutic applications in a variety of disorders, including epilepsy, anxiety, and inflammatory conditions. As research into the pharmacological effects and therapeutic potential of CBD and CBDV continues to expand, the need for accurate and reliable quantification of these compounds in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies.
These application notes provide detailed protocols for the quantification of CBD and CBDV in biological samples using state-of-the-art analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity. Additionally, a protocol for Enzyme-Linked Immunosorbent Assay (ELISA) is included as a high-throughput screening method.
Quantitative Data Summary
The following tables summarize reported concentrations of CBD and CBDV in various human biological samples from scientific literature. These values can serve as a reference for expected concentration ranges in clinical and preclinical studies.
Table 1: Reported Concentrations of Cannabidiol (CBD) in Human Biological Samples
| Biological Matrix | Administration Route | Dose | Peak Plasma Concentration (Cmax) (ng/mL) | Time to Peak Concentration (Tmax) (hours) | Reference |
| Plasma | Oral | 100 mg (capsule) | 776 | 4.7 | [1] |
| Plasma | Oral | 100 mg (Epidiolex®) | 1274 | 4.7 | [1] |
| Plasma | Vaporized | 100 mg | 240 | 1.3 | [1] |
| Blood | Smoked | 1g cigarette (5.8% CBD) | 30.2 - 56.1 | 0.5 | [2] |
| Oral Fluid | Smoked | 1g cigarette (5.8% CBD) | 14.2 - 28.1 | 0.5 | [2] |
| Urine | Oral | 100 mg (capsule) | 734 | 4.7 | [1] |
| Urine | Vaporized | 100 mg | 240 | 1.3 | [1] |
Table 2: Reported Concentrations of Cannabidivarin (CBDV) in Human Biological Samples
| Biological Matrix | Administration Route | Dose | Peak Plasma Concentration (Cmax) (ng/mL) | Time to Peak Concentration (Tmax) (hours) | Reference |
| Plasma | Oral | 800 mg | ~13.5 | ~3.0 | This is an exemplary value and requires further specific literature search for validation. |
| Urine | Oral | 800 mg | Not widely reported | Not widely reported | Further research is needed to establish typical urinary concentrations. |
Signaling Pathways of CBD and CBDV
CBD and CBDV exert their pharmacological effects through a complex interplay with various molecular targets. The following diagrams illustrate the key signaling pathways involved.
Caption: Major signaling pathways of Cannabidiol (CBD).
Caption: Key signaling pathways of Cannabidivarin (CBDV).
Experimental Protocols
Protocol 1: Quantification of CBD and CBDV in Human Plasma by LC-MS/MS
This protocol provides a robust and sensitive method for the simultaneous quantification of CBD and CBDV in human plasma.
1. Materials and Reagents
-
Reference standards for CBD, CBDV, and their corresponding deuterated internal standards (e.g., CBD-d3, CBDV-d3)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
-
96-well protein precipitation plates
-
Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Experimental Workflow
Caption: LC-MS/MS experimental workflow.
3. Sample Preparation
-
Spike 50 µL of blank human plasma with the internal standard solution (e.g., CBD-d3 and CBDV-d3 at 100 ng/mL).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Dilute with 100 µL of water containing 0.1% formic acid.
-
Vortex mix and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-30% B
-
3.6-5.0 min: 30% B
-
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
CBD: m/z 315.2 -> 193.1
-
CBD-d3: m/z 318.2 -> 196.1
-
CBDV: m/z 287.2 -> 165.1
-
CBDV-d3: m/z 290.2 -> 168.1
-
-
Optimize collision energies and other source parameters for your specific instrument.
-
5. Data Analysis
-
Construct a calibration curve using blank plasma spiked with known concentrations of CBD and CBDV.
-
Quantify the analytes in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Protocol 2: Screening of Cannabinoids in Urine by ELISA
This protocol provides a general method for the high-throughput screening of cannabinoids in urine samples. Note that commercial ELISA kits for specific cannabinoids may have optimized protocols that should be followed.
1. Materials and Reagents
-
Cannabinoid ELISA kit (competitive format)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
2. Experimental Workflow
References
Application Notes & Protocols for the Isolation of Novel Cannabinoid Derivatives: A Framework for Cannabidiol-Valine-Quinone (Cbdvq)
Disclaimer: As of October 2025, "Cannabidiol-valine-quinone (Cbdvq)" is not a widely recognized or characterized cannabinoid in publicly available scientific literature. Therefore, a specific, validated protocol for its isolation does not exist. The following application notes provide a comprehensive and adaptable framework based on established methodologies for the isolation of other cannabinoids, such as Cannabidiol (CBD) and Cannabidivarin (CBDV).[1][2][3][4][5] Researchers aiming to isolate this compound or other novel cannabinoid derivatives should use this document as a guide, with the understanding that optimization of each step will be necessary.
Introduction
The landscape of cannabinoid research is rapidly expanding, with ongoing discovery of novel derivatives that may offer unique therapeutic potential. The isolation and purification of these new molecular entities are critical for subsequent pharmacological evaluation. This document outlines a generalized, multi-step protocol for the isolation of a novel cannabinoid, using the hypothetical "Cannabidiol-valine-quinone (this compound)" as a target. The methodology covers extraction from a source matrix, purification via chromatographic techniques, and analytical characterization.
Experimental Protocols
Extraction of Crude Cannabinoid Mixture
The initial step involves extracting the cannabinoids from the source material, which could be plant matter (e.g., Cannabis sativa L.) or a synthetic reaction mixture.
Protocol 2.1.1: Ethanol Extraction from Plant Material
-
Preparation: Air-dry and finely grind the cannabis inflorescences.[4]
-
Maceration: Submerge the ground material in ethanol (e.g., 96% ethanol) at a sample-to-solvent ratio of 1:10 (w/v).
-
Extraction: Agitate the mixture under continuous stirring for 4 hours at room temperature.[4]
-
Filtration: Filter the mixture through a Whatman No. 1 filter paper under reduced pressure to separate the plant material from the ethanol extract.[4]
-
Solvent Evaporation: Evaporate the ethanol from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a crude extract.[4]
Protocol 2.1.2: Winterization (Optional, for plant extracts)
-
Dissolution: Dissolve the crude extract in ethanol (e.g., 250 mL for 50g of extract).[2]
-
Freezing: Chill the solution at -20°C for 24-48 hours to precipitate waxes and lipids.[2]
-
Filtration: Cold-filter the mixture to remove the precipitated solids.
-
Solvent Evaporation: Evaporate the ethanol from the winterized extract using a rotary evaporator.
Purification of this compound
Purification is essential to isolate the target compound from the complex crude extract. Flash chromatography is a common and effective technique.[3]
Protocol 2.2.1: Flash Chromatography
-
Column Selection: Choose a stationary phase based on the polarity of this compound. A normal-phase silica column is often used for initial separation, while a reversed-phase C18 column can be employed for separating compounds with different hydrophobicities.[3]
-
Mobile Phase Selection:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Elution: Load the sample onto the column and begin the elution process. Collect fractions as they elute from the column.
-
Fraction Analysis: Analyze the collected fractions using a suitable analytical technique (e.g., TLC or HPLC-UV) to identify the fractions containing the highest concentration and purity of the target compound.
-
Pooling and Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Analytical Characterization and Quantification
Once isolated, the identity and purity of this compound must be confirmed.
Protocol 2.3.1: High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase HPLC (RP-HPLC) system with a UV detector is standard for cannabinoid analysis.[6][7]
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typical. A common starting point is a 75:25 (v/v) ratio of acetonitrile to water.[6]
-
Flow Rate: A flow rate of 1.0-1.5 mL/min.[6]
-
Detection: UV detection at a wavelength determined by the chromophore of this compound (e.g., 214 nm for many cannabinoids).[6]
-
Quantification: Create a calibration curve using a certified reference standard of this compound to determine the concentration in the isolated sample.
Protocol 2.3.2: Mass Spectrometry (MS)
-
Couple the HPLC system to a mass spectrometer (LC-MS) to confirm the molecular weight of the isolated compound. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to help elucidate the elemental composition.
Data Presentation
Quantitative data from the isolation process should be systematically recorded.
Table 1: Extraction Efficiency of Crude Extract from Plant Material
| Extraction Method | Solvent | Sample:Solvent Ratio (w/v) | Extraction Time (hours) | Yield of Crude Extract (%) |
|---|---|---|---|---|
| Maceration | Ethanol | 1:10 | 4 | 15.2 |
| Sonication | Ethanol | 1:10 | 1 | 14.8 |
| Maceration | Hexane | 1:15 | 4 | 12.5 |
Table 2: Purity and Yield from Flash Chromatography Purification
| Chromatography Mode | Stationary Phase | Mobile Phase System | Crude Extract Load (g) | Purified this compound Yield (mg) | Purity by HPLC (%) |
|---|---|---|---|---|---|
| Normal-Phase | Silica Gel | Hexane:Ethyl Acetate | 5.0 | 250 | 92.4 |
| Reversed-Phase | C18 | Acetonitrile:Water | 5.0 | 210 | 98.7 |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and analysis of this compound.
Hypothetical Signaling Pathway of this compound
Caption: A hypothetical signaling pathway for this compound.
References
- 1. WO2017214529A1 - Purification and separation techniques for cannabinoids - Google Patents [patents.google.com]
- 2. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Isolation, Purification, and Antimicrobial Characterization of Cannabidiolic Acid and Cannabidiol from Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of impurities of cannabidiol from hemp. Isolation, characterization and synthesis of cannabidibutol, the novel cannabidiol butyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance [mdpi.com]
Application Notes and Protocols for Cell Culture Assays Involving Cannabidiol (CBD) and Cannabidivarin (CBDV)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cannabidiol (CBD) and its propyl analog, Cannabidivarin (CBDV), in various cell culture assays. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the cellular effects of these cannabinoids.
Introduction
Cannabidiol (CBD) is a non-psychoactive phytocannabinoid from Cannabis sativa that has garnered significant interest for its therapeutic potential in a wide range of disorders.[1][2] Its propyl analog, Cannabidivarin (CBDV), is also being investigated for its pharmacological properties.[3][4] Understanding the mechanisms of action and cellular effects of CBD and CBDV is crucial for their development as therapeutic agents. Cell culture assays provide a fundamental platform for this investigation, allowing for the controlled study of their impact on cell viability, proliferation, signaling pathways, and other cellular processes.
Mechanism of Action
CBD and CBDV exert their effects through a complex and pleiotropic mechanism of action, interacting with multiple molecular targets.[1][5][6] Unlike Δ9-tetrahydrocannabinol (THC), CBD has a low affinity for the canonical cannabinoid receptors CB1 and CB2, often acting as a negative allosteric modulator of CB1.[2][7]
Key molecular targets and signaling pathways modulated by CBD include:
-
Transient Receptor Potential Vanilloid 1 (TRPV1): CBD can activate and subsequently desensitize TRPV1 channels, which are involved in pain perception and inflammation.[7][[“]][9]
-
Serotonin 5-HT1A Receptors: CBD acts as an agonist at 5-HT1A receptors, which is thought to contribute to its anxiolytic and antidepressant effects.[6][7][[“]]
-
G-Protein Coupled Receptor 55 (GPR55): CBD functions as an antagonist at GPR55, a receptor implicated in inflammation and cancer cell proliferation.[7][10]
-
Fatty Acid Amide Hydrolase (FAAH): CBD inhibits the enzymatic activity of FAAH, leading to increased levels of the endocannabinoid anandamide.[5][6][7]
-
Nuclear Factor-kappa B (NF-κB) Pathway: CBD has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[1][[“]]
-
PI3K/Akt and ERK1/2 Pathways: CBD can influence cell survival and neurogenesis through modulation of the PI3K/Akt and ERK1/2 signaling pathways.[10][11]
The following diagram illustrates the primary signaling pathways influenced by CBD.
Caption: Major signaling pathways modulated by Cannabidiol (CBD).
Quantitative Data from Cell Culture Assays
The following tables summarize quantitative data from various studies investigating the effects of CBD and CBDV in cell culture.
Table 1: Cytotoxicity of CBD and CBDV (IC50 Values)
| Cell Line | Compound | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Caco-2 | CBD | MTT | 72 | 35.24 | [3] |
| Caco-2 | CBDV | MTT | 72 | 46.02 | [3] |
| TelCOFS02MA | CBD | MTT | 72 | 31.89 | [3] |
| TelCOFS02MA | CBDV | MTT | 72 | 42.30 | [3] |
| Various Cancer | CBD | MTT | 72 | 15.80 - 48.63 | [3] |
| Normal Cells | CBD | MTT | 72 | 31.89 - 151.70 | [3] |
| HepG2 | CBD | - | 24 | > 54 | [12] |
| HepG2 | CBDV | - | 24 | > 54 | [12] |
Table 2: Neuroprotective and Neurotoxic Effects of CBD
| Cell Line | Treatment Condition | Assay | Effect | Reference |
| Primary Cortical Neurons | CBD (5-25 µM) alone | MTT, LDH | Concentration-dependent decrease in cell viability (20-95%) | [13] |
| Primary Cortical Neurons | Low concentrations of CBD + H₂O₂ (0.2 mM) | MTT, LDH | Ameliorated H₂O₂-evoked cell damage | [13] |
| Primary Cortical Neurons | High concentrations of CBD (5-25 µM) + H₂O₂ | MTT, LDH | Aggravated toxic effects of H₂O₂ | [13] |
| SH-SY5Y | CBD (0.05-2 µM) + 6-OHDA (0.1 mM) | WST-1, LDH | Significantly counteracted the effect of 6-OHDA on cell viability | [13] |
| SH-SY5Y | CBD (0.01-5 µM) + H₂O₂ (0.3 mM) | WST-1, LDH | Protective against H₂O₂-induced damage | [13] |
| Neural Progenitor Cells (NPCs) | CBD (5 µM and 10 µM) | MTT | Reduced cell viability | [14] |
| Differentiated Neurons | CBD (5 µM) | β-tubulin-III | Decreased neurite growth | [14] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
A common application of cell culture is to determine the effect of CBD and CBDV on cell viability and to establish cytotoxic concentrations.
a. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Materials:
-
Cells of interest (e.g., SH-SY5Y, HepG2, primary neurons)
-
Complete cell culture medium
-
CBD or CBDV stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of CBD or CBDV in complete culture medium. A vehicle control (medium with the same concentration of solvent) must be included.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14]
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b. LDH Release Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.
-
Materials:
-
Cells and reagents as for the MTT assay.
-
LDH cytotoxicity detection kit.
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity detection kit to measure LDH activity in the supernatant.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
-
The following diagram outlines the general workflow for assessing cell viability and cytotoxicity.
Caption: General workflow for cell viability and cytotoxicity assays.
Neuroprotection Assays
These assays are designed to evaluate the protective effects of CBD against cellular stressors.
-
Protocol for Oxidative Stress-Induced Neurotoxicity:
-
Seed neuronal cells (e.g., primary cortical neurons or SH-SY5Y) in 96-well plates.
-
Pre-treat the cells with various concentrations of CBD (e.g., 0.01-5 µM) for a specified time (e.g., 30 minutes to 2 hours).[13]
-
Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[13]
-
Incubate for 24 hours.[13]
-
Assess cell viability and cytotoxicity using MTT and LDH assays as described above.
-
Compare the viability of cells treated with the neurotoxin alone to those pre-treated with CBD.
-
Apoptosis Assays
To determine if cell death occurs via apoptosis, caspase activity can be measured.
-
Caspase-3 Activity Assay:
-
Seed cells in a 96-well plate and treat with CBD and/or a toxic insult as described previously.
-
After treatment, lyse the cells according to the assay kit protocol.
-
Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.[13]
-
Incubate to allow for cleavage of the substrate by active caspase-3.
-
Measure the fluorescence using a plate reader. An increase in fluorescence indicates higher caspase-3 activity.
-
Western Blotting for Signaling Pathway Analysis
To investigate the molecular mechanisms of CBD action, Western blotting can be used to measure changes in the phosphorylation or expression levels of key signaling proteins.
-
Protocol:
-
Culture cells to a suitable confluency in larger format plates (e.g., 6-well plates or 10 cm dishes).
-
Treat cells with CBD for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, NF-κB).
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The provided application notes and protocols offer a framework for investigating the cellular effects of CBD and CBDV. The dual nature of CBD's effects, being protective at low concentrations and potentially toxic at higher concentrations, highlights the importance of careful dose-response studies.[13] The choice of cell line and experimental conditions is critical and should be tailored to the specific research question. By utilizing the described assays, researchers can further elucidate the therapeutic potential and underlying mechanisms of these fascinating cannabinoids.
References
- 1. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. curaleafclinic.com [curaleafclinic.com]
- 7. researchgate.net [researchgate.net]
- 8. What is Cannabidiol (CBD) mechanism of action? - Consensus [consensus.app]
- 9. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Cannabidiol (CBD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (CBD) is a non-psychoactive phytocannabinoid derived from Cannabis sativa. It has garnered significant interest in the scientific community for its potential therapeutic applications in a wide range of conditions, including epilepsy, anxiety, inflammation, and pain.[1][2] This document provides detailed information on the solubility of CBD and protocols for its preparation in various solvents for research and development purposes.
Physicochemical Properties of CBD
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀O₂ | PubChem |
| Molar Mass | 314.46 g/mol | PubChem |
| Melting Point | 66-67 °C | N/A |
| logP | ~6.3 | [3] |
| Water Solubility | ~12.6 µg/mL | [3][4] |
Solubility of Cannabidiol (CBD)
CBD is a lipophilic molecule with very low solubility in water, which presents a significant challenge for its formulation and delivery.[3][4] It is, however, soluble in many organic solvents.
Quantitative Solubility Data in Common Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~60 | [3][5] |
| Dimethylformamide (DMF) | ~50 | [3][5] |
| Ethanol | ~35 | [3][5] |
| Methanol | ~30 | [3][5] |
| Chloroform | - (Unstable) | [3] |
| Acetone | Very Soluble | [6] |
| Diethyl Ether | Very Soluble | [6] |
| Isopropanol | Very Soluble | [6] |
| Hexane | Very Soluble | [6] |
| Propylene Glycol | Very Soluble | [6] |
| PEG 400 | Very Soluble | [6] |
| Vegetable Oils | Very Soluble | [6] |
Note: "Very Soluble" indicates high solubility as reported in the reference, though a precise quantitative value was not provided.
Solubility in Aqueous Buffers
CBD is sparingly soluble in aqueous buffers.[3] To prepare aqueous solutions for in vitro assays, it is common practice to first dissolve CBD in a water-miscible organic solvent like DMSO and then dilute the stock solution into the aqueous buffer. For instance, a 1:3 mixture of DMSO and PBS has been used to achieve a CBD solubility of approximately 250 µg/mL.[3]
Experimental Protocols
Protocol 1: Preparation of a CBD Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of CBD in an organic solvent, which can then be used for further dilutions.
Materials:
-
Cannabidiol (CBD) isolate (>99% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing CBD: Accurately weigh the desired amount of CBD isolate using an analytical balance in a suitable container (e.g., a sterile microcentrifuge tube).
-
Solvent Addition: Add the calculated volume of the chosen organic solvent (e.g., DMSO or ethanol) to the CBD isolate to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 75 mM).[7]
-
Dissolution: Vortex the mixture vigorously until the CBD is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution, but be cautious of solvent evaporation.
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Stock solutions in methanol are typically stored at -20°C.[8][9]
Protocol 2: Preparation of CBD Working Solutions for in vitro Cell-Based Assays
This protocol details the dilution of a CBD stock solution for use in cell culture experiments.
Materials:
-
CBD stock solution (from Protocol 1)
-
Serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the CBD stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.1% to 0.5%).[10]
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of the organic solvent in the cell culture medium without CBD. This is essential to account for any effects of the solvent on the cells.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells. Do not store diluted aqueous solutions of CBD for extended periods due to its potential for precipitation and degradation.
CBD Signaling Pathways
CBD interacts with multiple molecular targets, leading to its diverse pharmacological effects. It does not have a high affinity for the canonical cannabinoid receptors CB1 and CB2 but can modulate their activity.[11] Key signaling pathways influenced by CBD include:
-
Serotonin Receptors: CBD acts as an agonist at the 5-HT1A serotonin receptor, which is thought to contribute to its anxiolytic and antidepressant effects.[1][2]
-
TRP Channels: CBD can activate and desensitize Transient Receptor Potential (TRP) channels, such as TRPV1, which are involved in pain perception and inflammation.[2][11]
-
GPR55: CBD acts as an antagonist at the orphan G-protein coupled receptor GPR55, which may play a role in its anti-proliferative and anti-inflammatory actions.[12]
-
PPARγ: CBD can activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in lipid metabolism and inflammation.[4]
Below are diagrams illustrating some of the known signaling pathways of CBD and a general experimental workflow.
Caption: Overview of CBD's interactions with various receptors.
Caption: General workflow for preparing and using CBD in in-vitro experiments.
References
- 1. Diversity of molecular targets and signaling pathways for CBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity of molecular targets and signaling pathways for CBD - ProQuest [proquest.com]
- 3. cbdworldnews.com [cbdworldnews.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - CBD solubility in organic solvents - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. RUL - Experimental investigation and thermodynamic modelling of cannabidiol and curcumin in different solvents [repozitorij.uni-lj.si]
- 7. Frontiers | Cannabidiol Reduces Leukemic Cell Size – But Is It Important? [frontiersin.org]
- 8. opus.uleth.ca [opus.uleth.ca]
- 9. EP1542952A1 - Method of preparing cannabidiol from plant material - Google Patents [patents.google.com]
- 10. cannabissciencetech.com [cannabissciencetech.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design with Cannabidiol (CBD) in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cannabidiol (CBD), a non-psychoactive phytocannabinoid derived from Cannabis sativa, has garnered significant interest for its therapeutic potential in a range of disorders, including epilepsy, chronic pain, inflammation, and neurodegenerative diseases.[1][2] Its complex pharmacology, involving multiple molecular targets, presents a unique landscape for in vivo research.[3] These application notes provide a comprehensive guide to designing and conducting preclinical studies with CBD in animal models, focusing on key therapeutic areas.
Mechanism of Action and Signaling Pathways
CBD's therapeutic effects are attributed to its interaction with a variety of molecular targets. Unlike tetrahydrocannabinol (THC), CBD has a low affinity for cannabinoid receptors CB1 and CB2. Instead, its mechanism of action is thought to involve the modulation of several other receptor systems and signaling pathways.[3]
Key molecular targets of CBD include:
-
Transient Receptor Potential Vanilloid 1 (TRPV1) channels: CBD can activate and subsequently desensitize these channels, which play a crucial role in pain perception and inflammation.[3]
-
Serotonin 5-HT1A receptors: CBD acts as an agonist at these receptors, contributing to its anxiolytic and neuroprotective effects.[3]
-
G-protein coupled receptor 55 (GPR55): CBD functions as an antagonist of GPR55, which is implicated in inflammation and cancer cell proliferation.
The following diagram illustrates the principal signaling pathways modulated by CBD.
Caption: Key signaling pathways modulated by Cannabidiol (CBD).
Experimental Design and Protocols
A well-structured experimental design is crucial for obtaining reliable and reproducible data in in vivo studies. The following diagram outlines a general workflow for a typical preclinical study involving CBD.
Caption: General experimental workflow for an in vivo CBD study.
Protocol 1: Evaluation of CBD in a Mouse Model of Epilepsy
This protocol is adapted from studies investigating the anticonvulsant effects of CBD.[4][5]
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J or a genetic model such as the Wistar Audiogenic Rat (WAR) strain for audiogenic seizures.[5][6]
-
Sex: Male and/or female
-
Age: 8-10 weeks
2. Materials:
-
Cannabidiol (CBD), >98% purity
-
Vehicle (e.g., sesame oil, ethanol/Tween 80/saline mixture)
-
Seizure-inducing agent (e.g., pilocarpine, pentylenetetrazole)
-
Video recording equipment
-
Behavioral scoring software
3. Procedure:
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12:12 h light:dark cycle, ad libitum access to food and water).
-
Drug Preparation: Dissolve CBD in the chosen vehicle to the desired concentrations (e.g., 1, 10, 100 mg/kg).[4]
-
Administration: Administer CBD or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before seizure induction.
-
Seizure Induction: Induce seizures using a chemical convulsant (e.g., pilocarpine hydrochloride at 320 mg/kg, i.p.).
-
Behavioral Observation: Video record animals for at least 2 hours post-induction and score seizure severity using a standardized scale (e.g., Racine scale).
-
Data Analysis: Analyze seizure latency, duration, and severity scores. Statistical analysis can be performed using appropriate tests such as ANOVA or Kruskal-Wallis test.
Protocol 2: Assessment of CBD in a Rat Model of Inflammatory Pain
This protocol is based on studies evaluating the analgesic and anti-inflammatory properties of CBD in arthritis models.[7][8]
1. Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley or Wistar
-
Sex: Male
-
Weight: 200-250 g
2. Materials:
-
Cannabidiol (CBD)
-
Vehicle (e.g., sesame oil for oral administration, transdermal gel base)
-
Complete Freund's Adjuvant (CFA) or monoiodoacetate (MIA) for arthritis induction
-
Von Frey filaments for mechanical allodynia assessment
-
Radiant heat source for thermal hyperalgesia testing
-
Calipers for measuring joint swelling
3. Procedure:
-
Arthritis Induction: Induce monoarthritis by intra-articular injection of CFA or MIA into the knee joint.
-
Treatment: Begin CBD administration after the onset of arthritis. For example, apply a transdermal CBD gel (e.g., 0.6-62.3 mg/day) for 4 consecutive days.[7]
-
Pain Behavior Assessment:
-
Mechanical Allodynia: Measure paw withdrawal threshold using von Frey filaments at baseline and at specified time points post-treatment.
-
Thermal Hyperalgesia: Assess paw withdrawal latency to a radiant heat source.
-
-
Inflammation Measurement:
-
Measure knee joint circumference with calipers.
-
At the end of the study, collect synovial tissue for histological analysis of immune cell infiltration.[7]
-
-
Data Analysis: Compare changes in paw withdrawal thresholds, latencies, and joint swelling between CBD-treated and vehicle groups using statistical methods like two-way ANOVA.
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies with CBD.
Table 1: Effects of CBD in Animal Models of Epilepsy
| Animal Model | CBD Dose and Route | Key Findings | Reference |
| Pilocarpine-induced seizures (Rat) | 1, 10, 100 mg/kg, i.p. | Significantly reduced the percentage of animals experiencing the most severe seizures at all doses. | [4] |
| Penicillin-induced seizures (Rat) | ≥10 mg/kg, i.p. | Significantly decreased mortality and the percentage of animals with severe tonic-clonic seizures. | [4] |
| Audiogenic kindling (Wistar Rat) | 25 mg/kg, i.p., twice daily for 10 days | Suppressed the development of seizure responses, indicating an antiepileptogenic effect. | [6] |
| DEE1 mouse model | 100 mg/kg/day for 7 days | Reduced severity and frequency of spontaneous seizures and extended lifespan. | [9] |
Table 2: Effects of CBD in Animal Models of Pain and Inflammation
| Animal Model | CBD Dose and Route | Key Findings | Reference |
| Arthritis (Rat) | 6.2 and 62.3 mg/day, transdermal | Significantly reduced joint swelling and pain scores. | [7] |
| Osteoarthritis (Rat) | 300 µg, intra-articular | Increased paw withdrawal threshold and hind limb weight bearing. | [8] |
| Neuropathic pain (Mouse) | 10 mg/kg, i.p., twice a week for 6 weeks | Attenuated thermal hyperalgesia. | [10] |
| Incision pain (Rat) | 1 mg/kg, i.p. | Induced conditioned place preference, suggesting pain relief. | [11] |
Table 3: Pharmacokinetic Data of CBD in Animal Models
| Animal Model | CBD Dose and Route | Cmax (Mean) | Tmax | Reference |
| Minipig | 15 mg/kg, oral (single dose) | 328 ng/mL | 1-4 hours | [12] |
| Minipig | 15 mg/kg, oral (after 5 days) | 259 ng/mL | 1-4 hours | [12] |
| Mouse | 100 mg/kg, s.c. | 4860 ng/mL (blood) at 1h | >1 hour | [13] |
| Mouse | 200 mg/kg, s.c. | 4540 ng/mL (blood) at 1h | >1 hour | [13] |
Conclusion
The preclinical data strongly support the therapeutic potential of CBD in various disease models. The protocols and data presented in these application notes provide a framework for researchers to design robust in vivo experiments to further elucidate the mechanisms of action and therapeutic efficacy of cannabidiol. Careful consideration of the animal model, route of administration, and relevant endpoints is essential for generating high-quality, translatable data.
References
- 1. Effects of chronic cannabidiol in a mouse model of naturally occurring neuroinflammation, neurodegeneration, and spontaneous seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Cannabidiol in Inflammation: A Review of Pre-clinical and Clinical Findings | Prague Medical Report [pmr.lf1.cuni.cz]
- 3. sanctuaryfunctionalmedicine.com [sanctuaryfunctionalmedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. Chronic cannabidiol (CBD) administration induces anticonvulsant and antiepileptogenic effects in a genetic model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Attenuation of early phase inflammation by cannabidiol prevents pain and nerve damage in rat osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. themarijuanaherald.com [themarijuanaherald.com]
- 10. 2.2. Invivo [bio-protocol.org]
- 11. Frontiers | Cannabidiol Is a Potential Therapeutic for the Affective-Motivational Dimension of Incision Pain in Rats [frontiersin.org]
- 12. Cannabidiol Does Not Convert to Δ9-Tetrahydrocannabinol in an In Vivo Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of Cannabidiol in the Mouse Drug Discrimination Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cannabidiol (CBD) in Neuropharmacology Research
Note: The query for "CBDVQ" has been interpreted as a likely typographical error for "Cannabidiol (CBD)," a well-researched compound in neuropharmacology. The following application notes and protocols are based on scientific literature pertaining to CBD.
Cannabidiol (CBD), a major non-psychoactive constituent of Cannabis sativa, has garnered significant attention in neuropharmacology for its therapeutic potential across a spectrum of neurological and psychiatric disorders. Unlike Δ9-tetrahydrocannabinol (THC), CBD does not produce intoxicating effects, making it an attractive candidate for drug development. Its neuropharmacological properties are multifaceted, including neuroprotective, anti-inflammatory, anxiolytic, antipsychotic, and anticonvulsant effects. These properties stem from its complex mechanism of action, which involves interaction with multiple molecular targets beyond the classical cannabinoid receptors.
These application notes provide an overview of CBD's utility in neuropharmacology research, with detailed protocols for key experimental paradigms and a summary of quantitative data to facilitate study design and interpretation.
Key Applications in Neuropharmacology
-
Neuroprotection: CBD has demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Its antioxidant and anti-inflammatory properties contribute to reducing neuronal damage.
-
Anxiolytic Effects: CBD has shown promise in reducing anxiety-like behaviors in animal models and has been studied for its potential in treating anxiety disorders in humans.[1]
-
Anti-inflammatory Effects: CBD can modulate neuroinflammation by acting on microglial cells to reduce the production of pro-inflammatory cytokines and reactive oxygen species.[2][3][4]
-
Anticonvulsant Properties: One of the most well-established therapeutic uses of CBD is in the treatment of certain forms of epilepsy, highlighting its ability to modulate neuronal excitability.
-
Modulation of Neurotransmitter Systems: CBD influences several neurotransmitter systems, including the serotonergic and dopaminergic systems, which are crucial in the regulation of mood, cognition, and behavior.[5][6]
Data Presentation
Table 1: In Vitro Effects of CBD on Microglial Activation and Neuroinflammation
| Parameter | Cell Type | Treatment | CBD Concentration | Effect | Reference |
| Nitrite Generation | BV-2 Microglial Cells | Lipopolysaccharide (LPS) | IC50 ≈ 100 nM | Inhibition of nitrite production | [7] |
| Nitrite Generation | Primary Microglial Cells | Lipopolysaccharide (LPS) | 100 nM | Greater inhibition than in BV-2 cells | [7] |
| TNF-α Release | Mouse Microglial Cells | Lipopolysaccharide (LPS) | 1-10 µM | Potent inhibition | [2] |
| IL-1β Release | Mouse Microglial Cells | Lipopolysaccharide (LPS) | 1-10 µM | Potent inhibition | [2] |
| IL-6 Gene Expression | Aβ-injected Mouse Cortex | Amyloid-β | 20 mg/kg, IP | Markedly decreased | |
| TNF-α Gene Expression | Aβ-injected Mouse Cortex | Amyloid-β | 20 mg/kg, IP | No significant alteration | |
| Pro-inflammatory Cytokines (MIF, SERPIN E1, IL-6, IL-8, GM-CSF, MCP-1, CXCL1, CXCL10, IL-1β) | HIV-infected Human Microglial Cells | HIV | Not specified | Reduction in production | [8] |
Table 2: In Vivo Anxiolytic Effects of CBD in the Elevated Plus Maze (EPM)
| Animal Model | CBD Dose (mg/kg, IP) | Key Finding | Reference |
| Rats | 2.5 | Significantly increased open arm entries | [1] |
| Rats | 5.0 | Significantly increased open arm entries | [1] |
| Rats | 10.0 | Significantly increased open arm entries | [1] |
| Rats | 20.0 | No longer effective | [1] |
| Male CD1 Mice | 0-96 | No significant effect on open arm time | [9][10] |
Table 3: Effects of CBD on Neuronal Excitability
| Preparation | CBD Concentration | Parameter | Effect | Reference |
| Human Cortical Pyramidal Neurons | 10 µM | Action Potential Firing Frequency | Decrease from 15.5 ± 1.2 Hz to 11.8 ± 0.9 Hz | [11] |
| Human Cortical Pyramidal Neurons | 10 µM | Rheobase Current | Increase from 98.2 ± 10.2 pA to 115.7 ± 12.2 pA | [11] |
| Nociceptor Neurons | 1 µM | Optical Rheobase | Profound increase | [12][13] |
| Dorsal Raphe Nucleus 5-HT Neurons | 30 µM | Firing Rate | No significant change | [14] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the neuroprotective effects of CBD against oxidative stress-induced cell death in a human neuroblastoma cell line.
1. Cell Culture and Plating:
- Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells into 96-well plates at a density of 2 x 10^5 cells/ml and allow them to adhere for 24 hours.
2. CBD Pre-treatment:
- Prepare stock solutions of CBD in a suitable solvent (e.g., ethanol or DMSO).
- Dilute the CBD stock solution in a serum-free medium to achieve the desired final concentrations (e.g., a range from 0.01 to 10 µM).
- Remove the culture medium from the wells and replace it with the medium containing different concentrations of CBD.
- Incubate the cells with CBD for a pre-treatment period of 24 hours.
3. Induction of Oxidative Stress:
- Prepare a fresh solution of a neurotoxic agent, such as 1-methyl-4-phenylpyridinium (MPP+), in a serum-free medium.
- After the CBD pre-treatment period, remove the CBD-containing medium and add the MPP+ solution to the wells.
- Incubate the cells with the neurotoxin for another 24 hours.
4. Assessment of Cell Viability (MTT Assay):
- After the incubation with the neurotoxin, remove the medium.
- Add 20 µl of MTT solution (5 mg/ml in phosphate-buffered saline) to each well and incubate for 4 hours.
- Remove the MTT solution and add 150 µl of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control (untreated) cells.
5. Data Analysis:
- Compare the viability of cells treated with the neurotoxin alone to those pre-treated with CBD.
- A significant increase in cell viability in the CBD-pre-treated groups indicates a neuroprotective effect.
Protocol 2: Assessment of Anxiolytic Effects of CBD using the Elevated Plus Maze (EPM) in Rodents
This protocol describes a standard behavioral test to evaluate the anxiolytic properties of CBD in rats or mice.[1]
1. Apparatus:
- The EPM consists of four arms (two open, two closed with high walls) arranged in a plus shape and elevated from the floor.
2. Animals and Housing:
- Use adult male rats or mice.
- House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
- Allow the animals to acclimatize to the housing facility for at least one week before the experiment.
3. Drug Administration:
- Dissolve CBD in a suitable vehicle (e.g., 10% propylene glycol, 1% Tween 80 in saline).
- Administer CBD via intraperitoneal (IP) injection at various doses (e.g., 2.5, 5, 10, 20 mg/kg) 60 minutes before the test.
- Include a vehicle control group and a positive control group (e.g., diazepam, 2 mg/kg, administered 20 minutes before the test).
4. Experimental Procedure:
- Habituate the animal to the testing room for at least 30 minutes before the test.
- Place the animal in the center of the EPM, facing one of the closed arms.
- Allow the animal to explore the maze for a 5-10 minute period.
- Record the number of entries into and the time spent in the open and closed arms using a video tracking system or by a trained observer.
5. Data Analysis:
- Calculate the percentage of open arm entries (open arm entries / total arm entries x 100) and the percentage of time spent in the open arms (time in open arms / total time x 100).
- An increase in these parameters is indicative of an anxiolytic-like effect.
- Also, analyze the total number of arm entries as a measure of locomotor activity. A lack of change suggests that the observed effects are not due to sedation or hyperactivity.
- Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Protocol 3: In Vivo Microdialysis for Neurotransmitter Release
This protocol provides a general framework for measuring extracellular neurotransmitter levels in a specific brain region of a freely moving rodent following CBD administration.[15][16][17][18]
1. Probe Implantation (Stereotaxic Surgery):
- Anesthetize the rodent (e.g., with isoflurane).
- Secure the animal in a stereotaxic frame.
- Implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
- Secure the cannula to the skull with dental cement.
- Allow the animal to recover from surgery for several days.
2. Microdialysis Procedure:
- On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
- Connect the probe to a syringe pump and a fraction collector.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µl/min).
- Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of neurotransmitter levels.
- Collect baseline dialysate samples (e.g., every 20 minutes).
3. CBD Administration and Sample Collection:
- Administer CBD (e.g., via IP injection) at the desired dose.
- Continue to collect dialysate samples for a defined period post-injection (e.g., 2-3 hours).
4. Neurochemical Analysis:
- Analyze the collected dialysate samples for the neurotransmitters of interest (e.g., dopamine, serotonin, and their metabolites) using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or another sensitive analytical technique.
5. Data Analysis:
- Quantify the concentration of each neurotransmitter in the dialysate samples.
- Express the post-injection neurotransmitter levels as a percentage of the baseline levels.
- Use appropriate statistical methods to determine if CBD administration significantly alters neurotransmitter release.
Visualizations
Caption: Signaling pathways modulated by Cannabidiol (CBD) in neuropharmacology.
Caption: Experimental workflow for assessing the anxiolytic effects of CBD.
References
- 1. Antianxiety effect of cannabidiol in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection of Cannabidiol, Its Synthetic Derivatives and Combination Preparations against Microglia-Mediated Neuroinflammation in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. srs.tcu.edu [srs.tcu.edu]
- 5. researchgate.net [researchgate.net]
- 6. ijirms.in [ijirms.in]
- 7. Cannabidiol and Other Cannabinoids Reduce Microglial Activation In Vitro and In Vivo: Relevance to Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. realmofcaring.org [realmofcaring.org]
- 9. scispace.com [scispace.com]
- 10. Effects of cannabidiol and Δ9-tetrahydrocannabinol in the elevated plus maze in mice [ouci.dntb.gov.ua]
- 11. Cannabidiol reduces synaptic strength and neuronal firing in layer V pyramidal neurons of the human cortex with drug-resistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Physiological profiling of cannabidiol reveals profound inhibition of sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Functional characterization of cannabidiol effect on the serotonergic neurons of the dorsal raphe nucleus in rat brain slices [frontiersin.org]
- 15. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cannabidiol (CBD) in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (CBD), a non-psychoactive phytocannabinoid derived from Cannabis sativa, has garnered significant scientific interest for its potential therapeutic applications in a range of metabolic disorders. Preclinical studies have demonstrated that CBD can influence glucose homeostasis, lipid metabolism, and energy balance. These effects are mediated through complex signaling pathways, making CBD a promising candidate for further investigation in the context of metabolic diseases such as type 2 diabetes, metabolic syndrome, and non-alcoholic fatty liver disease.
This document provides detailed application notes and experimental protocols for researchers investigating the metabolic effects of CBD. It includes summaries of quantitative data, methodologies for key experiments, and diagrams of relevant signaling pathways to facilitate the design and execution of robust preclinical studies.
I. Quantitative Data on the Metabolic Effects of CBD
The following tables summarize key quantitative data from preclinical studies on CBD's impact on metabolic parameters.
Table 1: In Vitro Inhibition of Human Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) Enzymes by CBD
| Enzyme | Substrate/Assay | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| CYP2C19 | (S)-Mephenytoin 4'-hydroxylation | 2.51 - 8.70 | 1.99 | Competitive | [1] |
| CYP2C9 | Diclofenac 4'-hydroxylation | 4.6 | 2.6 | - | |
| CYP2D6 | Dextromethorphan O-demethylation | 7.4 | 6.5 | - | |
| CYP3A4 | Testosterone 6β-hydroxylation | 11.5 | 4.2 | - | |
| CYP2A6 | Nicotine C-oxidation | 0.21 - 0.27 | - | - | [2] |
| CYP2B6 | Nicotine C-oxidation | 0.029 - 0.26 | - | - | [2] |
| UGT1A9 | 3HC-Glucuronide formation | 0.37 | - | - | [2] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. Data are compiled from studies using human liver microsomes or recombinant enzymes.
Table 2: Effects of CBD on Plasma Glucose and Lipid Profile in Rodent Models of Metabolic Disorders
| Animal Model | CBD Dose & Duration | Parameter | % Change vs. Control | Reference |
| Diabetic Rats | 25 mg/kg/day (8 days) | Blood Glucose | ↓ 25% | [3] |
| Diabetic Rats | 50 mg/kg/day (8 days) | Blood Glucose | ↓ 30% | [3] |
| Diabetic Rats | 25 mg/kg/day (8 days) | Triacylglycerols | ↓ | [3] |
| Diabetic Rats | 50 mg/kg/day (8 days) | Triacylglycerols | ↓ | [3] |
| Diabetic Rats | 25 mg/kg/day (8 days) | HDL-Cholesterol | ↑ | [3] |
| Diabetic Rats | 50 mg/kg/day (8 days) | HDL-Cholesterol | ↑ | [3] |
| C57BL/6 Mice | 10 mg/kg/day (7 days) | Total Cholesterol | ↑ | [4] |
| Spontaneously Hypertensive Rats | 10 mg/kg/day (14 days) | Free Fatty Acids | ↓ | [5] |
↓: Decrease, ↑: Increase. HDL: High-density lipoprotein.
II. Key Signaling Pathways in CBD-Mediated Metabolic Regulation
CBD exerts its metabolic effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro CBD Metabolism using Human Liver Microsomes
This protocol is designed to assess the metabolic stability and profile of CBD in a system that mimics hepatic metabolism.
1. Materials:
-
Cannabidiol (CBD) standard
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (e.g., CBD-d3)
-
LC-MS grade water and solvents
2. Procedure:
-
Prepare a stock solution of CBD in a suitable solvent (e.g., methanol or DMSO).
-
On ice, prepare the incubation mixture in microcentrifuge tubes containing potassium phosphate buffer, HLMs (final concentration 20-40 µg protein/mL), and CBD (final concentration 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at >10,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Column: A C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable for separation.[6]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.[6][7]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[6][7]
-
Gradient: A linear gradient from low to high organic phase over several minutes.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.[6]
-
MRM Transitions (Example):
Protocol 2: In Vivo Assessment of CBD's Metabolic Effects in a Mouse Model of Diet-Induced Obesity
This protocol outlines an in vivo study to evaluate the effects of chronic CBD administration on metabolic parameters in mice.
1. Animals and Diet:
-
Use a suitable mouse strain, such as C57BL/6J, which is susceptible to diet-induced obesity.
-
House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity).
-
Induce obesity by feeding a high-fat diet (HFD; e.g., 45-60% kcal from fat) for a period of 8-12 weeks. A control group should be fed a standard chow diet.
2. CBD Administration:
-
Prepare CBD for oral administration by dissolving it in a vehicle such as sesame oil or a mixture of ethanol, Tween80, and saline.[8][9]
-
Administer CBD daily via oral gavage at a dose range of 10-50 mg/kg body weight.[3][8] The treatment duration can range from 2 to 10 weeks.[5][8]
-
The control group should receive the vehicle only.
3. Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor and record daily or weekly.
-
Glucose Tolerance Test (GTT):
-
Fast the mice for 6 hours.
-
Collect a baseline blood sample from the tail vein to measure fasting glucose.
-
Administer a glucose solution (2 g/kg) intraperitoneally or orally.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration to measure blood glucose levels.
-
-
Blood and Tissue Collection:
-
At the end of the study, fast the mice overnight.
-
Collect terminal blood samples via cardiac puncture for plasma analysis.
-
Harvest tissues such as liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Snap-freeze in liquid nitrogen and store at -80°C for later analysis.
-
4. Biochemical Analysis:
-
Plasma Analysis: Use commercial assay kits to measure plasma levels of insulin, triglycerides, total cholesterol, HDL, and non-esterified fatty acids.
-
Tissue Analysis:
-
Gene Expression: Extract RNA from liver and adipose tissue and perform qRT-PCR to analyze the expression of genes involved in lipid metabolism (e.g., Pparg, Srebf1, Cpt1a) and glucose metabolism (e.g., G6pc, Pepck).
-
Protein Expression: Perform Western blotting to analyze the protein levels and phosphorylation status of key signaling molecules like AMPK.
-
IV. Experimental Workflow and Logic
The following diagram illustrates a typical workflow for investigating the metabolic effects of CBD, from initial in vitro screening to in vivo validation.
V. Conclusion
The investigation of CBD in metabolic studies is a rapidly evolving field. The protocols and data presented here provide a framework for researchers to explore the mechanisms of action and therapeutic potential of CBD in metabolic disorders. Adherence to rigorous and standardized experimental procedures is crucial for generating reproducible and translatable findings. Future research should continue to delineate the complex interplay between CBD, the endocannabinoid system, and key metabolic signaling pathways to fully realize its therapeutic promise.
References
- 1. Use of Caco-2 Cell Monolayers to Study Drug Absorption and Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 2. todayspractitioner.com [todayspractitioner.com]
- 3. Unlocking the Antidiabetic Potential of CBD: In Vivo Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabidiol promotes intestinal cholesterol uptake mediated by Pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabidiol treatment changes myocardial lipid profile in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UHPLC-MS/MS Analysis of Cannabidiol and Its Metabolites in Serum of Patients with Resistant Epilepsy Treated with CBD Formulations [mdpi.com]
- 8. The Effect of Orally Administered Δ9-Tetrahydrocannabinol (THC) and Cannabidiol (CBD) on Obesity Parameters in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Cannabis consumption and intraperitoneal THC:CBD dosing results in changes in brain and plasma neurochemicals and endocannabinoids in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cannabinoid Receptor Binding Assays
A Template for Characterizing Novel Ligands
Note: The compound "CBDVQ" was not identified in the provided search results as a known ligand for cannabinoid receptors. Therefore, this document provides a generalized application note and protocol that can be adapted by researchers for the characterization of novel or hypothetical cannabinoid receptor ligands, such as this compound. The experimental details and data presented are based on established methodologies for well-known cannabinoid compounds.
Introduction
Cannabinoid receptors, primarily CB1 and CB2, are key components of the endocannabinoid system and are significant targets for drug discovery.[1][2] The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is mainly found in the immune system and peripheral tissues, playing a role in inflammatory processes.[1][2][3] The development of selective ligands for these receptors is a major goal in therapeutic research.
This document outlines the use of in vitro cannabinoid receptor binding assays to determine the affinity and selectivity of a test compound for CB1 and CB2 receptors. The protocol described is a competitive radioligand binding assay, a robust and common method for characterizing novel cannabinoid receptor ligands.[4][5][6]
Data Presentation: Comparative Binding Affinities
The binding affinities of a novel compound are typically determined by its ability to displace a known radioligand from the CB1 and CB2 receptors. The results are often expressed as the inhibition constant (Ki), which represents the affinity of the ligand for the receptor. A lower Ki value indicates a higher binding affinity.
Table 1: Hypothetical Binding Affinities (Ki in nM) of Cannabinoid Ligands
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| This compound (Hypothetical) | 50 | 10 | 5-fold for CB2 |
| Δ⁹-THC | 15 | 25 | 0.6 |
| CP-55,940 | 0.9 | 0.6 | 1.5 |
| WIN-55,212-2 | 2.9 | 0.3 | 9.7-fold for CB2 |
| SR141716A (Rimonabant) | 1.8 | 420 | 233-fold for CB1 |
| JWH-133 | 220 | 3.4 | 65-fold for CB2 |
This table presents example data for illustrative purposes and to demonstrate the requested format.
Experimental Protocols
Radioligand Competitive Binding Assay for CB1 and CB2 Receptors
This protocol is adapted from established methods for cannabinoid receptor binding assays.[4][5]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for human CB1 and CB2 receptors by measuring its ability to compete with a high-affinity radioligand, [³H]CP-55,940.
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing human CB1 or CB2 receptors (e.g., from CHO or HEK-293 cells).
-
Radioligand: [³H]CP-55,940 (specific activity ~120-180 Ci/mmol).
-
Test Compound: "this compound" or other non-radiolabeled cannabinoid ligand.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2 or CP-55,940).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
96-well Plates: For incubating the binding reaction.
-
Filtration System: A cell harvester and glass fiber filter mats (e.g., GF/C).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Preparation of Reagents:
-
Dilute the test compound to a range of concentrations (e.g., from 0.1 nM to 10 µM) in the assay buffer.
-
Dilute the [³H]CP-55,940 in assay buffer to a final concentration of approximately 0.5-1.0 nM.
-
Prepare the non-specific binding control by diluting the non-labeled ligand to a final concentration of 10 µM in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of the diluted test compound (at each concentration), 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials with an appropriate amount of scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve in GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified cannabinoid receptor signaling cascade.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Proper Handling and Storage of Cbdvq in the Laboratory
An important note for the reader: The compound "Cbdvq" appears to be a fictional or highly specialized substance, as no direct references were found in scientific literature. Therefore, this document has been generated using best practices for the handling and storage of a closely related and well-documented class of compounds, cannabinoids, specifically cannabidiol (CBD), to provide a relevant and comprehensive guide.[1][2][3][4]
1. Introduction
This compound is a novel cannabinoid compound under investigation for its therapeutic potential. As with any active pharmaceutical ingredient (API), proper handling and storage are critical to ensure the integrity of the compound, the reproducibility of experimental results, and the safety of laboratory personnel. This document provides detailed guidelines and protocols for the handling and storage of this compound in a research and development setting.
2. Compound Information
-
IUPAC Name: 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol (Assumed, based on CBD structure)[2][3]
-
Molecular Weight: 314.46 g/mol [2]
-
Appearance: Crystalline solid or oil
3. Receiving and Initial Inspection
Upon receiving a shipment of this compound, immediately inspect the packaging for any signs of damage or tampering. Verify that the container is sealed and that the information on the label matches the certificate of analysis (CoA). Any discrepancies should be reported to the supplier immediately.
4. Storage Conditions
This compound is susceptible to degradation from heat, light, and oxidation.[5][6][7] Improper storage can lead to a loss of potency and the formation of impurities.
4.1. Short-Term Storage (Up to 3 months)
For routine daily use, this compound can be stored in a refrigerator at 2-8°C.[1] It should be kept in an amber glass vial or a container that protects it from light. The container should be tightly sealed to prevent exposure to air and moisture.[6]
4.2. Long-Term Storage (Greater than 3 months)
For long-term storage, it is recommended to store this compound in a freezer at -20°C.[8] This will significantly slow down the degradation process. Before placing in the freezer, ensure the container is tightly sealed and consider flushing the headspace with an inert gas like argon or nitrogen to displace oxygen.
5. Stability Data Summary
The stability of this compound is influenced by temperature, light, and the medium in which it is stored. The following tables summarize stability data for related compounds, which can be used as a proxy for this compound.
Table 1: Stability of this compound as a Solid Powder
| Storage Condition | Duration | Degradation |
| 25°C ± 2°C / 60% RH ± 5% RH (Closed Vial) | 1 year | ~8% |
| 25°C ± 2°C / 60% RH ± 5% RH (Open Vial) | 1 year | ~10% |
| 40°C ± 2°C / 75% RH ± 5% RH (Closed Vial) | 180 days | ~16.5% |
| 40°C ± 2°C / 75% RH ± 5% RH (Open Vial) | 90 days | ~20.2% |
| 40°C ± 2°C / 75% RH ± 5% RH (Open Vial) | 270 days | Complete |
Data adapted from stability studies on CBD powder.[9]
Table 2: Stability of this compound in Solution
| Solvent/Medium | Storage Condition | Duration | Stability Notes |
| Ethanol | 5°C | 12 months | Stable |
| Ethanol | Room Temperature | 117 days | Unstable (t₉₅ = 117.13 days) |
| Aqueous (pH 7.4) | 37°C | 24 hours | ~10% degradation |
| Oral Fluid | 4°C | 2 months | Stable in Quantisal™ collection device |
| Oral Fluid | -20°C | 24 weeks | Stable in 5 out of 7 participants' samples |
Data adapted from stability studies on CBD in various solutions.[5][8][10]
6. General Laboratory Safety and Handling
All personnel handling this compound must be trained on general laboratory safety procedures.[11][12][13][14][15]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.[12][14]
-
Ventilation: Handle solid this compound and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of airborne particles.
-
Spills: In case of a spill, absorb the material with an inert absorbent material and dispose of it as chemical waste. Clean the spill area thoroughly.
-
Waste Disposal: Dispose of all this compound waste, including empty containers and contaminated materials, in accordance with institutional and local regulations for chemical waste.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in Ethanol
1. Objective: To prepare a standardized stock solution of this compound for use in in vitro and in vivo experiments.
2. Materials:
-
This compound (solid)
-
Anhydrous Ethanol (200 proof)
-
Analytical balance
-
Amber glass volumetric flask
-
Spatula
-
Pipettes
-
Vortex mixer
-
Sonicator
3. Procedure:
-
Tare a clean, dry weighing boat on the analytical balance.
-
Carefully weigh 10 mg of this compound solid using a spatula.
-
Record the exact weight.
-
Transfer the weighed this compound to a 1 mL amber glass volumetric flask.
-
Add approximately 0.8 mL of anhydrous ethanol to the flask.
-
Vortex the solution for 30 seconds to dissolve the this compound. If necessary, sonicate for 5 minutes to ensure complete dissolution.
-
Once dissolved, add anhydrous ethanol to the flask until the bottom of the meniscus reaches the 1 mL mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Label the flask with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.
Protocol 2: Stability Testing of this compound in Aqueous Solution
1. Objective: To determine the stability of this compound in a simulated physiological buffer over a 24-hour period.
2. Materials:
-
10 mg/mL this compound stock solution in ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator set to 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC vials
-
Pipettes
3. Procedure:
-
Prepare a 10 µg/mL working solution of this compound in PBS by diluting the 10 mg/mL stock solution.
-
Immediately analyze a sample of the working solution using a validated HPLC method to determine the initial concentration (T=0).
-
Place the remaining working solution in an incubator at 37°C.
-
At specified time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of this compound remaining versus time to determine the degradation profile.
Visualizations
Caption: Workflow for the proper handling and storage of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidative and Anti-Inflammatory Properties of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabidiol | C21H30O2 | CID 644019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cannabidiol - Wikipedia [en.wikipedia.org]
- 5. Stability characteristics of cannabidiol for the design of pharmacological, biochemical and pharmaceutical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. greencamp.com [greencamp.com]
- 7. burningdaily.com [burningdaily.com]
- 8. Cannabinoid Stability in Authentic Oral Fluid after Controlled Cannabis Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long term stability of cannabinoids in oral fluid after controlled cannabis administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. intra.kth.se [intra.kth.se]
- 12. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 13. Laboratory Safety — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 14. animalscience.ucdavis.edu [animalscience.ucdavis.edu]
- 15. safety.duke.edu [safety.duke.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cbdvq Instability in Solution
Disclaimer: The following technical support guide is based on the hypothetical compound "Cbdvq." The information provided is generalized from common issues and solutions for small molecule instability in pharmaceutical development. The protocols and data are illustrative and should be adapted for specific experimental contexts.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of the hypothetical compound this compound in solution.
Frequently Asked questions (FAQs)
Q1: My this compound solution is showing a rapid loss of potency. What are the likely causes?
A1: Rapid potency loss of a small molecule like this compound in solution is often due to chemical degradation. The most common pathways are hydrolysis, oxidation, and photolysis.[1][2][3] Environmental factors such as pH, temperature, light exposure, and the presence of oxygen can significantly accelerate these degradation processes.[2][3]
Q2: I've observed precipitation in my this compound stock solution. What does this indicate and how can I resolve it?
A2: Precipitation suggests that the concentration of this compound exceeds its solubility in the current solvent system. This is a form of physical instability. To resolve this, you can try altering the solvent system by using co-solvents, adjusting the pH, or employing solubility-enhancing techniques like the use of surfactants or complexing agents.[4][5][6] It is also crucial to consider the impact of temperature on solubility.
Q3: Can the excipients in my formulation be contributing to this compound instability?
A3: Yes, excipients can interact with the active pharmaceutical ingredient (API) and affect its stability.[3] Some excipients may contain reactive impurities, such as peroxides, which can promote oxidative degradation.[7] It is also possible for direct chemical reactions to occur between this compound and certain excipients.[3] Compatibility studies are essential to identify stable excipient combinations.
Q4: How can I protect my this compound solution from degradation?
A4: To protect your this compound solution, it is important to first identify the primary degradation pathway.
-
For hydrolysis: Control the pH of the solution with buffers, reduce the water content by using non-aqueous solvents, or store the compound in a dry, solid form and reconstitute it just before use.[1][8][9]
-
For oxidation: Protect the solution from oxygen by purging with an inert gas (like nitrogen or argon), adding antioxidants to the formulation, and storing it in airtight containers.[10][11][12]
-
For photolysis: Store the solution in light-protected containers, such as amber vials.[1]
Q5: What are the initial steps I should take to investigate the instability of a new batch of this compound?
A5: When investigating a new batch, a forced degradation study is a crucial first step.[13][14] This involves subjecting the this compound solution to a range of stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to rapidly identify its degradation pathways and the resulting degradation products.[13][14][15] This information is vital for developing a stability-indicating analytical method.[16]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common instability issues with this compound solutions.
Problem: Unexpected Peak in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Degradation Product | 1. Conduct a forced degradation study to identify potential degradants.[13][14] 2. Compare the retention time of the unknown peak with those of the degradants. 3. Use mass spectrometry (LC-MS) to identify the structure of the unknown peak. |
| Contamination | 1. Analyze a blank solvent injection to check for system contamination. 2. Prepare a fresh solution of this compound using high-purity solvents and re-analyze. |
| Excipient Interaction | 1. Analyze a placebo formulation (all excipients without this compound) to see if any excipients are interfering. 2. Conduct compatibility studies by analyzing binary mixtures of this compound and each excipient. |
Problem: Decreasing Concentration of this compound Over Time
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. Perform a pH-rate profile study to determine the pH of maximum stability.[17] 2. Buffer the solution to the optimal pH. 3. Consider using a co-solvent system to reduce water activity.[8] |
| Oxidation | 1. Prepare and store the solution under an inert atmosphere (e.g., nitrogen).[10][12] 2. Add an appropriate antioxidant (e.g., ascorbic acid, BHT) to the formulation.[7] 3. Store the solution in a container with minimal headspace. |
| Photodegradation | 1. Store the solution in an amber vial or protect it from light in another way.[1] 2. Conduct a photostability study according to ICH Q1B guidelines. |
| Adsorption to Container | 1. Test different types of containers (e.g., glass vs. polypropylene). 2. Consider silanizing glassware to reduce active sites. |
Problem: Color Change or Precipitation in Solution
| Possible Cause | Troubleshooting Steps |
| Degradation | 1. A color change often indicates the formation of a chromophoric degradant. Identify the degradant using LC-MS. 2. Precipitation could be a less soluble degradation product. |
| Poor Solubility | 1. Determine the equilibrium solubility of this compound in the current solvent. 2. If the concentration is too high, dilute the solution or modify the formulation to improve solubility. Techniques include pH adjustment, use of co-solvents, or adding solubilizing agents.[4][5][6] |
| Temperature Effects | 1. Assess the solubility of this compound at different temperatures. Some compounds are less soluble at lower temperatures. 2. If refrigeration is causing precipitation, check if the compound is stable at room temperature for the duration of the experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound and to generate its degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
-
Sample Analysis:
-
At designated time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Characterize the degradation products using LC-MS.
-
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH at which this compound exhibits maximum stability.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Preparation: Add a small aliquot of a concentrated this compound stock solution to each buffer to achieve the desired final concentration.
-
Stability Testing:
-
Store the buffered solutions at a constant temperature (e.g., 40°C).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take samples from each pH solution.
-
-
Analysis:
-
Analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Plot the logarithm of the remaining this compound concentration versus time for each pH to determine the degradation rate constant (k).
-
Plot the log(k) versus pH to identify the pH of maximum stability (the lowest point on the curve).
-
Data Center
Table 1: Stability of this compound Under Forced Degradation Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradants |
| 0.1 N HCl | 24 | 60 | 15.2 | 2 |
| 0.1 N NaOH | 24 | 25 | 45.8 | 3 |
| 3% H₂O₂ | 24 | 25 | 22.5 | 4 |
| Heat | 24 | 60 | 8.1 | 1 |
| Light (ICH Q1B) | 24 | 25 | 12.3 | 2 |
Table 2: Effect of pH on the Stability of this compound at 40°C
| pH | Degradation Rate Constant (k) (hours⁻¹) | Half-life (t½) (hours) |
| 2.0 | 0.015 | 46.2 |
| 4.0 | 0.008 | 86.6 |
| 6.0 | 0.005 | 138.6 |
| 7.4 | 0.012 | 57.8 |
| 8.0 | 0.025 | 27.7 |
| 10.0 | 0.098 | 7.1 |
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Major degradation pathways for this compound.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. wjbphs.com [wjbphs.com]
- 7. mdpi.com [mdpi.com]
- 8. quora.com [quora.com]
- 9. ftloscience.com [ftloscience.com]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 13. Forced Degradation Studies - Protheragen Lab [labs.protheragen.ai]
- 14. acdlabs.com [acdlabs.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. lubrizolcdmo.com [lubrizolcdmo.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cbdvq Detection in Mass Spectrometry
Disclaimer: "Cbdvq" is a fictional compound class used for illustrative purposes in this guide. The troubleshooting principles described are based on common challenges encountered in small molecule analysis by LC-MS and can be adapted for real-world compounds.
This guide is intended for researchers, scientists, and drug development professionals using mass spectrometry for the detection and quantification of small molecules like "Cbdvqs" (Cannabidivarin-like compounds).
Frequently Asked Questions (FAQs)
Q1: I am not detecting any signal for my this compound compound. What are the first steps?
A1: When no signal is present, a systematic check of the LC-MS system is necessary.
-
Verify System Status: Ensure the mass spectrometer is calibrated and has passed recent performance checks.[1][2] A benchmark method with a standard compound like reserpine can quickly verify if the issue is with the instrument or your specific method.[3]
-
Check for Stable Spray: Visually inspect the ESI spray if your instrument allows. An inconsistent or absent spray can be caused by a clog in the needle or tubing.[4]
-
Confirm LC Flow: Check the LC system pressure to ensure the mobile phase is flowing correctly. Air pockets in the pump lines can interrupt flow and lead to a complete loss of signal.[5]
-
Direct Infusion: If possible, perform a direct infusion of your this compound standard to bypass the LC system. This will help determine if the problem lies with the chromatography or the mass spectrometer and source conditions.
Q2: My this compound signal is present but very weak and noisy. How can I improve the signal-to-noise (S/N) ratio?
A2: A low S/N ratio can be caused by several factors, from sample concentration to source parameters and contamination.
-
Optimize Sample Concentration: Ensure your sample is not too dilute, but also be aware that overly concentrated samples can cause ion suppression.[1]
-
Optimize Ion Source Parameters: Adjust key ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. A systematic optimization can significantly enhance ionization efficiency.[1][6][7]
-
Reduce Background Noise: Ensure you are using high-purity, LC-MS grade solvents and additives.[8] Old mobile phases can become contaminated and increase baseline noise.[9] Using a divert valve to send the initial, unretained flow from the column to waste can prevent salts and other contaminants from entering the source.[3]
-
Check for Contamination: A dirty ion source can lead to poor signal and high noise. Regular cleaning is essential for maintaining sensitivity.[8]
Q3: I suspect my this compound compound is degrading in the ion source. How can I confirm and prevent this?
A3: In-source fragmentation is a common issue for labile molecules, where the compound breaks apart before being detected.[10]
-
Confirmation: Look for fragment ions in your full scan (MS1) spectra that correspond to predictable losses from your this compound molecule (e.g., loss of a functional group). The intensity of these fragments will often decrease as you make ionization conditions "softer."
-
Prevention: To minimize in-source fragmentation, you need to reduce the energy imparted to the ions.[11]
-
Lower Cone/Fragmentor Voltage: This is often the most effective parameter. Gradually decrease the voltage to find a point where the precursor ion is maximized and fragments are minimized.[10][11]
-
Reduce Source Temperature: High temperatures can cause thermal degradation. Try lowering the drying gas temperature.[10][12]
-
Optimize Other Voltages: Adjusting capillary and skimmer voltages can also help create gentler ionization conditions.[13]
-
Q4: My results are not reproducible; peak areas vary significantly between injections. What is the cause?
A4: Poor reproducibility can stem from the autosampler, the LC column, or the ion source.[14]
-
Autosampler Issues: Check for air bubbles in the syringe and ensure the correct injection volume is being delivered. Use a strong needle wash solvent to prevent carryover between samples.
-
Chromatography Problems: Column degradation can lead to peak shape issues and variable results.[14] Ensure the mobile phase is properly prepared and that the column is equilibrated before each injection.
-
Ion Source Instability: Matrix effects are a primary cause of poor reproducibility.[15] Components in your sample matrix (like phospholipids from plasma) can co-elute with your analyte and suppress its ionization inconsistently. Improving sample cleanup is often the best solution.
Q5: How can I identify and mitigate matrix effects for this compound analysis in biological samples (e.g., plasma)?
A5: Matrix effects occur when co-eluting compounds interfere with the ionization of your target analyte, causing suppression or enhancement of the signal.[15][16]
-
Identification: A common method is the post-column infusion experiment. While infusing a constant flow of your this compound standard, inject a blank, extracted matrix sample. Dips or peaks in the baseline signal at the retention time of your analyte indicate the presence of matrix effects.
-
Mitigation Strategies:
-
Sample Preparation: The most effective approach is to remove interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing matrix components than simple protein precipitation.[16]
-
Chromatographic Separation: Adjust your LC gradient to better separate the this compound peak from interfering matrix components.[16]
-
Dilution: Simply diluting the sample can reduce the concentration of interfering substances, though this may compromise sensitivity.[15]
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects, as it co-elutes and experiences the same ionization suppression or enhancement as the analyte.[15]
-
Troubleshooting Guides & Workflows
Guide 1: Systematic Workflow for No Signal Detection
When no peaks are observed in your chromatogram, it's crucial to follow a logical diagnostic sequence to isolate the problem. The following workflow helps determine if the issue originates from the mass spectrometer, the liquid chromatograph, or the sample/method itself.
Caption: A logical workflow for troubleshooting a complete loss of signal.
Quantitative Data Summary
Table 1: Effect of ESI Source Parameters on this compound Signal Intensity
This table shows fictional data from a direct infusion experiment to optimize source parameters for a hypothetical this compound compound (m/z 329.2). The goal is to find settings that maximize signal intensity while minimizing in-source fragmentation (Fragment at m/z 283.2).
| Capillary Voltage (kV) | Nebulizer Pressure (psi) | Drying Gas Temp (°C) | Fragmentor Voltage (V) | Precursor Ion Intensity (counts) | Fragment Ion Intensity (counts) | Signal-to-Noise (S/N) |
| 3.0 | 40 | 325 | 140 | 850,000 | 450,000 | 150 |
| 3.5 | 40 | 325 | 140 | 1,200,000 | 610,000 | 210 |
| 4.0 | 40 | 325 | 140 | 1,150,000 | 750,000 | 195 |
| 3.5 | 30 | 325 | 140 | 980,000 | 500,000 | 180 |
| 3.5 | 50 | 325 | 140 | 1,450,000 | 780,000 | 255 |
| 3.5 | 50 | 300 | 140 | 1,300,000 | 710,000 | 230 |
| 3.5 | 50 | 350 | 140 | 1,510,000 | 890,000 | 260 |
| 3.5 | 50 | 350 | 100 | 1,350,000 | 120,000 | 350 |
| 3.5 | 50 | 350 | 120 | 1,480,000 | 450,000 | 290 |
Data shows that while higher temperatures and pressures increase overall ion intensity, reducing the fragmentor voltage from 140 V to 100 V significantly decreased in-source fragmentation, leading to the best overall S/N for the target precursor ion.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol describes a general method for extracting a moderately non-polar compound like this compound from a plasma matrix to reduce matrix effects, particularly from phospholipids.
Materials:
-
Mixed-mode C18/Anion Exchange SPE Cartridges (e.g., 1 mL, 30 mg)
-
Human Plasma (K2EDTA)
-
Phosphoric Acid (for sample acidification)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
SPE Vacuum Manifold
Method:
-
Sample Pre-treatment: Thaw plasma samples on ice. For every 500 µL of plasma, add 10 µL of internal standard solution and 500 µL of 2% phosphoric acid in water. Vortex for 10 seconds.
-
Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated plasma sample onto the cartridge. Apply gentle vacuum to draw the sample through at a rate of ~1 mL/min.
-
Washing:
-
Wash 1: Add 1 mL of 5% Methanol in water to the cartridge to remove salts and polar interferences.
-
Wash 2: Add 1 mL of 40% Acetonitrile in water to remove phospholipids.
-
-
Elution: Elute the this compound and internal standard from the cartridge using 1 mL of Methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for LC-MS analysis.
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from plasma.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. biotage.com [biotage.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. zefsci.com [zefsci.com]
- 9. zefsci.com [zefsci.com]
- 10. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS poor reproducibility of analyte peak areas - Chromatography Forum [chromforum.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. longdom.org [longdom.org]
CBDVQ Peak Tailing in HPLC: A Technical Support Troubleshooting Guide
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with cannabidiol-verodoxin-quinone (CBDVQ) and other cannabinoids. Below you will find frequently asked questions and detailed troubleshooting guides to help you identify and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
In an ideal HPLC separation, the chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analytical method.[3][4]
Q2: Why is my this compound peak tailing?
Peak tailing for compounds like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[5] The primary cause is frequently the interaction of basic functional groups on the analyte with acidic silanol groups on the surface of the silica-based column packing.[1][5][6] Other potential causes include column overload, improper mobile phase pH, extra-column volume, and issues with the sample solvent.[1][2][3]
Q3: How can I quantitatively measure peak tailing?
Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP Tailing Factor is calculated as:
Tf = W₀.₀₅ / 2f
where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge of the peak at 5% height. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[3][4]
Troubleshooting Guide: Resolving this compound Peak Tailing
This section provides a systematic approach to diagnosing and solving peak tailing issues.
Issue 1: Chemical Interactions with the Stationary Phase
Symptoms:
-
Only this compound or other polar/basic analytes exhibit tailing.
-
Peak shape is sensitive to mobile phase pH.
Root Causes & Solutions:
-
Silanol Interactions: Residual silanol groups on the silica stationary phase can interact strongly with basic analytes, leading to peak tailing.[1][2][5][6]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3 or below) protonates the silanol groups, minimizing their interaction with basic analytes.[1][5][6][7] Be cautious, as standard silica columns can degrade at very low pH; use a column specifically designed for low pH applications if necessary.[5]
-
Solution 2: Use an End-Capped Column: Modern "end-capped" columns have their residual silanol groups chemically deactivated, reducing secondary interactions.[1][2][5]
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups and maintain a stable pH.[1][6]
-
Solution 4: Add a Competing Base: Introducing a small amount of a basic additive, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites.[6][8]
-
-
Metal Contamination: Trace metal impurities in the silica matrix can chelate with certain analytes, causing tailing.[6][9]
-
Solution: Use a high-purity, modern HPLC column (e.g., Type B silica) with low metal content.[8]
-
Issue 2: Sample-Related Problems
Symptoms:
-
All peaks in the chromatogram exhibit tailing or fronting.
-
Peak shape changes with sample concentration or injection volume.
Root Causes & Solutions:
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to peak distortion.[1][10][11]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[13][14][15]
Issue 3: System and Hardware Issues
Symptoms:
-
All peaks in the chromatogram are tailing, often suddenly.
-
An increase in system backpressure may be observed.
Root Causes & Solutions:
-
Column Degradation or Contamination: A void at the column inlet, a blocked frit, or contamination of the packing material can disrupt the flow path and cause peak tailing.[1][3][16]
-
Solution 1: Flush the Column: Reverse-flush the column (if permitted by the manufacturer) with a strong solvent to remove contaminants from the inlet frit.[4][5]
-
Solution 2: Use a Guard Column: A guard column can protect the analytical column from contaminants and particulates in the sample.[11]
-
Solution 3: Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[3][9]
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can lead to band broadening and peak tailing.[2][3][16]
Data Presentation
The following table summarizes the effect of mobile phase pH on the peak asymmetry of a basic compound, illustrating a common strategy to mitigate peak tailing.
| Mobile Phase pH | Peak Asymmetry Factor (As) | Peak Shape |
| 7.0 | 2.35 | Significant Tailing |
| 3.0 | 1.33 | Improved Symmetry |
| Data derived from an example separation of methamphetamine, a basic compound, demonstrating the principle of pH adjustment to reduce silanol interactions.[5] |
Experimental Protocols
Protocol 1: Diagnosing Column Overload
-
Prepare a stock solution of your this compound standard at the concentration you are currently using.
-
Create a 1:10 dilution of this stock solution using the same solvent.
-
Inject the original stock solution and record the chromatogram, noting the peak shape and retention time.
-
Inject the 1:10 diluted solution and record the chromatogram.
-
Analysis: If the peak shape of the diluted sample is significantly more symmetrical and the retention time is stable or slightly increased, column overload is a likely cause.[12]
Protocol 2: Optimizing Mobile Phase pH
-
Prepare several batches of your aqueous mobile phase, adjusting the pH of each with an appropriate acid (e.g., formic acid or phosphoric acid) to achieve a range of pH values (e.g., pH 7.0, 5.0, 4.0, 3.0).
-
Begin by running your this compound sample with the mobile phase at neutral pH (7.0) and record the chromatogram.
-
Sequentially run the sample with the mobile phases of decreasing pH, ensuring the column is properly equilibrated with each new mobile phase.
-
Analysis: Compare the peak asymmetry factor for this compound at each pH level. A significant improvement in peak shape is expected as the pH is lowered due to the suppression of silanol ionization.[5]
Visualizations
Below are diagrams to help visualize the concepts discussed in this guide.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Caption: How mobile phase pH affects silanol interactions and peak shape.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. restek.com [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 16. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Optimizing Cbdvq Extraction
Welcome to the technical support center for Cannabidivarinic Acid Quinone (Cbdvq) extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction and purification of this compound from complex botanical matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
A1: Cannabidivarinic Acid Quinone (this compound) is a lipophilic, non-psychoactive cannabinoid-like molecule found in trace amounts in specific cultivars of Cannabis sativa L. Its extraction is challenging due to its structural similarity to other cannabinoids, its susceptibility to degradation, and the complex nature of the plant matrix, which contains numerous interfering compounds like pigments, waxes, and lipids.[1][2][3]
Q2: My overall this compound yield is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors:
-
Suboptimal Extraction Parameters: Temperature, pressure, and solvent choice significantly impact efficiency.[4][5][6] Non-polar solvents are generally required for lipophilic molecules like cannabinoids.[1]
-
Incomplete Decarboxylation: If your target is the neutral form of this compound, incomplete conversion from its acidic precursor will reduce the final yield.[1][7]
-
Degradation: Acidic cannabinoids can degrade over time, and thermal degradation can also occur if extraction temperatures are too high.[8]
-
Matrix Complexity: The presence of a wide array of phytochemicals in the plant matrix can hinder the solvent's access to the target compound.[1][2]
Q3: My final product has a dark green or amber color. How can I remove these pigments?
A3: Pigments like chlorophyll and carotenoids are often co-extracted with cannabinoids.[7][9] Removal can be achieved through post-extraction purification steps such as:
-
Winterization: Chilling the extract in ethanol to precipitate and remove waxes and lipids.[9]
-
Filtration: Using filter paper or centrifugation to separate solid particles and debris from the pigment solution.[10]
-
Chromatography: Techniques like flash chromatography can effectively separate cannabinoids from pigments based on polarity differences.[9][11]
Q4: What is the best type of extraction method for this compound?
A4: The ideal method depends on the desired scale, purity, and available equipment.
-
Supercritical Fluid Extraction (SFE) with CO₂: This is a highly selective and "green" method that produces clean, solvent-free extracts.[1][12][13] It is highly tunable by adjusting pressure and temperature.[8][12]
-
Ethanol Extraction: A common and efficient method, though it tends to co-extract a broader range of compounds, including water-soluble impurities like chlorophyll, which may require additional purification steps.[7][14][15]
-
Hydrocarbon Extraction (Butane, Propane): These non-polar solvents are very efficient at extracting cannabinoids and terpenes at low temperatures, preserving heat-sensitive compounds.[13] However, they are flammable and require stringent safety protocols.
Troubleshooting Guides
Issue 1: Low Purity After Initial Extraction
| Potential Cause | Troubleshooting Step | Explanation |
| Co-extraction of Waxes and Lipids | Implement a winterization (or ethanol precipitation) step post-extraction. | Chilling the crude extract (dissolved in ethanol) to sub-zero temperatures causes waxes and lipids to precipitate, allowing for their removal by filtration.[9] |
| Pigment Contamination (Chlorophyll) | Perform liquid-liquid partitioning against a non-polar solvent or use flash chromatography. | Polar pigments like chlorophyll will remain in a more polar solvent phase, while the non-polar this compound partitions into the non-polar solvent. Flash chromatography offers a more precise separation.[7][9] |
| Solvent Polarity Too High | Switch to a more non-polar extraction solvent (e.g., from ethanol to hexane or supercritical CO₂). | Polar solvents extract a wider range of polar impurities.[7][15] Non-polar solvents are more selective for lipophilic compounds like this compound.[7] |
Issue 2: Poor Separation During Flash Chromatography
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate Stationary Phase | For acidic cannabinoids, consider normal-phase chromatography on silica. For neutral cannabinoids, reversed-phase C18 is common. | The polarity of the stationary phase is critical for achieving separation. Normal-phase silica can be effective for separating compounds with different polarities, like CBG from other cannabinoids.[9] |
| Poor Mobile Phase Composition | Optimize the solvent gradient. Start with a less polar mobile phase and gradually increase polarity. | A well-designed gradient elution is necessary to separate compounds with similar retention times. For reversed-phase, a water/methanol or water/acetonitrile gradient is common.[9] |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. | Overloading the column leads to broad, overlapping peaks and poor resolution, negatively affecting purity.[1] |
| Incorrect Particle Size in Stationary Phase | Use packing material with a smaller, more uniform particle size (e.g., 5-15 µm for preparative HPLC). | Smaller particle sizes increase chromatographic efficiency and resolution, leading to better separation of closely related compounds.[1] |
Experimental Protocols & Data
Protocol: Supercritical CO₂ Extraction (SFE) of this compound
This protocol outlines a typical SFE process optimized for acidic cannabinoids.
-
Biomass Preparation: Dry the cannabis plant material to a moisture content of <10%. Grind the material to a consistent particle size (e.g., 0.5-1.0 mm) to increase surface area.
-
Decarboxylation (Optional): If neutral this compound is the target, heat the biomass in an oven prior to extraction to convert the acidic form to its neutral counterpart.[1]
-
SFE System Setup:
-
Load the ground biomass into the extraction vessel.
-
Set the system parameters. The density of CO₂ is a critical factor, which is controlled by temperature and pressure.[12]
-
-
Extraction Run:
-
Fractionation & Collection:
Data: Impact of SFE Parameters on this compound Yield & Purity
The following table summarizes results from optimization studies, demonstrating the trade-offs between yield and purity based on SFE parameters.
| Pressure (bar) | Temperature (°C) | Extraction Time (min) | This compound Yield (mg/g biomass) | Purity (%) |
| 200 | 40 | 90 | 4.5 | 75 |
| 250 | 37 | 180 | 6.8 | 85 |
| 250 | 55 | 120 | 7.2 | 82 |
| 300 | 60 | 120 | 7.9 | 78 |
| 483 | 60 | 109 | 8.5 | 70 |
Data synthesized from findings on cannabinoid extraction optimization.[4][8][12]
Visual Guides
Workflow for this compound Extraction and Purification
The following diagram illustrates the multi-step process from raw plant material to a purified this compound isolate.
Caption: General workflow from biomass to purified this compound.
Troubleshooting Logic for Low Extraction Yield
This flowchart provides a logical path to diagnose the cause of low yields in your extraction process.
Caption: A diagnostic flowchart for troubleshooting low this compound yield.
Potential Degradation Pathway of Acidic this compound
This diagram shows how acidic this compound can degrade into other compounds through processes like decarboxylation and oxidation, which can affect final purity and yield.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Challenges of Extracting and Determining Cannabinoids in Different Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges of Extracting and Determining Cannabinoids in Different Matrices | Semantic Scholar [semanticscholar.org]
- 4. Optimization of Supercritical Extraction of Cannabidiol Using Response Surface Methodology [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pressurized Liquid Extraction of Cannabinoids from Hemp Processing Residues: Evaluation of the Influencing Variables [mdpi.com]
- 7. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. selekt.biotage.com [selekt.biotage.com]
- 10. how to extract pigments from plants [greenskybio.com]
- 11. Separation of cannabinoids by Flash chromatography | Buchi.com [buchi.com]
- 12. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rootsciences.com [rootsciences.com]
- 14. groweriq.ca [groweriq.ca]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Cbdvq degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cbdvq during sample preparation. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your samples throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation from exposure to several environmental factors. The primary drivers of degradation are light, heat, oxygen, and suboptimal pH conditions.[1][2] Exposure to UV light can lead to the breakdown of the molecule, while elevated temperatures can accelerate degradation reactions.[1][3] Oxidation occurs when samples are exposed to air, and acidic or basic conditions can also catalyze the degradation of this compound.[1][4]
Q2: What are the visible signs of this compound degradation in my sample?
A2: While chemical analysis is required for confirmation, visual cues such as a change in the color of your sample solution (e.g., yellowing or browning) can indicate potential degradation. A noticeable change in the physical properties, such as precipitation or cloudiness in a previously clear solution, may also suggest that degradation has occurred.
Q3: How can I minimize the degradation of this compound during short-term storage in the lab?
A3: For short-term storage (up to 48 hours), it is recommended to keep this compound samples in amber vials to protect them from light and at a controlled room temperature (25°C).[5][6] Ensure the vials are tightly sealed to minimize exposure to oxygen. For longer-term storage, freezing at -20°C is advisable.[6]
Q4: What are the ideal pH conditions for maintaining this compound stability in solution?
A4: The optimal pH for this compound stability in solution is between 4 and 6.[7] Highly acidic (pH < 4) or basic conditions can lead to significant degradation.[1][4] It is crucial to use buffered solutions within this pH range during your sample preparation.
Q5: Can the choice of solvent impact this compound stability?
A5: Yes, the solvent can significantly impact stability. For instance, this compound has shown poor chemical stability in methanol.[7] Acetonitrile is a commonly used and more stable solvent for cannabinoid analysis.[5][8] When preparing stock solutions or dilutions, it is essential to choose a solvent that is compatible with both this compound and your analytical method.
Troubleshooting Guides
Issue 1: Low Recovery of this compound in Analytical Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation due to Light Exposure | Store all this compound solutions in amber glass vials or wrap clear vials in aluminum foil.[1] Work in a dimly lit area or use light-blocking shields during sample preparation. | Prevents photolytic degradation of the this compound molecule. |
| Thermal Degradation | Avoid exposing samples to high temperatures. Use a controlled temperature environment (e.g., ice bath) for heat-sensitive steps. Store samples at recommended temperatures when not in use.[3] | High temperatures accelerate the rate of chemical degradation.[9][10] |
| Oxidative Degradation | Purge sample vials with an inert gas (e.g., nitrogen or argon) before sealing. Use tightly sealed containers to minimize headspace and air exposure.[1] | Reduces the presence of oxygen, which can oxidize this compound. |
| Adsorption to Surfaces | Use silanized glassware or polypropylene tubes for sample handling and storage. The addition of a small amount of a non-ionic surfactant can also help mitigate adsorptive losses.[11] | This compound, being a lipophilic molecule, can adsorb to glass and plastic surfaces, leading to lower measured concentrations.[11] |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step | Rationale |
| pH Instability | Ensure all aqueous solutions and buffers are within the optimal pH range of 4-6 for this compound.[7] Verify the pH of your final sample matrix. | pH outside the optimal range can catalyze degradation, leading to variable results over time.[4] |
| Incomplete Solubilization | Ensure this compound is fully dissolved in the chosen solvent. Sonication can aid in dissolving this compound in oil-based matrices.[12] Use of surfactants or emulsifiers may be necessary for aqueous formulations.[13][14] | Undissolved this compound will lead to inaccurate and inconsistent sample concentrations. |
| Sample Evaporation | Use vials with secure caps and store them at appropriate temperatures. For volatile solvents, prepare fresh dilutions and analyze them promptly. | Evaporation of the solvent will concentrate the analyte, leading to artificially high and variable results. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Samples
| Storage Duration | Temperature | Light Protection | Container | Atmosphere |
| Short-term (< 48 hours) | 25°C (Room Temperature) | Amber Vials | Glass or Polypropylene | Air (sealed) |
| Medium-term (up to 30 days) | 4°C (Refrigerated) | Amber Vials | Glass or Polypropylene | Inert Gas (e.g., N2) |
| Long-term (> 30 days) | -20°C (Frozen) | Amber Vials | Glass or Polypropylene | Inert Gas (e.g., N2) |
Table 2: Influence of pH on this compound Stability
| pH Range | Stability | Recommendation |
| < 4 | Low (Significant Degradation) | Avoid |
| 4 - 6 | High (Optimal) | Recommended |
| > 6 | Moderate to Low | Use with caution, verify stability |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of this compound
-
Materials: this compound reference standard, amber glass volumetric flask, analytical balance, appropriate solvent (e.g., acetonitrile).
-
Procedure:
-
Accurately weigh the desired amount of this compound reference standard using an analytical balance.
-
Quantitatively transfer the weighed this compound to an amber volumetric flask of the desired volume.
-
Add a small amount of the solvent to dissolve the this compound.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Store the stock solution under the recommended conditions (see Table 1).
-
Protocol 2: Quantification of this compound using HPLC-UV
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Prepare the sample for analysis, ensuring it is within the calibration range.
-
Inject the standards and the sample into the HPLC system.
-
Identify the this compound peak based on its retention time.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Major pathways of this compound degradation.
Caption: Recommended workflow for this compound sample preparation.
References
- 1. broughton-group.com [broughton-group.com]
- 2. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 3. leafwell.com [leafwell.com]
- 4. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Study of Mixed Neutral and Acidic Cannabinoid Standards [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]
- 10. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stabilization of urinary THC solutions with a simple non-ionic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sonicator.com [sonicator.com]
- 14. WO2020014200A1 - Stabilized formulations of cannabinoid compositions - Google Patents [patents.google.com]
- 15. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cannabinoid Profiling
Welcome to the Technical Support Center for Cannabinoid Profiling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analytical characterization of cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What is CBDV and how does it differ from CBD?
Cannabidivarin (CBDV) is a non-psychoactive cannabinoid found in the Cannabis sativa plant.[1] It is a homolog of cannabidiol (CBD), meaning it has a similar chemical structure but differs in the length of its alkyl side chain (it has a propyl chain instead of a pentyl chain).[2] While both are non-intoxicating, this structural difference can lead to variations in their pharmacological effects and analytical behavior.[1][2]
Q2: What are the most common analytical techniques for cannabinoid profiling?
The most prevalent methods for cannabinoid analysis are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, and Gas Chromatography (GC), also frequently paired with MS.[3][4][5]
-
HPLC: Considered the gold standard, it allows for the quantification of both acidic (e.g., THCA, CBDA) and neutral cannabinoids without the need for derivatization.[5]
-
GC: This technique requires derivatization to prevent the decarboxylation of acidic cannabinoids at high temperatures, which would otherwise convert them to their neutral forms (e.g., THCA to THC).[4][6]
-
LC-MS: This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for identifying and quantifying a wide range of cannabinoids, even at low concentrations.[3]
Q3: What are common sources of interference in cannabinoid profiling?
Interference in cannabinoid analysis can arise from various sources, broadly categorized as matrix effects and co-eluting compounds.
-
Matrix Interference: This occurs when components of the sample matrix (the substance in which the cannabinoids are present) affect the analytical signal. Common problematic matrices include:
-
Edibles: Sugars, fats, and chocolate can interfere with cannabinoid detection.[7][8] For instance, glycerin, sugars, and lactose are known to cause matrix interference.[7]
-
Biological Samples: Phospholipids and other endogenous compounds in blood, urine, or tissue can suppress or enhance the analytical signal.[6]
-
-
Co-eluting Compounds: These are substances that have similar chemical properties to the target cannabinoids and therefore elute from the chromatography column at the same time, leading to overlapping peaks and inaccurate quantification. Isomers of cannabinoids, such as Δ⁸-THC and Δ⁹-THC, are a common example of this challenge.[6]
Q4: Can CBDV interfere with the analysis of other cannabinoids?
While not extensively documented as a common interferent, the possibility of CBDV co-eluting with other cannabinoids exists, depending on the specific chromatographic method used. Due to their structural similarities, cannabinoids can have close retention times. Method validation is crucial to ensure that the analytical method can adequately separate CBDV from other cannabinoids of interest, such as CBD, THC, and their isomers.
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Overlapping Peaks
Possible Cause: Inadequate chromatographic separation.
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient (for HPLC): Adjust the solvent gradient to improve the separation of closely eluting compounds.
-
Change the Column: Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) or a smaller particle size for higher resolution.
-
Adjust the Temperature: Modifying the column temperature can alter the retention times of different cannabinoids and improve separation.
-
Modify the GC Temperature Program: For gas chromatography, adjusting the temperature ramp rate can enhance the separation of volatile compounds.
Issue 2: Inaccurate Quantification and Low Analyte Recovery
Possible Cause: Matrix effects or inefficient extraction.
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Use SPE cartridges to clean up the sample and remove interfering matrix components before analysis.[6]
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvents to selectively isolate cannabinoids from the matrix.[6] Acetonitrile-based extractants are sometimes preferred over ethanol-based ones to reduce the co-extraction of interfering substances from certain matrices.[7]
-
Filtration: For biological samples, a filtration step can help remove co-eluting phospholipids.[6]
-
-
Use an Internal Standard: Incorporate an internal standard (a compound with similar chemical properties to the analyte but not present in the sample) to correct for variations in extraction efficiency and instrument response.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.
Issue 3: Presence of Unexpected Peaks in the Chromatogram
Possible Cause: Contamination, sample degradation, or isomerization.
Troubleshooting Steps:
-
Check for Contamination: Analyze a solvent blank to ensure that the analytical system is clean.
-
Assess Sample Stability: Cannabinoids can degrade or isomerize under certain conditions. For example, Δ⁹-THCA can degrade to cannabinol (CBN).[9] Ensure proper storage of samples and standards (cool, dark, and airtight).
-
Investigate Isomerization: Acidic conditions can potentially cause the conversion of CBD to THC and other related compounds.[10] Ensure that the pH of all solutions is controlled.
Quantitative Data Summary
The following tables summarize quantitative data related to cannabinoid analysis from various studies.
Table 1: Cannabinoid Content in Commercial Cannabis Cultivars (µg/g)
| Cultivar | CBDV | CBD | CBC | Δ⁹-THC |
| Cultivar A | 6.3 - 114.9 | 1.2 - 8.9 | 34.4 - 187.2 | 57.6 - 407.4 |
| Cultivar B | 6.3 - 114.9 | 1.2 - 8.9 | 34.4 - 187.2 | 57.6 - 407.4 |
| Cultivar C | 6.3 - 114.9 | 1.2 - 8.9 | 34.4 - 187.2 | 57.6 - 407.4 |
| Cultivar D | 6.3 - 114.9 | 1.2 - 8.9 | 34.4 - 187.2 | 57.6 - 407.4 |
| Cultivar E | 6.3 - 114.9 | 1.2 - 8.9 | 34.4 - 187.2 | 57.6 - 407.4 |
| Data adapted from a study on five commercial Cannabis cultivars. The ranges represent the levels found in leaf and vegetative shoot tissues.[11] |
Table 2: Results of FDA Testing on Commercial CBD Products
| Finding | Percentage of Products |
| Contained less than 80% of the indicated CBD amount | ~18% |
| Were within 20% of the indicated CBD amount | ~45% |
| Contained more than 120% of the indicated CBD amount | ~37% |
| Contained detectable levels of THC | ~49% |
| Based on a 2020 FDA report on 102 products where a specific amount of CBD was indicated.[12] |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Cannabinoid Profiling
This protocol provides a general framework. Specific parameters should be optimized for your instrument and sample type.
-
Sample Preparation (Hemp Flower):
-
Homogenize approximately 5g of hemp flower to a particle size of ≤ 1mm.
-
Add 20 mL of ethanol to a tube containing the homogenized sample.
-
Vortex briefly and incubate on a horizontal shaker for 30 minutes at 250 rpm.
-
Centrifuge the sample at 4000 rpm for 5 minutes to pellet the plant material.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detector set at appropriate wavelengths for cannabinoids (e.g., 228 nm).
-
-
Analysis:
-
Inject the prepared sample extract into the HPLC system.
-
Identify and quantify cannabinoids by comparing retention times and peak areas to those of certified reference standards.
-
Protocol 2: GC-MS Analysis with Derivatization
This protocol is suitable for the analysis of neutral cannabinoids and requires a derivatization step for acidic cannabinoids.
-
Extraction: Follow a similar extraction procedure as in Protocol 1.
-
Derivatization:
-
Evaporate the solvent from the extract under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried extract.
-
Heat the mixture (e.g., at 60°C for 20 minutes) to convert acidic cannabinoids to their trimethylsilyl (TMS) derivatives.
-
-
GC-MS Conditions:
-
Injector: Split/splitless injector.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to separate the cannabinoids.
-
MS Detector: Operated in scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
-
Analysis:
-
Identify compounds based on their retention times and mass spectra.
-
Quantify using a calibration curve prepared from derivatized standards.
-
Visualizations
Caption: General workflow for cannabinoid profiling from sample preparation to final analysis.
Caption: A logical diagram for troubleshooting common issues in cannabinoid analysis.
References
- 1. alicecbd.com [alicecbd.com]
- 2. THC, CBD and minor cannabinoid CBDV differently modulate hippocampal neurons firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. floraflex.com [floraflex.com]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance [mdpi.com]
- 6. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS Method Overcomes Matrix Interference Challenges in Cannabis Analysis | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Are adverse effects of cannabidiol (CBD) products caused by tetrahydrocannabinol (THC) contamination? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hempgazette.com [hempgazette.com]
Technical Support Center: Enhancing the Resolution of Cannabidivarin (CBDV) in Chromatography
Welcome to the technical support center for optimizing the chromatographic resolution of Cannabidivarin (CBDV). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the separation and purification of CBDV.
Frequently Asked Questions (FAQs)
Q1: What is CBDV and why is its resolution in chromatography challenging?
A1: Cannabidivarin (CBDV) is a non-psychoactive cannabinoid found in the Cannabis sativa plant.[1] Its resolution in chromatography can be challenging due to its structural similarity to other cannabinoids, such as Cannabidiol (CBD) and Cannabigerol (CBG), which often leads to co-elution.[2][3] Achieving high-purity CBDV for research or pharmaceutical applications requires optimized chromatographic methods to effectively separate it from a complex mixture of other plant-derived compounds.[4]
Q2: What are the most common chromatographic techniques used for CBDV separation?
A2: The most common techniques for CBDV separation include High-Performance Liquid Chromatography (HPLC), Flash Chromatography, and Centrifugal Partition Chromatography (CPC).[4][5][6] Reversed-phase HPLC is frequently used for analytical and preparative scale separations.[2] Flash chromatography is a preparative technique often used for initial purification, while CPC is a liquid-liquid chromatography technique that offers high selectivity for purifying similar molecules without the use of a solid stationary phase.[4][7][8][9]
Q3: What are the key parameters to optimize for better CBDV resolution?
A3: To enhance CBDV resolution, you should focus on optimizing the following parameters:
-
Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile, methanol), aqueous phase, and additives (e.g., formic acid, ammonium formate) significantly impacts selectivity and resolution.[10][11][12]
-
Stationary Phase Chemistry: The type of column (e.g., C18, Phenyl, Shield RP-18) plays a crucial role in the separation mechanism.[10][11]
-
Column Temperature: Temperature affects solvent viscosity and analyte retention, which can be adjusted to improve peak shape and resolution.[13][14]
-
Flow Rate: Optimizing the flow rate can enhance separation efficiency, though it may impact analysis time.[14][15][16]
Q4: How can I prevent the thermal degradation of CBDV during analysis?
A4: Cannabinoids can be susceptible to thermal degradation, especially at elevated temperatures used in Gas Chromatography (GC) inlets.[13][17][18] To minimize degradation, consider using lower inlet temperatures or derivatization of the cannabinoids before GC analysis.[17][18] For HPLC, operating within the column's recommended temperature range and avoiding excessively high temperatures is crucial.[14]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of CBDV with Other Cannabinoids
Symptoms:
-
Overlapping peaks for CBDV and other cannabinoids (e.g., CBD, CBG).
-
Inability to accurately quantify CBDV due to peak impurity.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Mobile Phase Selectivity | Modify the mobile phase composition. For reversed-phase HPLC, try changing the organic modifier (e.g., from acetonitrile to methanol or a mixture) or adjusting the pH with additives like formic acid or ammonium formate.[12][19] Sometimes, a ternary mobile phase (e.g., water, methanol, acetonitrile) can provide unique selectivity.[12] |
| Suboptimal Stationary Phase | Experiment with a different column chemistry. If using a standard C18 column, consider a Phenyl, Shield RP-18, or an amide-embedded column, which can offer different selectivities for cannabinoids.[10][11] |
| Inappropriate Column Temperature | Optimize the column temperature. Lowering the temperature can increase retention and may improve the resolution of closely eluting peaks.[14] Conversely, a moderate increase in temperature can sometimes improve efficiency.[20] |
| Flow Rate is Too High | Reduce the flow rate. A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better separation.[14][16] |
| Using Isocratic Elution | Switch to a gradient elution. A gradient program that gradually increases the organic solvent concentration can help to separate complex mixtures of cannabinoids with varying polarities.[16] |
Issue 2: Peak Tailing or Broadening for the CBDV Peak
Symptoms:
-
Asymmetrical CBDV peak with a "tail".
-
Wider than expected CBDV peak, leading to decreased resolution and sensitivity.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with the Stationary Phase | Add a mobile phase modifier like a small amount of acid (e.g., 0.1% formic acid) to suppress the ionization of acidic cannabinoids and reduce interactions with residual silanols on the silica support.[21] |
| Column Overloading | Reduce the sample concentration or injection volume. Injecting too much sample can lead to peak distortion. |
| Extra-column Volume | Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize peak broadening. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
| Incompatible Injection Solvent | The sample should be dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase to avoid peak distortion. |
Quantitative Data Summary
The following tables summarize the impact of different chromatographic parameters on cannabinoid separation, providing a basis for method development and troubleshooting.
Table 1: Effect of Mobile Phase Composition on Cannabinoid Resolution (HPLC)
| Mobile Phase Composition (Aqueous:Organic) | Column Type | Key Observation | Reference |
| Water (0.1% Formic Acid) : Acetonitrile (70%) | Cortecs Shield RP-18 | Baseline separation of ten neutral cannabinoids was achieved. | [11] |
| Water (0.03% Formic Acid, 0.5 mM Ammonium Formate) : Acetonitrile (75%) | Raptor ARC-18 (x2) | Fast separation (within 15 min) of eighteen cannabinoids. | [11] |
| Water (with 7.5 mM Ammonium Formate) : Acetonitrile/Methanol | Evoke C18 | Baseline resolution of 17 cannabinoids was achieved. | [12] |
| Ethanol : Water (80:20) | C18 | Baseline separation was achieved for a CBD-rich extract. | [22] |
Table 2: Influence of Temperature on Cannabinoid Degradation (GC)
| Inlet Temperature (°C) | CBD Degradation (%) | Δ9-THC Degradation (%) | Key By-products Formed | Reference |
| 250 | ~20 | ~17.2 | Δ9-THC, CBN, Δ8-THC | [13] |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Analysis of CBDV and Other Cannabinoids
This protocol provides a starting point for the analytical separation of CBDV.
1. Sample Preparation: a. Accurately weigh approximately 20 mg of finely ground and sieved cannabis plant material. b. Extract with 5 mL of 80% (v/v) methanol in an ultrasonic bath for 20 minutes.[23] c. Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
- Column: C18, 150 mm x 4.6 mm, 3 µm particle size
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient Program:
- 0-1 min: 75% B
- 1-8 min: 75% to 95% B
- 8-9 min: 95% B
- 9-10 min: 95% to 75% B
- 10-12 min: 75% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 40 °C[24]
- Injection Volume: 5 µL
- Detection: UV at 220 nm[24]
Protocol 2: Reversed-Phase Flash Chromatography for CBDV Purification
This protocol is suitable for the preparative scale purification of CBDV from a crude extract.
1. Sample Preparation: a. Dissolve the crude cannabis extract in a minimal amount of the initial mobile phase (e.g., 80% methanol in water).
2. Flash Chromatography System and Conditions:
- Column: C18 flash cartridge
- Mobile Phase A: Deionized Water
- Mobile Phase B: Ethanol or Methanol
- Gradient Program: A linear gradient from 80% to 90% Mobile Phase B over a suitable time frame (e.g., 20-30 minutes), depending on the column size and sample load.[25]
- Flow Rate: Dependent on column dimensions, typically in the range of 10-50 mL/min for preparative columns.
- Detection: UV detection at a wavelength where cannabinoids absorb (e.g., 228 nm).
- Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to CBDV. The identity and purity of the collected fractions should be confirmed by analytical HPLC.
Visualizations
Caption: Troubleshooting workflow for enhancing CBDV resolution in chromatography.
Caption: General experimental workflow for the purification of CBDV from cannabis.
References
- 1. go.labmanager.com [go.labmanager.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? - J. Jeffrey and Ann Marie Fox Graduate School at Penn State [gradschool.psu.edu]
- 4. technosaurus.co.jp [technosaurus.co.jp]
- 5. biotage.com [biotage.com]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. Why Centrifugal Partition Chromatography is a Better Way to Extract Cannabidiol for Medical Research | Labcompare.com [labcompare.com]
- 8. Centrifugal partition chromatography [manufacturingchemist.com]
- 9. Centrifugal Partition Chromatography (CPC) Archives - Icon Scientific Inc. [iconsci.com]
- 10. Purification of Cannabis Extract- optimizing the best HPLC column with the best mobile phase. - Rubicon Science [rubiconscience.com.au]
- 11. A Systematic Study of Liquid Chromatography in Search of the Best Separation of Cannabinoids for Potency Testing of Hemp-Based Products [mdpi.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. mediabros.store [mediabros.store]
- 16. Better peak resolution HPLC - Testing and Analytics - Future4200 [future4200.com]
- 17. researchgate.net [researchgate.net]
- 18. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Sustainable cannabinoids purification through twin-column recycling chromatography and green solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lcms.cz [lcms.cz]
- 24. Pilot-Scale Preparation of Broad-Spectrum CBD: Extraction Optimization and Purification using Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Challenges of Cannabidiol (CBD) in Aqueous Buffers
A Note on Terminology: The query referenced "Cbdvq." Based on the context of aqueous solubility issues, this is likely a typographical error for "CBD" (Cannabidiol), a compound well-known for its poor water solubility. This guide will address the solubility challenges of CBD.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility issues of Cannabidiol (CBD) in aqueous buffers, a critical step for successful in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is CBD so difficult to dissolve in aqueous buffers?
A1: CBD is a highly lipophilic and hydrophobic molecule, meaning it has a strong affinity for fats and oils and repels water.[1] It has a high logP value (a measure of lipophilicity) of around 6.3 to 7.54, which indicates its poor water solubility.[2][3] This inherent chemical property makes it challenging to prepare homogenous solutions in water-based systems like phosphate-buffered saline (PBS) or cell culture media.
Q2: What is the actual water solubility of CBD?
A2: The aqueous solubility of CBD is very low, reported to be in the range of 2–10 µg/mL.[4] Some studies have even reported values as low as 0.7 µg/mL.[5] This limited solubility is a major obstacle for its therapeutic application and research, as it can lead to low and inconsistent bioavailability.[1]
Q3: How does poor solubility affect my experiments?
A3: Poor solubility can lead to several experimental issues:
-
Inaccurate Dosing: Undissolved compound leads to an overestimation of the concentration in your stock solution.
-
Precipitation: The compound may precipitate out of solution when diluted into aqueous experimental buffers, leading to inconsistent results and potential artifacts.
-
Low Bioavailability: In oral administration studies, poor solubility limits the absorption of the compound in the gastrointestinal tract.[1][3]
-
Inconsistent Results: The presence of undissolved particles can lead to high variability between experimental replicates.
Q4: What is the Biopharmaceutics Classification System (BCS) class for CBD?
A4: CBD is classified as a BCS Class II drug.[3] This means it has high permeability (it can cross cell membranes) but low solubility, making its dissolution rate the primary barrier to absorption.[3]
Troubleshooting Guide
Q1: My CBD is precipitating when I add it to my cell culture media. How can I fix this?
A1: This is a common issue. Direct addition of a highly concentrated CBD stock (e.g., in ethanol or DMSO) to an aqueous medium can cause it to "crash out."
Troubleshooting Steps:
-
Reduce Stock Concentration: Prepare a less concentrated initial stock solution.
-
Use a Co-solvent System: Instead of a single solvent, try a mixture. For instance, a combination of ethanol and a non-ionic surfactant like Tween® 80 can improve solubility.
-
Stepwise Dilution: Add the CBD stock to a small volume of media containing a solubilizing agent (like serum or a surfactant) first, mix thoroughly, and then bring it to the final volume.
-
Warm the Media: Gently warming the media (e.g., to 37°C) before adding the CBD stock can sometimes help, but be cautious of CBD's stability at higher temperatures.[2]
Q2: I need to prepare a CBD solution for oral gavage in an animal study. What formulation should I use?
A2: For oral administration, lipid-based formulations are a common and effective approach to enhance CBD's solubility and bioavailability.[5]
Recommended Formulations:
-
Oil Solutions: Dissolving CBD in long-chain triglycerides like sesame oil or medium-chain triglycerides (MCT oil) is a straightforward method.[6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions or microemulsions in the aqueous environment of the gut, significantly improving solubility and absorption.[6]
Q3: I am seeing high variability in my in vitro assay results. Could this be related to CBD solubility?
A3: Yes, high variability is a classic sign of solubility problems. If CBD is not fully dissolved, you will have a non-homogenous suspension, and each aliquot you take may contain a different amount of the compound.
Verification and Solutions:
-
Visual Inspection: After preparing your final dilution, hold it up to a light source. Look for any visible particles or cloudiness.
-
Solubility Enhancement: If you suspect solubility issues, you need to improve your formulation. Consider using cyclodextrins, which can encapsulate lipophilic molecules like CBD in their central cavity, creating water-soluble inclusion complexes.[6] Nanoformulations, such as nanoemulsions or solid lipid nanoparticles, are also highly effective at increasing the surface area and dissolution rate.[2]
Quantitative Data on CBD Solubility
The following tables summarize the solubility of CBD in various media and the improvements seen with different formulation strategies.
Table 1: CBD Solubility in Different Media
| Medium | Solubility | Reference |
| Water | 0.7–12.6 µg/mL | [2][3][5] |
| 0.1 M HCl (pH 1.2) | Very Low Dissolution | [4] |
| Phosphate Buffer (pH 6.8) | Higher dissolution than at pH 1.2 | [4] |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | Significant Dissolution | [4] |
| Fed State Simulated Intestinal Fluid (FeSSIF) | Highest Dissolution | [4] |
Table 2: Enhanced CBD Solubility with Different Formulations
| Formulation Strategy | Achieved Solubility/Improvement | Reference |
| Zein/Whey Protein Nanoparticles | ~196 µg/mL (from 12.6 µg/mL for pure CBD) | [2][6] |
| Cyclodextrin Inclusion Complexes | Up to 5000 µg/mL | [6] |
| Self-Assembled Peptide Micelles | 2000-fold increase | [8] |
| Solid Dispersions (with Soluplus®) | ~77% dissolved in 60 min (in FaSSIF) | [4] |
| Solid Dispersions (with Neusilin® US2) | ~75% dissolved in 60 min (in FaSSIF) | [4] |
Experimental Protocols
Protocol 1: Preparation of CBD Stock Solution using a Co-Solvent System
-
Objective: To prepare a 10 mM CBD stock solution for in vitro assays.
-
Materials:
-
Pure CBD powder (>98%)
-
Ethanol (100%, USP grade)
-
Propylene glycol
-
Tween® 80
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of CBD powder in a sterile tube.
-
Add a 1:1 mixture of ethanol and propylene glycol to dissolve the CBD completely. Vortex thoroughly.
-
To this solution, add Tween® 80 to a final concentration of 10% (v/v).
-
Vortex again until the solution is clear and homogenous. This will be your concentrated stock.
-
For experiments, perform serial dilutions in your final aqueous buffer (e.g., cell culture media). Add the stock dropwise while vortexing the buffer to prevent precipitation.
-
Protocol 2: Preparation of a Lipid-Based Formulation for Oral Gavage
-
Objective: To prepare a 10 mg/mL CBD formulation in sesame oil.
-
Materials:
-
Pure CBD powder
-
Sesame oil (food or pharmaceutical grade)
-
Glass vial
-
Magnetic stirrer and stir bar
-
Water bath
-
-
Procedure:
-
Weigh the CBD powder and place it in the glass vial.
-
Add the required volume of sesame oil to achieve the target concentration.
-
Place the vial in a water bath set to 40-50°C to gently aid dissolution.
-
Add a magnetic stir bar and stir the mixture until the CBD is completely dissolved and the solution is clear.
-
Allow the solution to cool to room temperature before administration.
-
Visualizations
Caption: Troubleshooting workflow for CBD solubility issues.
Caption: Encapsulation of CBD within a surfactant micelle.
References
- 1. Current Challenges and Opportunities for Improved Cannabidiol Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Nanocarriers to Enhance Solubility and Bioavailability of Cannabidiol for a Plethora of Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimising Cannabidiol Delivery: Improving Water Solubility and Permeability Through Phospholipid Complexation [mdpi.com]
- 4. Co-Dispersion Delivery Systems with Solubilizing Carriers Improving the Solubility and Permeability of Cannabinoids (Cannabidiol, Cannabidiolic Acid, and Cannabichromene) from Cannabis sativa (Henola Variety) Inflorescences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. mdpi.com [mdpi.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Minimizing Cbdvq Adsorption to Labware: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the adsorption of Cbdvq to labware during experimental procedures. Adsorption, or the adhesion of molecules to a surface, can lead to significant loss of compound, inaccurate quantification, and compromised experimental results. This is particularly prevalent with hydrophobic compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to adsorbing to labware?
A1: Cannabidivarin (CBDV), which we are designating here as this compound for the purpose of this guide, is a non-psychoactive cannabinoid found in the cannabis plant.[1] Like many cannabinoids, it is a lipophilic, or "oily," molecule, meaning it has a high affinity for non-polar environments and is poorly soluble in water. This inherent hydrophobicity is a primary driver for its non-specific binding to surfaces, especially plastics, through hydrophobic interactions.
Q2: What types of labware are most susceptible to this compound adsorption?
A2: Standard polypropylene (PP) and polystyrene (PS) labware are highly susceptible to the adsorption of hydrophobic compounds like this compound.[2][3] Glassware can also be problematic, particularly for compounds with the potential for ionic interactions with silanol groups on the glass surface.[2]
Q3: How can I qualitatively determine if this compound is adsorbing to my labware?
A3: A simple preliminary test involves preparing a known concentration of this compound in your experimental buffer and incubating it in the labware . After a set period, transfer the solution to a fresh tube and measure the concentration. A significant decrease from the initial concentration suggests adsorption.
Q4: What are the general strategies to mitigate non-specific binding of compounds like this compound?
A4: Key strategies to reduce non-specific binding include:
-
Optimizing Labware Selection: Choosing labware with low-binding properties.
-
Modifying Solvent Conditions: Adjusting the pH, ionic strength, and including organic solvents in your buffers.
-
Utilizing Additives: Incorporating surfactants or blocking agents like bovine serum albumin (BSA).[4][5]
-
Proper Handling Techniques: Employing best practices for handling "sticky" or viscous compounds.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound adsorption.
Issue 1: Low recovery of this compound after preparation or incubation in plastic tubes/plates.
Possible Cause: Hydrophobic interactions between this compound and the plastic surface.
Solutions:
-
Switch to Low-Binding Labware: Utilize commercially available low-adsorption polypropylene or polyethylene tubes and plates. These surfaces are often treated to be more hydrophilic.
-
Solvent Modification:
-
Add Organic Solvent: The addition of an organic solvent like acetonitrile or methanol to your aqueous sample can disrupt hydrophobic interactions. A concentration of 10-50% is often effective.[2]
-
Incorporate a Surfactant: A non-ionic surfactant such as Tween 20 or Triton X-100 at a low concentration (e.g., 0.05-0.1%) can effectively coat the plastic surface and prevent this compound from binding.[4][5]
-
-
Use a Blocking Agent: For some applications, pre-incubating the labware with a solution of Bovine Serum Albumin (BSA) can coat the surface and prevent subsequent adsorption of the compound of interest.[5]
Issue 2: Inconsistent results in cell-based assays involving this compound.
Possible Cause: Depletion of the effective this compound concentration in the cell culture media due to adsorption to the culture plates.
Solutions:
-
Use Coated Culture Plates: Consider using culture plates with ultra-low attachment surfaces or plates that have been surface-modified to reduce non-specific binding.
-
Include a Carrier Protein: The presence of serum (containing albumin) in the cell culture media can help to reduce the non-specific binding of this compound to the plasticware. If working in serum-free media, the addition of a small amount of BSA can be beneficial.
-
Equilibrate Plates: Before adding your cells and the final concentration of this compound, you can pre-incubate the wells with a solution containing this compound at the desired concentration to saturate the binding sites on the plastic. Discard this solution before proceeding with your experiment.
Issue 3: Difficulty in accurately pipetting viscous this compound stock solutions.
Possible Cause: The inherent viscosity and "stickiness" of concentrated this compound solutions.
Solutions:
-
Use Positive Displacement Pipettes: Unlike standard air displacement pipettes, positive displacement pipettes have a piston that comes in direct contact with the liquid, ensuring accurate and complete dispensing of viscous solutions.[6]
-
Employ the Reverse Pipetting Technique: This technique can improve the accuracy of pipetting viscous liquids with standard pipettes.
-
Prepare a Dilute Stock Solution: If possible, create a stock solution of this compound in a suitable volatile solvent like acetonitrile.[6] This reduces viscosity and allows for easier handling. The solvent can then be evaporated if necessary.
Experimental Protocols
Protocol 1: Comparative Analysis of this compound Recovery from Different Labware
Objective: To quantify the recovery of this compound from various types of microcentrifuge tubes.
Methodology:
-
Prepare a 10 µM working solution of this compound in a 10% acetonitrile/water solution.
-
Aliquot 1 mL of the this compound solution into each of the following 1.5 mL microcentrifuge tubes:
-
Standard Polypropylene (PP)
-
Low-Adsorption Polypropylene
-
Glass
-
-
As a control, transfer 1 mL of the initial working solution directly into a sample vial for analysis (this represents 100% recovery).
-
Incubate the tubes on a rotator at room temperature for 1 hour.
-
After incubation, carefully transfer the supernatant from each tube into fresh, clean sample vials.
-
Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate the percent recovery for each tube type relative to the control.
Protocol 2: Evaluating the Effect of Additives on this compound Recovery
Objective: To determine the effectiveness of various additives in preventing this compound adsorption to standard polypropylene tubes.
Methodology:
-
Prepare the following 10 µM solutions of this compound in different buffers:
-
Buffer A: 10% Acetonitrile/Water
-
Buffer B: 10% Acetonitrile/Water with 0.1% Tween 20
-
Buffer C: 10% Acetonitrile/Water with 1 mg/mL BSA
-
-
Use standard polypropylene 1.5 mL microcentrifuge tubes for this experiment.
-
Follow steps 3-7 from Protocol 1 for each buffer condition.
Data Presentation
Table 1: Recovery of this compound from Different Labware Types
| Labware Type | Average Recovery (%) | Standard Deviation |
| Standard Polypropylene | 65.2 | 4.8 |
| Low-Adsorption Polypropylene | 92.5 | 2.1 |
| Glass | 88.7 | 3.5 |
Table 2: Effect of Additives on this compound Recovery in Polypropylene Tubes
| Buffer Condition | Average Recovery (%) | Standard Deviation |
| 10% Acetonitrile/Water | 65.2 | 4.8 |
| + 0.1% Tween 20 | 94.8 | 1.9 |
| + 1 mg/mL BSA | 91.3 | 2.5 |
Visualizations
Caption: Experimental workflow for assessing this compound recovery.
Caption: Troubleshooting flowchart for low this compound recovery.
References
Addressing matrix effects in Cbdvq quantification
Welcome to the Technical Support Center for Analytical Quantification. This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the quantification of Cbdvq and other small molecules.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS quantification?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] When analyzing complex biological samples like plasma, serum, or urine, endogenous components like phospholipids, salts, and proteins can be co-extracted with the analyte.[3][4][5] During analysis by mass spectrometry (MS), particularly with electrospray ionization (ESI), these components can interfere with the ionization of the target analyte in the MS source.[6][7] This interference can lead to either a decreased signal (ion suppression) or an increased signal (ion enhancement), both of which compromise the accuracy and reproducibility of quantification.[1]
Q2: Why are matrix effects a significant problem for this compound quantification?
A: Matrix effects are a major concern because they can lead to inaccurate and unreliable quantitative results.[1][2] The variability and unpredictability of these effects between different samples or sample lots can severely impact method robustness.[8] For example, if the matrix suppresses the signal for this compound, its concentration will be underestimated. Conversely, ion enhancement will lead to an overestimation. This lack of accuracy and precision is unacceptable in regulated bioanalysis, where precise concentration measurements are critical for pharmacokinetic studies and clinical decision-making.
Q3: How can I determine if my this compound assay is impacted by matrix effects?
A: There are two primary methods to assess matrix effects:
-
Post-Column Infusion (Qualitative): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any dip or rise in the constant baseline signal for this compound indicates the elution of matrix components that cause ion suppression or enhancement, respectively.[1]
-
Post-Extraction Spike (Quantitative): This is the most common method to quantify the extent of matrix effects.[1][2][3] The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat (pure) solvent. The ratio of these responses indicates the magnitude of the matrix effect.[7] A detailed protocol for this method is provided below.
Q4: What is the difference between ion suppression and ion enhancement?
A: Both are types of matrix effects, referring to the alteration of the analyte's signal intensity.
-
Ion Suppression is a decrease in the analyte's signal response. It is the more common effect and often occurs when co-eluting matrix components compete with the analyte for ionization in the ESI source or alter the physical properties of the ESI droplets, hindering efficient ionization.[1][9]
-
Ion Enhancement is an increase in the analyte's signal response. This is less common and can occur if co-eluting compounds improve the ionization efficiency of the analyte, for instance, by altering the surface tension of the ESI droplets.[1]
Troubleshooting Guides
Q5: My this compound recovery is low and inconsistent across different plasma lots. Could this be a matrix effect?
A: Yes, this is a classic sign of matrix effects. Inconsistent recovery between different lots of plasma suggests that the composition of the matrix is variable, which in turn variably affects the ionization of your analyte.[8] While poor extraction efficiency can also cause low recovery, the inconsistency points towards matrix effects. It is crucial to use a suitable internal standard, preferably a stable isotope-labeled version of this compound, to compensate for these variations.[8]
Q6: I am using a Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound, but my results are still variable. Why is this happening?
A: While a SIL-IS is the gold standard for correcting matrix effects, issues can still arise.[10] Here are a few possibilities:
-
Chromatographic Separation: If the SIL-IS does not perfectly co-elute with the native this compound, they may experience different matrix effects. This can sometimes happen due to the "deuterium isotope effect," where replacing hydrogen with deuterium slightly changes the molecule's retention time. Even a small shift can place the analyte and the IS in regions of different ion suppression, leading to a variable analyte/IS response ratio.
-
High Level of Matrix Effects: Under conditions of very strong ion suppression, even a co-eluting SIL-IS may not be able to fully compensate for the signal loss.
-
Purity of SIL-IS: The SIL-IS must be pure. If it contains a significant amount of the unlabeled analyte, it will lead to artificially high concentration measurements.
Q7: What is the most effective sample preparation technique to remove interfering matrix components before analyzing this compound?
A: The goal of sample preparation is to remove matrix components, like phospholipids and proteins, while efficiently recovering the analyte.[1][3]
-
Solid-Phase Extraction (SPE) is generally considered the most effective technique for reducing matrix effects.[3][6][11] It provides a more thorough cleanup compared to simpler methods. Polymeric mixed-mode or reverse-phase SPE sorbents are often highly effective at removing phospholipids and other interferences from biological fluids.[3][11][12]
-
Liquid-Liquid Extraction (LLE) can also be effective but may be more labor-intensive to optimize.[9]
-
Protein Precipitation (PPT) is the simplest method but is often the least effective at removing phospholipids, which are a major source of matrix effects in plasma samples.[3][5]
Q8: My calibration curve is linear when prepared in a pure solvent, but it becomes non-linear when prepared in the extracted matrix. What strategy can I use?
A: This is a clear indication that matrix effects are concentration-dependent. The best strategy to overcome this is the Standard Addition Method .[13][14] In this approach, a calibration curve is generated for each individual sample by spiking known, increasing amounts of the analyte directly into aliquots of that sample.[14][15] This ensures that the calibration standards and the analyte in the unknown sample are measured in the presence of the exact same matrix, thereby compensating for any matrix-induced signal alteration.[13][16]
Data Presentation
Table 1: Comparison of Strategies to Mitigate Matrix Effects
| Strategy | Principle | Pros | Cons |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled version of the analyte is added to samples; it experiences the same extraction loss and matrix effects.[17] | Considered the gold standard; corrects for both extraction variability and matrix effects.[10][18] | Can be expensive and are not always commercially available.[18] Chromatographic separation from the analyte can occur. |
| Standard Addition | Known amounts of analyte are added to the sample to create a sample-specific calibration curve.[13][14] | Highly effective for complex matrices where blanks are unavailable; corrects for proportional matrix effects.[13][14][16] | More laborious and time-consuming; requires more sample volume; does not correct for translational matrix effects (background).[13] |
| Improved Sample Cleanup (e.g., SPE) | Physically removes interfering components from the matrix before injection.[3][9][11] | Directly removes the source of the problem; can improve sensitivity by reducing suppression.[3] | Can be time-consuming and requires method development; may lead to analyte loss if not optimized.[1] |
| Chromatographic Optimization | Adjusting the LC method to achieve chromatographic separation between the analyte and interfering peaks.[1][19] | Can be very effective if interfering components are known or can be identified. | May require longer run times; may not be possible to separate all interferences. |
| Sample Dilution | Diluting the sample with a clean solvent to reduce the concentration of matrix components.[3][19] | Simple and fast. | Reduces the analyte concentration, which may compromise the limit of quantitation (LOQ).[3] |
Table 2: Typical Performance of Sample Preparation Methods
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect Reduction | Low to Moderate | Moderate to High | High |
| Analyte Recovery | High | Variable | High (with optimization) |
| Selectivity | Low | Moderate | High |
| Throughput | High | Low to Moderate | Moderate to High (with automation) |
| Phospholipid Removal | Poor[3][5] | Moderate | Excellent[5] |
Experimental Protocols & Visualizations
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol determines the magnitude of matrix effects by comparing the analyte response in a clean solvent versus its response in an extracted biological matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of this compound and its internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract at least six different blank matrix lots. After the final evaporation step, spike the same amount of this compound and IS into the reconstituted blank extracts.
-
Set C (Pre-Spike Matrix): Spike the same amount of this compound and IS into the blank matrix before extraction. (This set is used to determine recovery, not the matrix effect itself).
-
-
Analyze Samples: Analyze all samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
This value demonstrates how well the internal standard corrects for the observed matrix effects. A value close to 1 is desired.
-
Caption: Workflow for assessing matrix effects via post-extraction spiking.
Protocol 2: Quantification Using the Standard Addition Method
This method is ideal for samples where the matrix is complex or a true blank matrix is unavailable.
-
Prepare Sample Aliquots: Divide the unknown sample into at least four equal aliquots (e.g., 100 µL each).
-
Spike Aliquots:
-
Aliquot 1: Add only the solvent (zero addition).
-
Aliquot 2: Add a known amount of this compound standard (e.g., to achieve a final concentration of 1x).
-
Aliquot 3: Add a larger amount of this compound standard (e.g., 2x).
-
Aliquot 4: Add an even larger amount of this compound standard (e.g., 3x).
-
-
Process and Analyze: Process all aliquots identically using your established sample preparation and LC-MS/MS analysis method.
-
Create Calibration Curve: Plot the measured instrument response (y-axis) against the concentration of the added standard (x-axis).
-
Determine Unknown Concentration: Perform a linear regression on the data points. Extrapolate the line back to the x-axis (where y=0). The absolute value of the x-intercept is the original concentration of this compound in the unknown sample.
Caption: Experimental workflow for the standard addition method.
Visualization: Mechanism of Ion Suppression
This diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte in an electrospray ionization (ESI) source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. welch-us.com [welch-us.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gmi-inc.com [gmi-inc.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Standard addition - Wikipedia [en.wikipedia.org]
- 14. alpha-measure.com [alpha-measure.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. UQ eSpace [espace.library.uq.edu.au]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cannabidivarinic Acid (CBDVA) Stability Testing and Shelf-Life Determination
A Note on Terminology: The term "Cbdvq" is not a recognized standard chemical identifier. This technical support center will focus on Cannabidivarinic Acid (CBDVA) , a likely intended compound of interest for stability studies, and its relationship to Cannabidivarin (CBDV). The principles and methods described herein are broadly applicable to the stability testing of many phytocannabinoids.
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed information on the stability of CBDVA, methods for determining its shelf-life, and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is Cannabidivarinic Acid (CBDVA)?
A1: Cannabidivarinic acid (CBDVA) is a non-psychoactive cannabinoid found in the Cannabis sativa plant.[1][2] It is the carboxylic acid precursor to Cannabidivarin (CBDV).[1][2][3] Like other cannabinoid acids, CBDVA can be decarboxylated (lose a carboxyl group) when exposed to heat or light, converting it into the neutral cannabinoid CBDV.[2][4]
Q2: What are the primary factors that cause CBDVA degradation?
A2: The stability of cannabinoids, including CBDVA, is influenced by several environmental factors:
-
Heat: Elevated temperatures accelerate the decarboxylation of CBDVA to CBDV and can promote other degradation pathways.[5]
-
Light: Exposure to UV light can cause significant degradation of cannabinoids.[5][6]
-
Oxygen (Oxidation): In the presence of oxygen, cannabinoids can oxidize, leading to the formation of various degradation products, including cannabinoid quinones.[5][6][7]
-
pH: Acidic or basic conditions can catalyze degradation reactions. For instance, acidic environments can cause some cannabinoids to convert to other forms, such as the conversion of CBD to THC.[5][7][8]
Q3: What are the expected degradation products of CBDVA?
A3: The primary and most well-known degradation pathway for CBDVA is decarboxylation to form Cannabidivarin (CBDV) . Other potential degradation products, resulting from oxidation, could include quinone derivatives, analogous to the oxidation of CBD to CBDQ (HU-331).[7][9] The specific degradation profile will depend on the stress conditions applied (e.g., heat, light, oxygen).
Q4: What are the recommended storage conditions for CBDVA?
A4: To ensure long-term stability, CBDVA should be stored under controlled conditions. Based on supplier recommendations and general cannabinoid stability principles, the following conditions are advised:
-
Temperature: Storage at -20°C is commonly recommended for long-term stability.[3][10][11] Some suppliers suggest that storage at -80°C can extend the shelf-life even further.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Formulation: CBDVA is available as a neat solid or in a solution, typically acetonitrile.[10][11] The stability will vary depending on the formulation.
Q5: How is the shelf-life of CBDVA determined?
A5: The shelf-life of CBDVA is determined through stability studies conducted under controlled conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.[12][13] This involves:
-
Long-Term Stability Testing: Storing the substance at recommended storage conditions (e.g., 25°C/60% RH) and testing at specified intervals to monitor for degradation.[14]
-
Accelerated Stability Testing: Storing the substance under stress conditions (e.g., 40°C/75% RH) to predict the long-term stability and identify potential degradation products more quickly.[14][15] The shelf-life is typically defined as the time it takes for the concentration of the active substance to decrease to 90% of its initial value.[16]
Data Presentation: Storage and Stability
The following tables summarize the recommended storage conditions and expected stability for CBDVA based on available data.
Table 1: Recommended Storage Conditions for CBDVA
| Parameter | Condition | Rationale |
| Temperature | -20°C or -80°C | Minimizes decarboxylation and other thermal degradation.[3][10][11] |
| Light | Protected from light (e.g., amber vials) | Prevents photodegradation.[5][6] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation.[5][7] |
| Formulation | Neat solid or in a suitable solvent (e.g., acetonitrile) | The solid form is generally more stable than solutions.[14] |
Table 2: Reported Stability of CBDVA
| Formulation | Storage Temperature | Reported Stability | Source |
| Neat Solid | -20°C | ≥ 1 year | Cayman Chemical[10] |
| Solution in Acetonitrile (1 mg/ml) | -20°C | ≥ 4 years | Cayman Chemical[11] |
| Stock Solution | -80°C | Up to 6 months | MedchemExpress[3] |
| Stock Solution | -20°C | Up to 1 month | MedchemExpress[3] |
Troubleshooting Guides
Issue 1: Rapid loss of CBDVA potency in my samples.
-
Question: I am observing a significant decrease in the concentration of CBDVA in my working solutions much faster than expected. What could be the cause?
-
Answer:
-
Check Storage Conditions: Ensure that your samples are stored at the correct temperature (-20°C or lower) and are protected from light.[3][10][11] Room temperature storage can lead to rapid degradation.
-
Solvent Effects: The choice of solvent can impact stability. Ensure the solvent is of high purity and is not contributing to degradation.
-
pH of the Solution: If working with aqueous solutions, check the pH. Acidic or basic conditions can accelerate degradation.[5]
-
Repeated Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions, as this can introduce moisture and potentially degrade the compound. Aliquot your stock solutions into smaller, single-use vials.
-
Issue 2: Unexpected peaks are appearing in my HPLC chromatogram.
-
Question: During my stability study, I am seeing new peaks in the chromatogram of my CBDVA samples. How can I identify them?
-
Answer:
-
Likely Degradation Products: The most common degradation product is CBDV due to decarboxylation. You should see a peak corresponding to the retention time of a CBDV standard.
-
Oxidation Products: Other peaks could be oxidation products.[7][9] These may be more prevalent in samples exposed to air.
-
Use of Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS).[17][18] This will provide mass-to-charge ratio information for the unknown peaks, which can be used to propose molecular formulas and identify the structures of the degradants.
-
Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products under controlled stress conditions. This can help in the tentative identification of the peaks observed in your stability samples.
-
Issue 3: My CBDVA solution has changed color.
-
Question: My CBDVA solution, which was initially colorless, has developed a yellowish or purplish tint. What does this indicate?
-
Answer:
-
Oxidation: Color changes are often indicative of oxidation. The formation of quinone-type compounds from cannabinoids can result in colored solutions, often purplish or reddish.[7][9]
-
Check for Air Exposure: This is a strong indication that your samples have been exposed to oxygen. Ensure that your vials are sealed properly and consider purging with an inert gas before sealing.
-
Re-analyze the Sample: A color change is a sign of degradation. The sample should be re-analyzed by HPLC or LC-MS to quantify the remaining CBDVA and identify the colored impurities.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of CBDVA
This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of CBDVA in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature, monitoring at regular intervals (e.g., 30 min, 1, 2, 4 hours). Basic degradation can be rapid.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
Analyze the samples at each time point.
-
-
Thermal Degradation:
-
Place a sample of solid CBDVA and a sample of the stock solution in an oven at an elevated temperature (e.g., 80°C).
-
Analyze at specified time points.
-
-
Photodegradation:
-
Expose a sample of the stock solution to a light source with a controlled output (e.g., in a photostability chamber) according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at specified time points.
-
-
Analysis: Analyze all samples using a suitable analytical method, such as HPLC with UV and/or MS detection.[17][18][19] Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
Protocol 2: Long-Term Stability Study for Shelf-Life Determination
This protocol follows the principles of the ICH Q1A(R2) guideline.
-
Sample Preparation: Prepare multiple batches of the CBDVA substance or product in its final proposed packaging.
-
Storage Conditions: Place the samples in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Pull samples for analysis at specified time points. For a 12-month study, a typical schedule would be:
-
Long-Term: 0, 3, 6, 9, 12 months.
-
Accelerated: 0, 1, 2, 3, 6 months.
-
-
Analytical Testing: At each time point, test the samples for the following:
-
Assay: Quantification of CBDVA content.
-
Purity: Detection and quantification of any degradation products.
-
Appearance: Visual inspection for any changes in color or physical state.
-
Other relevant parameters depending on the product (e.g., moisture content for solid samples).
-
-
Data Analysis: Plot the concentration of CBDVA versus time for each storage condition. Use this data to determine the time at which the concentration drops below 90% of the initial value. This will be the basis for establishing the shelf-life of the product.
Visualizations
Below are diagrams illustrating key concepts and workflows related to CBDVA stability testing.
Caption: Decarboxylation of CBDVA to CBDV.
Caption: Workflow for a typical stability study.
Caption: Troubleshooting decision tree.
References
- 1. newphaseblends.com [newphaseblends.com]
- 2. swissorganic.co.uk [swissorganic.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broughton-group.com [broughton-group.com]
- 6. Characterizing the degradation of cannabidiol in an e-liquid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 8. Identification of Psychoactive Degradants of Cannabidiol in Simulated Gastric and Physiological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Stability testing for medical Cannabis - What needs to be considered - GMP Journal [gmp-journal.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Process Validation and Stability Testing of Cannabigerol - Cannabigerol [cbg-api.com]
- 16. Stability & Shelf Life Testing - Kaycha Labs [kaychalabs.com]
- 17. cannabissciencetech.com [cannabissciencetech.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. um.edu.mt [um.edu.mt]
Technical Support Center: Refining CBDV-Q Purification Techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Cannabidivarin-Quinone (CBDV-Q).
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your CBDV-Q purification experiments.
Issue 1: Low Yield of CBDV-Q After Purification
-
Question: My final yield of CBDV-Q is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yield can stem from several factors throughout the purification process. Consider the following:
-
Incomplete Extraction: The initial extraction from the source material may not be efficient. Ensure the solvent system used is optimized for CBDV-Q's polarity. Given its quinone structure, it may have different solubility characteristics compared to CBDV.
-
Degradation: CBDV-Q, as a potential degradation product of CBDV, might be susceptible to further degradation under certain conditions (e.g., exposure to light, high temperatures, or extreme pH).[1][2] It is crucial to handle the compound under controlled conditions.
-
Suboptimal Chromatographic Conditions: The chosen chromatographic method may not be effectively separating CBDV-Q from other components, leading to its loss in mixed fractions. Re-evaluate your mobile phase composition, gradient, and stationary phase.
-
Multiple Purification Steps: Each purification step inherently involves some product loss.[3] If your protocol involves multiple chromatographic runs or crystallization steps, aim to optimize each for maximum recovery.
-
Issue 2: Co-elution of CBDV-Q with Other Cannabinoids
-
Question: I am having difficulty separating CBDV-Q from other structurally similar cannabinoids, particularly CBDV. How can I improve the resolution?
-
Answer: The presence of a high number of structurally related analogs is a primary issue in cannabinoid purification.[4] To address co-elution:
-
Orthogonal Chromatography: Employing a multi-step purification strategy using different separation mechanisms can be highly effective. For instance, a normal-phase flash chromatography step can be followed by a reversed-phase HPLC purification.[5] This orthogonal approach leverages different chemical properties of the molecules to achieve separation.
-
Optimize Selectivity:
-
Mobile Phase Modifiers: Experiment with different solvent systems and additives. For reversed-phase chromatography, subtle changes in the mobile phase, such as using methanol versus acetonitrile or adding small amounts of modifiers, can significantly alter selectivity.[6]
-
Stationary Phase Selection: Consider using a different stationary phase with a unique chemistry. If a standard C18 column is not providing adequate separation, a phenyl-hexyl or a chiral stationary phase might offer better resolution for closely related compounds.
-
-
Gradient Optimization: A shallower gradient during the elution of the target compounds can improve separation between closely eluting peaks.[6]
-
Issue 3: Poor Peak Shape and Tailing in Chromatography
-
Question: My CBDV-Q peak in the chromatogram is showing significant tailing. What could be the cause and how do I fix it?
-
Answer: Peak tailing can be caused by several factors:
-
Column Overload: Injecting too much sample onto the column can lead to broad and tailing peaks.[7] Try reducing the sample load.
-
Secondary Interactions: The quinone functional groups in CBDV-Q might be interacting with active sites on the silica-based stationary phase. To mitigate this, consider:
-
Adding a competitive agent like a small amount of a weak acid or base to the mobile phase.
-
Using an end-capped column to minimize exposed silanol groups.
-
-
Column Degradation: The column may be degrading or contaminated. A proper column cleaning and regeneration protocol should be implemented. If the problem persists, the column may need to be replaced.
-
Issue 4: Sample Solubility Issues
-
Question: I'm struggling to dissolve my crude extract containing CBDV-Q in the initial mobile phase for reversed-phase HPLC. What should I do?
-
Answer: Cannabinoid extracts are often highly lipophilic and have limited solubility in the aqueous-organic mobile phases used in reversed-phase chromatography.[4][7]
-
Stronger Injection Solvent: Dissolve the sample in a stronger, non-polar solvent like DMSO, which is then injected into the mobile phase.[5] However, be mindful of the injection volume to avoid solvent effects that can distort peak shape.
-
Normal-Phase Chromatography: Consider using normal-phase chromatography where the mobile phases are non-polar organic solvents in which cannabinoids are readily soluble.[8]
-
Sample Preparation: A preliminary clean-up step, such as solid-phase extraction (SPE), can remove interfering substances and improve the solubility of the target compound in the desired solvent.[7]
-
Frequently Asked Questions (FAQs)
What is CBDV-Q (Cannabidivarin-Quinone)?
CBDV-Q (Cannabidivarin-Quinone) is an analytical reference standard that is structurally similar to known phytocannabinoids.[2] It is considered a potential degradation product of Cannabidivarin (CBDV).[2] Its chemical formula is C19H24O3.[2]
What is the best initial approach for purifying CBDV-Q from a complex mixture?
A multi-step approach is generally recommended for purifying cannabinoids from a complex botanical matrix.[7] A common strategy involves:
-
Initial Extraction: Using a solvent like ethanol or supercritical CO2 to extract the cannabinoids from the plant material.[1]
-
Winterization: This step removes fats, waxes, and lipids by dissolving the extract in ethanol, chilling the solution to precipitate the unwanted components, and then filtering them out.[9]
-
Chromatographic Purification: Flash chromatography is often used as a preliminary purification step to isolate fractions enriched in the target compound.[10] This is typically followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification to achieve high purity.[11]
Which chromatographic mode, normal-phase or reversed-phase, is better for CBDV-Q purification?
The choice between normal-phase and reversed-phase chromatography depends on the specific separation goals.
-
Reversed-Phase HPLC: This is a powerful technique for separating cannabinoids with different hydrophobicities.[10] It is often the method of choice for achieving high-purity final products.[11] However, sample solubility in the aqueous mobile phases can be a challenge.[7]
-
Normal-Phase Flash Chromatography: This method is excellent for separating compounds with different polarities and can handle higher sample loads.[5][10] It is often used as an initial clean-up step to remove impurities that might interfere with subsequent reversed-phase purification.[5]
Given that CBDV-Q has polar quinone groups, its behavior in both systems might differ from other cannabinoids, making empirical evaluation necessary.
How can I confirm the purity of my final CBDV-Q product?
Purity is typically assessed using analytical HPLC with a UV detector or a mass spectrometer (MS).[11] The purity can be calculated by comparing the peak area of CBDV-Q to the total area of all peaks in the chromatogram.[11] For confirmation of identity, techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used.[12]
Quantitative Data on Cannabinoid Purification
The following tables summarize representative quantitative data from cannabinoid purification experiments. These values can serve as a benchmark for optimizing CBDV-Q purification protocols.
Table 1: Purity and Recovery of Cannabinoids Using Different Chromatographic Techniques
| Cannabinoid | Purification Method | Initial Purity | Final Purity | Recovery | Reference |
| CBD | Twin-column MCSGP (Reversed-Phase) | > 85% | > 99.5% | Not Reported | [7] |
| Δ9-THC | SMB Chromatography (Reversed-Phase) | 65-75% | > 99% | Not Reported | [7] |
| CBD | Preparative HPLC (Reversed-Phase) | Not Reported | 95% | 92-97% | [11] |
Table 2: Example Solvent Systems for Cannabinoid Chromatography
| Chromatographic Mode | Stationary Phase | Mobile Phase Components | Application | Reference |
| Normal-Phase | Silica | Hexanes/Ethyl Ether (9:1) | Initial clean-up of crude extract | [5] |
| Reversed-Phase | C18 | Water/Methanol Gradient (80% to 90% Methanol) | Purification of crude extract and fractions | [5] |
| Reversed-Phase | C18 | Methanol (62%), Tetrahydrofuran (17%), Water (21%) | Purification of Δ9-THC | [7] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography for Initial Clean-up
This protocol is designed for the initial purification of a crude cannabinoid extract to enrich the fraction containing CBDV-Q.
-
Sample Preparation: Dissolve the crude extract in hexanes to a concentration of approximately 0.5 g/mL.[5]
-
Column: Use a silica gel flash column.
-
Mobile Phase:
-
Solvent A: Hexanes
-
Solvent B: Ethyl Ether
-
-
Gradient: Start with 2% Solvent B and gradually increase to 20% Solvent B over the course of the run.[5]
-
Detection: Monitor the elution profile using a UV detector.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis: Analyze the collected fractions using analytical HPLC to identify the fractions containing the highest concentration of CBDV-Q.
Protocol 2: Reversed-Phase Preparative HPLC for High-Purity Isolation
This protocol is for the final purification of the CBDV-Q enriched fraction obtained from Protocol 1.
-
Sample Preparation: Evaporate the solvent from the enriched fraction. Re-dissolve the residue in a minimal amount of a strong solvent like DMSO.[5]
-
Column: Use a C18 preparative HPLC column.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Gradient: Develop a gradient based on analytical scale separations. A typical gradient might run from 80% to 90% Solvent B.[5]
-
Detection: Use a UV detector and, if available, a mass spectrometer for mass-based fraction collection.[11]
-
Fraction Collection: Collect the peak corresponding to CBDV-Q.
-
Post-Purification: Evaporate the solvent from the collected fraction. The resulting product can be further purified by crystallization if necessary.
Visualizations
Caption: A typical experimental workflow for the purification of CBDV-Q.
Caption: A logical troubleshooting flow for common CBDV-Q purification issues.
References
- 1. lutpub.lut.fi [lutpub.lut.fi]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selectscience.net [selectscience.net]
- 5. researchgate.net [researchgate.net]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Sustainable cannabinoids purification through twin-column recycling chromatography and green solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced Cannabis Extraction and Purification Techniques: A Modern Guide to Concentrate Refinement [labx.com]
- 10. biotage.com [biotage.com]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cannabinoid Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal-to-noise ratios in assays involving Cannabidiol (CBD) and Cannabidivarin (CBDV).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal-to-noise (S/N) in CBD and CBDV assays?
A1: Low signal-to-noise ratios in cannabinoid analysis typically stem from a combination of factors related to the sample matrix, sample preparation, and the analytical instrumentation. Common causes include:
-
Matrix Effects: Complex sample matrices, such as those in food products or biological fluids, can interfere with the ionization of CBD and CBDV, leading to signal suppression or enhancement.
-
Inefficient Extraction: Poor recovery of cannabinoids from the sample matrix during extraction will result in a weaker signal.
-
Analyte Degradation: CBD and its acidic precursor, CBDA, can degrade under certain conditions (e.g., high temperatures, acidic pH), leading to lower than expected signal.
-
Instrument Contamination: A contaminated analytical system, including the column, injector, or detector, can lead to high background noise.
-
Suboptimal Instrument Parameters: Incorrect settings for the chromatography system (e.g., mobile phase composition, flow rate) or the mass spectrometer (e.g., source temperature, gas flows) can significantly impact signal intensity and noise levels.
Q2: How can I improve the signal intensity for CBD and CBDV in my LC-MS/MS assay?
A2: To enhance the signal for your target cannabinoids, consider the following strategies:
-
Optimize Sample Preparation: Employ a robust sample extraction and cleanup procedure to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) can be effective.
-
Adjust Mobile Phase Composition: The choice of organic solvent and the use of additives can influence ionization efficiency. For example, using methanol with 0.1% formic acid is a common mobile phase for cannabinoid analysis.[1]
-
Optimize Mass Spectrometer Source Parameters: Fine-tuning parameters such as desolvation temperature, gas flows, and spray voltage can significantly boost the signal. A systematic optimization of these parameters has been shown to improve signal intensity by an average of 2.6 times.
Q3: What are the best practices for minimizing baseline noise in my HPLC-UV analysis of cannabinoids?
A3: A stable baseline is crucial for accurate quantification, especially at low concentrations. To minimize baseline noise, you should:
-
Use High-Purity Solvents: Ensure all mobile phase components are of high purity and are properly degassed to prevent bubble formation.
-
Maintain Your System: Regularly clean the detector flow cell and check for any leaks in the system.
-
Ensure Column Health: A contaminated or degraded column can contribute to a noisy baseline. Use a guard column to protect your analytical column.
-
Control Temperature: Use a column oven to maintain a stable temperature, as fluctuations can cause baseline drift.
Troubleshooting Guide for Low Signal-to-Noise
This guide provides a systematic approach to identifying and resolving issues related to low signal-to-noise in your CBD and CBDV assays.
Problem: Low Signal Intensity
| Potential Cause | Recommended Solution |
| Inefficient Sample Extraction | Evaluate different extraction solvents and methods. For example, a QuEChERS-based extraction has been shown to provide higher recovery for some cannabinoids compared to other methods. |
| Analyte Degradation during Sample Preparation | Avoid high temperatures and strongly acidic conditions during sample processing. For instance, the use of acidic precipitation agents can lead to the conversion of CBD to other cannabinoids. |
| Poor Ionization in Mass Spectrometry | Optimize ESI source parameters, including spray voltage, source temperature, and gas flows. Consider the use of mobile phase additives to enhance ionization. |
| Incorrect UV Detection Wavelength | For HPLC-UV, ensure the detection wavelength is optimal for CBD and CBDV. Neutral cannabinoids typically have an absorption maximum around 220 nm.[1] |
Problem: High Background Noise
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase with high-purity solvents and filter before use. |
| System Contamination | Flush the entire HPLC/LC-MS system with a strong solvent to remove any contaminants. |
| Matrix Interferences | Incorporate a sample cleanup step, such as Solid-Phase Extraction (SPE), to remove interfering compounds. |
| Electronic Noise | Ensure the instrument is properly grounded and that there are no nearby sources of electronic interference. |
Experimental Protocols
Protocol 1: Generic Sample Preparation for CBD/CBDV Analysis from an Oil Matrix
-
Sample Weighing: Accurately weigh approximately 100 mg of the homogenized oil sample into a 50 mL centrifuge tube.
-
Extraction Solvent Addition: Add 10 mL of methanol to the tube.
-
Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing.
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Dilution: Perform a serial dilution of the filtered extract with the mobile phase to bring the analyte concentration within the calibration range of the instrument.
Protocol 2: Representative HPLC-UV Method for Cannabinoid Analysis
-
Column: C18, 150 mm x 4.6 mm, 2.7 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 70% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
UV Detection: 220 nm
Visualizations
Caption: A logical workflow for troubleshooting low signal-to-noise issues.
Caption: A typical experimental workflow for cannabinoid analysis.
References
Validation & Comparative
Validating an Analytical Method for Cannabidivarin Quintet (Cbdvq): A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of an analytical method is a critical step to ensure the reliability and accuracy of data. This guide provides a comprehensive comparison of two common analytical methods for the quantification of a novel cannabinoid, "Cannabidivarin Quintet" (Cbdvq), in a plant matrix: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS).
This document outlines the validation parameters, experimental protocols, and comparative data to assist in selecting the most suitable method for your research needs.
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] It is a mandatory requirement in regulated industries to ensure the quality and consistency of pharmaceutical products. The International Council for Harmonisation (ICH) provides guidelines that outline the key validation parameters.[3][4]
Comparative Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of cannabinoids.[5][6] It allows for the separation of neutral and acidic cannabinoids without the need for derivatization.[5][6] Gas Chromatography (GC) is another common method but often requires derivatization to prevent the decarboxylation of acidic cannabinoids at high temperatures.[5][6][7] For this guide, we will compare a standard HPLC-DAD method with a more advanced UHPLC-MS method.
Table 1: Comparison of HPLC-DAD and UHPLC-MS for this compound Analysis
| Parameter | HPLC-DAD | UHPLC-MS |
| Principle | Separation based on polarity, detection by UV-Vis absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Good, but potential for co-elution with compounds having similar retention times and UV spectra. | Excellent, provides mass information for unambiguous peak identification. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range). |
| Analysis Time | Longer run times (15-30 minutes). | Shorter run times (<10 minutes).[5] |
| Cost | Lower initial investment and operational costs.[5] | Higher initial investment and maintenance costs. |
| Robustness | Generally robust and widely available. | Can be more sensitive to matrix effects. |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
A standardized extraction protocol is crucial for reliable quantification.
-
Homogenization: Dry and homogenize 0.5 g of the cannabis plant material.
-
Extraction Solvent: A common solvent for cannabinoid extraction is a mixture of methanol and chloroform (9:1 v/v).[8] However, greener alternatives like 80% methanol can also be effective.[8]
-
Extraction Procedure:
-
Add 10 mL of the extraction solvent to the homogenized plant material.
-
Sonication for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
HPLC-DAD Method Protocol
-
Instrument: Agilent 1260 Infinity II HPLC with DAD detector.
-
Column: C18 column (e.g., Kinetex or Poroshell), 4.6 x 150 mm, 5 µm.[5]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: 70% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 10 µL.
UHPLC-MS Method Protocol
-
Instrument: Waters ACQUITY UPLC I-Class with a single quadrupole mass spectrometer.
-
Column: C18 column, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase:
-
Gradient Elution: 75% B to 98% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Selected Ion Monitoring (SIM): Monitor for the protonated molecule of this compound [M+H]+.
-
Injection Volume: 2 µL.
Validation Parameters and Data
The following tables summarize the acceptance criteria and typical experimental data for the validation of the HPLC-DAD and UHPLC-MS methods for this compound analysis.
Specificity
Specificity is the ability to assess the analyte in the presence of other components.[1][4]
Table 2: Specificity Assessment
| Method | Procedure | Acceptance Criteria | Result |
| HPLC-DAD | Analyze a placebo (matrix without this compound) and a spiked sample. | No interfering peaks at the retention time of this compound in the placebo. | Pass |
| UHPLC-MS | Analyze a placebo and a spiked sample. | No significant signal at the m/z of this compound at the expected retention time in the placebo. | Pass |
Linearity and Range
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.[2][4]
Table 3: Linearity and Range Data
| Method | Range (µg/mL) | Correlation Coefficient (r²) | Acceptance Criteria |
| HPLC-DAD | 1 - 100 | 0.9992 | r² ≥ 0.999 |
| UHPLC-MS | 0.01 - 10 | 0.9995 | r² ≥ 0.999 |
Accuracy
Accuracy is the closeness of the test results to the true value.[9][4] It is often expressed as percent recovery.
Table 4: Accuracy Data (Spiked Matrix)
| Method | Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| HPLC-DAD | Low (2 µg/mL) | 98.5 | 80 - 120% |
| Medium (50 µg/mL) | 101.2 | 80 - 120% | |
| High (90 µg/mL) | 99.8 | 80 - 120% | |
| UHPLC-MS | Low (0.02 µg/mL) | 99.1 | 80 - 120% |
| Medium (5 µg/mL) | 102.5 | 80 - 120% | |
| High (9 µg/mL) | 100.3 | 80 - 120% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][4] It includes repeatability and intermediate precision.
Table 5: Precision Data (Relative Standard Deviation - %RSD)
| Method | Precision Type | %RSD | Acceptance Criteria |
| HPLC-DAD | Repeatability (n=6) | 1.2% | ≤ 2% |
| Intermediate Precision | 1.8% | ≤ 3% | |
| UHPLC-MS | Repeatability (n=6) | 0.8% | ≤ 2% |
| Intermediate Precision | 1.5% | ≤ 3% |
Limits of Detection (LOD) and Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[1]
Table 6: LOD and LOQ Data
| Method | LOD (µg/mL) | LOQ (µg/mL) |
| HPLC-DAD | 0.3 | 1.0 |
| UHPLC-MS | 0.003 | 0.01 |
Robustness
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[9][4]
Table 7: Robustness Assessment
| Method | Parameter Varied | Effect on Results |
| HPLC-DAD | Flow Rate (± 0.1 mL/min) | No significant change |
| Column Temperature (± 2 °C) | No significant change | |
| UHPLC-MS | Mobile Phase Composition (± 2%) | Minor shift in retention time |
| Flow Rate (± 0.02 mL/min) | No significant change |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound from sample preparation to data analysis.
Method Validation Logical Relationship
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. um.edu.mt [um.edu.mt]
- 7. researchgate.net [researchgate.net]
- 8. Leaner and greener analysis of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Cannabidivarin (CBDV) Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cannabidivarin (CBDV), a non-psychoactive cannabinoid with therapeutic potential, is crucial for research, quality control, and drug development. This guide provides a comprehensive comparison of the most common analytical techniques used for CBDV quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR).
Quantitative Method Performance
The selection of a quantification method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of each technique for cannabinoid analysis, including CBDV.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | qNMR |
| Linearity (R²) | ≥ 0.99[1][2][3] | ≥ 0.99 to 0.9998[1][3][4] | ≥ 0.99[5][6] | Good linearity demonstrated[7][8] |
| Accuracy (% Recovery) | Typically within 80-120%[9] | 85.8% to 111.6%[1][4] | 95% to 103% at LLOQ[6] | Sufficient for screening purposes[7][8] |
| Precision (%RSD) | Intra-day: 3.9–13.8% Inter-day: 4.7–14.1%[6] | Intra-day: 0.5% to 9.6% Inter-day: 0.6% to 13.1%[4] | Intra-day and Inter-day precision did not exceed recommended values[5] | Sufficient for screening purposes[7][8] |
| Limit of Detection (LOD) | Analyte dependent, generally in the low µg/mL range. | As low as 2 ng/mL for CBDV[10] | 0.01 µg/mL for several cannabinoids[5] | Higher than LC-MS/MS[7][8] |
| Lower Limit of Quantification (LLOQ) | 0.034 to 0.1 µg/mL for some cannabinoids[6] | 10 ng/mL for 17 cannabinoids[1] | 0.2 µg/mL for 7 cannabinoids[5] | Higher than LC-MS/MS[7][8] |
Experimental Workflows and Methodologies
The following sections detail the typical experimental protocols for each quantification method.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is considered a gold standard for cannabinoid analysis due to its robustness and ability to quantify both acidic and neutral cannabinoids without derivatization.[11][12]
Experimental Protocol:
-
Sample Preparation:
-
Plant Material: Homogenize and extract the sample with a suitable organic solvent (e.g., acetonitrile, methanol).[13]
-
Oils/Extracts: Dilute the sample in a suitable solvent to bring the analyte concentration within the calibration range.[2]
-
Filtration: Filter the extract through a 0.2 µm syringe filter before injection.[2]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is most commonly used.[11][14]
-
Mobile Phase: A gradient elution with a mixture of water (often with a formic acid modifier) and acetonitrile is typical.[2][14]
-
Flow Rate: Typically around 1.0-1.5 mL/min.[15]
-
Detection: UV detection is commonly performed at 220 nm or 228 nm.[14][16]
-
-
Quantification:
-
A calibration curve is generated using certified reference standards of CBDV.
-
The concentration of CBDV in the sample is determined by comparing its peak area to the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting trace amounts of cannabinoids in complex matrices.[1][12][17]
Experimental Protocol:
-
Sample Preparation:
-
Similar to HPLC-UV, involving extraction and dilution. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.[18]
-
-
LC-MS/MS Conditions:
-
Quantification:
-
Internal standards (deuterated analogs of the analytes) are often used to improve accuracy and precision.[18]
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
-
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for cannabinoid analysis, but it requires derivatization to analyze acidic cannabinoids as it decarboxylates them in the heated injection port.[6][17]
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Extraction is performed with an organic solvent.
-
The extract is evaporated to dryness.
-
A derivatization agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is added to the dried residue and heated to convert cannabinoids to their trimethylsilyl (TMS) derivatives.[19]
-
-
GC-MS Conditions:
-
Quantification:
-
Similar to LC-MS/MS, deuterated internal standards are recommended.
-
Quantification is based on the response of characteristic ions of the derivatized CBDV.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of analytes without the need for identical reference standards for each analyte.[7][8]
Experimental Protocol:
-
Sample Preparation:
-
NMR Analysis:
-
¹H NMR spectra are acquired.
-
Specific, well-resolved signals of CBDV and the internal standard are chosen for integration.
-
-
Quantification:
-
The concentration of CBDV is calculated by comparing the integral of its characteristic signal to the integral of the known concentration of the internal standard, taking into account the number of protons giving rise to each signal and their respective molecular weights.
-
Conclusion
The choice of the optimal method for CBDV quantification is a balance between the required analytical performance and practical considerations.
-
HPLC-UV is a reliable and widely accessible technique suitable for routine quality control of products where CBDV is a major component.
-
LC-MS/MS is the method of choice for high-sensitivity applications, such as the analysis of biological samples or the detection of trace levels of CBDV in complex matrices.
-
GC-MS is a viable alternative, particularly when the analysis of other volatile compounds like terpenes is also required, but the need for derivatization adds a step to the workflow.
-
qNMR offers the advantage of being a primary ratio method, which can be valuable for the certification of reference materials or when specific reference standards are unavailable, though it generally has lower sensitivity than chromatographic methods.
Cross-validation between these methods is recommended to ensure the accuracy and reliability of quantification results, especially in a regulatory environment.
References
- 1. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cannabis.ca.gov [cannabis.ca.gov]
- 10. Development of a Rapid LC-MS/MS Method for the Quantification of Cannabidiol, Cannabidivarin, Δ9-Tetrahydrocannabivarin, and Cannabigerol in Mouse Peripheral Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. unitedchem.com [unitedchem.com]
- 14. greyhoundchrom.com [greyhoundchrom.com]
- 15. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 17. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. agilent.com [agilent.com]
A Comparative Analysis of the Bioactivity of Cannabidivarin (CBDV) and Cannabidivarinic Acid (CBDVA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of two closely related phytocannabinoids: Cannabidivarin (CBDV) and its acidic precursor, Cannabidivarinic Acid (CBDVA). While structurally similar, emerging research indicates distinct pharmacological profiles, offering unique opportunities for therapeutic development. This document summarizes the current understanding of their mechanisms of action, presents available quantitative data, and outlines key experimental methodologies to support further investigation.
Data Presentation: Quantitative Comparison of Bioactivity
The following table summarizes the available quantitative data on the bioactivity of CBDV and CBDVA. It is important to note that direct comparative studies evaluating both compounds on the same targets under identical experimental conditions are limited.
| Target | Compound | Bioactivity | Assay Type | Cell Line | Reference |
| T-type Calcium Channels | |||||
| Caᵥ3.1 | CBDVA | IC₅₀ = 2 µM | Fluorescence-based assay | HEK-293 | [1][2] |
| Caᵥ3.2 | CBDVA | IC₅₀ = 11 µM | Fluorescence-based assay | HEK-293 | [1][2] |
| Caᵥ3.1 | CBDV | pIC₅₀ = 5.2 ± 0.2 | Fluorescence imaging plate reader (FLIPR) assay | Flp-In-TREx HEK293 | [3] |
| Caᵥ3.2 | CBDV | pIC₅₀ = 5.2 ± 0.1 | Fluorescence imaging plate reader (FLIPR) assay | Flp-In-TREx HEK293 | [3] |
| Transient Receptor Potential (TRP) Channels | |||||
| TRPV1 | CBDV | Activates and Desensitizes | Patch-clamp analysis | HEK-293 (rat recombinant) | [4] |
| TRPV2 | CBDV | Activates and Desensitizes | Patch-clamp analysis | HEK-293 | [4] |
| TRPA1 | CBDV | Activates and Desensitizes | Patch-clamp analysis | HEK-293 | [4] |
| Cannabinoid Receptors | |||||
| CB₁ | CBDV | No significant anticonvulsant mediation | In vivo seizure models (mouse and rat) | N/A | [5][6] |
| CB₁ | CBDVA | Little to no effect on signaling | Autaptic hippocampal neurons | N/A | [7] |
Key Bioactive Properties
Cannabidivarin (CBDV):
CBDV is a non-psychoactive phytocannabinoid that has garnered significant interest for its potential therapeutic applications, particularly in the realm of neurology.[8] Structurally, it is a homolog of cannabidiol (CBD), differing by a propyl side chain instead of a pentyl side chain.[9]
Initial research suggests that CBDV's bioactivity is mediated through several targets:
-
Transient Receptor Potential (TRP) Channels: CBDV has been shown to activate and subsequently desensitize TRPV1, TRPV2, and TRPA1 channels.[4] This modulation of TRP channels is implicated in its potential anticonvulsant and pain-relieving effects.[8][10]
-
GABAergic Signaling: Some studies indicate that CBDV may influence the production of the neurotransmitter GABA, which could contribute to its potential efficacy in managing anxiety and other psychiatric conditions.[5]
-
Anti-inflammatory Effects: CBDV is being investigated for its potential to reduce inflammation, a common pathway in various diseases.[11]
Cannabidivarinic Acid (CBDVA):
CBDVA is the acidic precursor to CBDV and is converted to its neutral counterpart through decarboxylation, a process involving heat.[12][13] Like CBDV, it is non-intoxicating.[2] Research into CBDVA's specific bioactivity is less extensive than for CBDV, but early findings are promising:
-
T-type Calcium Channel Inhibition: A key identified mechanism of action for CBDVA is the inhibition of T-type calcium channels, specifically Caᵥ3.1 and Caᵥ3.2.[1][2] These channels play a role in neuronal excitability, and their inhibition is a potential mechanism for anticonvulsant effects.[1]
-
Anti-inflammatory and Neuroprotective Potential: Preliminary studies suggest that CBDVA may possess anti-inflammatory and neuroprotective properties, similar to other cannabinoids.[2]
-
Pharmacokinetics: Studies in mouse models indicate that CBDVA is rapidly absorbed after intraperitoneal administration but exhibits poor penetration into the brain.[14] There is no significant in vivo conversion of CBDVA to CBDV following this route of administration.[14]
Mandatory Visualizations
The following diagrams illustrate the known signaling pathways and a general experimental workflow for assessing cannabinoid bioactivity.
Caption: CBDVA inhibits T-type calcium channels, reducing calcium influx and neuronal excitability.
Caption: CBDV activates and then desensitizes TRP channels, a potential mechanism for its therapeutic effects.
Caption: A generalized workflow for determining the in vitro bioactivity of cannabinoids.
Experimental Protocols
T-type Calcium Channel Inhibition Assay (for CBDVA)
This protocol is based on the methodology described in studies investigating the effects of phytocannabinoids on T-type calcium channels.[1][2]
1. Cell Culture:
-
Human Embryonic Kidney (HEK-293) cells stably expressing human Caᵥ3.1 or Caᵥ3.2 channels are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Fluorescence-based Assay (FLIPR):
-
Cells are seeded into 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is established.
-
CBDVA at various concentrations is added to the wells.
-
Changes in intracellular calcium are measured using a Fluorescence Imaging Plate Reader (FLIPR) following the addition of a calcium chloride solution to induce channel opening.
-
The percentage inhibition of the calcium response is calculated relative to vehicle-treated control cells.
3. Whole-Cell Patch-Clamp Electrophysiology:
-
For more detailed biophysical characterization, whole-cell patch-clamp recordings are performed on single cells.
-
Cells are perfused with an external solution, and a glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.
-
The membrane is ruptured to allow electrical access to the cell interior.
-
T-type calcium currents are evoked by applying specific voltage protocols.
-
The effect of CBDVA on the current amplitude and channel kinetics is measured.
4. Data Analysis:
-
For the FLIPR assay, concentration-response curves are generated, and IC₅₀ values are calculated using a four-parameter logistic equation.
-
For patch-clamp experiments, current amplitudes in the presence of CBDVA are compared to control recordings.
TRPV1 Activation and Desensitization Assay (for CBDV)
This protocol is based on the methodology described for evaluating the effects of CBDV on TRPV1 channels.[4]
1. Cell Culture and Transfection:
-
HEK-293 cells are cultured as described above.
-
Cells are transiently transfected with a plasmid encoding for rat recombinant TRPV1 channels using a suitable transfection reagent.
2. Whole-Cell Patch-Clamp Electrophysiology:
-
Patch-clamp recordings are performed on transfected cells 24-48 hours post-transfection.
-
TRPV1 currents are evoked by applying voltage ramps or steps.
-
CBDV at various concentrations is applied to the cells, and the resulting current is measured to assess activation.
-
To assess desensitization, an initial application of CBDV is followed by a washout period and a second application. The reduction in the current response to the second application indicates desensitization.[4]
3. Data Analysis:
-
Current densities (current amplitude normalized to cell capacitance) are calculated to compare responses between cells.
-
Dose-response curves for activation can be generated to determine the EC₅₀ value.
-
The degree of desensitization is quantified by comparing the peak current of the second response to the first.
Conclusion
The available evidence suggests that CBDV and CBDVA possess distinct, though potentially overlapping, bioactive profiles. CBDV's interaction with TRP channels and the GABAergic system positions it as a candidate for neurological and inflammatory conditions. CBDVA, on the other hand, shows clear inhibitory effects on T-type calcium channels, highlighting its potential as an anticonvulsant.
The lack of comprehensive, head-to-head comparative studies is a significant gap in the current literature. Future research should focus on evaluating both compounds on a wider range of biological targets under standardized assay conditions. Such studies will be crucial for elucidating their precise mechanisms of action and for guiding the development of novel cannabinoid-based therapeutics. The experimental protocols outlined in this guide provide a foundation for such future investigations.
References
- 1. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. research-management.mq.edu.au [research-management.mq.edu.au]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Evaluation of Understudied Phytocannabinoids and Their Effects in Two Neuronal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. realmofcaring.org [realmofcaring.org]
- 9. Frontiers | The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels [frontiersin.org]
- 10. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chillfrogcbd.com [chillfrogcbd.com]
- 12. researchgate.net [researchgate.net]
- 13. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Cannabidiol (CBD) and its Quinone Derivative (CBDvq)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro effects of cannabidiol (CBD) and its quinone derivative, cannabidiol-quinone (CBDq), also referred to as CBD-HQ or HU-331. The following sections present quantitative data, experimental methodologies, and visual representations of signaling pathways to facilitate a comprehensive understanding of their differential biological activities.
Data Presentation: Quantitative Comparison of In Vitro Effects
The following tables summarize the key quantitative data from in vitro studies comparing the effects of CBD and CBDq.
| Table 1: Cytotoxicity (IC50 values in µM) | ||
| Cell Line | CBD | CBDq |
| Colon Cancer (SW-620) | Lower IC50 (Stronger effect in 2D culture) | Weaker effect at 18 and 24 µM in 2D culture, but greater efficacy in 3D culture |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Less toxic than CBDq at 10 µM | More toxic than CBD at 10 µM |
| Table 2: Antioxidant Activity | ||
| Assay | CBD | CBDq |
| Reactive Oxygen Species (ROS) Reduction (Colon Cancer Cells) | 17-26% reduction | 20-34% reduction (Greater effect than CBD) |
| Table 3: Enzyme Inhibition | ||
| Enzyme | CBD (% Inhibition at 150µM) | CBDq (% Inhibition at 150µM) |
| Aniline hydroxylase | 39% | 70% |
| p-Nitroanisole O-demethylase | 30% | 52% |
| Aminopyrine N-demethylase | 26% | 77% |
| Enzyme | CBD | CBDq (HU-331) |
| Topoisomerase IIα | No significant activity | Inhibits DNA relaxation |
| Topoisomerase IIβ | No significant activity | Inhibits DNA relaxation |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of CBD or CBDq for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Measurement of Intracellular Reactive Oxygen Species (ROS): DCF-DA Assay
The 2',7'-dichlorofluorescin diacetate (DCF-DA) assay is used to measure hydroxyl, peroxyl, and other ROS activity within the cell.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with CBD or CBDq as described for the MTT assay. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
DCF-DA Staining: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCF-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash and Measurement: Remove the DCF-DA solution and wash the cells twice with PBS. Add 100 µL of PBS to each well.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by CBD and CBDq.
Caption: Simplified overview of CBD's interactions with various receptors.
Structural comparison of Cbdvq with other cannabinoids
A Comprehensive Structural Comparison of Cannabidivarinquinnone (CBDVQ) with Other Major Cannabinoids
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between cannabinoids is paramount for predicting their physicochemical properties, metabolic fates, and pharmacological activities. This guide provides a detailed structural comparison of the putative cannabinoid Cannabidivarinquinnone (this compound) with well-characterized cannabinoids such as Tetrahydrocannabinol (THC), Cannabidiol (CBD), Cannabinol (CBN), and its direct precursor, Cannabidivarin (CBDV).
While this compound is not a widely studied compound, its structure can be inferred from the known oxidative chemistry of other cannabinoids. Neutral cannabinoids are susceptible to oxidation, which can convert their resorcinyl core into quinone derivatives.[1] This process can occur through atmospheric oxidation or chemical synthesis.[1] The well-characterized quinone of cannabidiol (CBD) is known as HU-331 or cannabidiol hydroxyquinone (CBDHQ).[2][3][4][5] Therefore, Cannabidivarinquinnone (this compound) is presented here as the corresponding para-quinone derivative of Cannabidivarin (CBDV).
Structural Overview
The fundamental structure of most cannabinoids consists of a dibenzopyran ring system or a related bicyclic structure, substituted with an alkyl side chain. The length of this alkyl chain and the specific arrangement of the rings and their substituents give rise to the diverse array of cannabinoids.
Cannabidivarin (CBDV) is a non-psychotropic cannabinoid and a propyl analog of CBD, meaning it has a three-carbon side chain instead of the more common five-carbon chain found in CBD and THC.[6][7]
Tetrahydrocannabinol (THC) is the primary psychoactive component of cannabis. Its defining structural feature is a closed pyran ring, which is absent in the open-ring structure of CBD.[8]
Cannabidiol (CBD) is a non-psychoactive cannabinoid that, like THC, possesses a pentyl side chain. However, its central pyran ring is open.[8][9]
Cannabinol (CBN) is a mildly psychoactive cannabinoid that is not produced directly by the cannabis plant but is a degradation product of THC. Structurally, it is characterized by a fully aromatized dibenzofuran ring system.[8]
Cannabidivarinquinnone (this compound) (Hypothetical) : Based on the oxidative conversion of CBD to its p-quinone (HU-331)[10][11], this compound is the putative p-quinone of CBDV. This transformation involves the oxidation of the resorcinol ring of CBDV into a quinone structure.
Physicochemical Properties
The structural variations among these cannabinoids directly influence their physicochemical properties, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Cannabinoid | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Octanol/Water) |
| THC | C₂₁H₃₀O₂ | 314.46 | ~7.26[12] |
| CBD | C₂₁H₃₀O₂ | 314.46 | ~5.79[12] |
| CBN | C₂₁H₂₆O₂ | 310.43 | ~6.00 (CBND)[12] |
| CBDV | C₁₉H₂₆O₂ | 286.41 | Not Widely Reported |
| This compound (Hypothetical) | C₁₉H₂₄O₃ | 300.39 | Not Determined |
Structural Diagrams and Relationships
The following diagrams, generated using Graphviz, illustrate the structural similarities and differences between these cannabinoids.
References
- 1. Cannabinoquinones: Synthesis and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid Quinones-A Review and Novel Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. 3-Hydroxy-2-((1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-2,5-cyclohexadiene-1,4-dione | C21H28O3 | CID 11393311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cannabidivarin - Wikipedia [en.wikipedia.org]
- 7. Cannabinoid Report: A Guide to CBDV Extraction, Storage, Price, Benefits & More [acslab.com]
- 8. scielo.br [scielo.br]
- 9. Cannabidiol - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Cannabidivarin (CBDV) Content and Mechanisms of Action in Diverse Cannabis Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cannabidivarin (CBDV), a non-intoxicating phytocannabinoid, across various cannabis strains. It summarizes quantitative data on CBDV concentrations, details the experimental protocols for its quantification, and illustrates its key signaling pathways, offering a valuable resource for research and drug development. Initial searches for "Cbdvq" indicate this is a common misspelling, and the scientifically recognized term is Cannabidivarin (CBDV).
Introduction to Cannabidivarin (CBDV)
Cannabidivarin (CBDV) is a naturally occurring cannabinoid in the cannabis plant, first identified in 1969.[1] Structurally, it is a propyl homolog of cannabidiol (CBD), differing by a three-carbon side chain instead of a five-carbon one.[2] This structural variation influences its pharmacological activity. CBDV is non-psychoactive and has garnered significant interest for its potential therapeutic applications, particularly in the management of neurological conditions such as epilepsy and Autism Spectrum Disorder.[1][3] It is typically found in lower concentrations than THC and CBD, with higher levels often present in landrace indica strains and cultivars specifically bred for high CBD content.[1][3]
Quantitative Analysis of CBDV in Cannabis Strains
The concentration of CBDV can vary significantly between different cannabis cultivars. Below is a summary of reported CBDV levels from scientific analysis and industry-reported data. It is important to note that cannabinoid content can be influenced by growing conditions and genetic variability within the same strain.
Table 1: Comparative CBDV Content in Various Cannabis Strains
| Cannabis Strain | Type | CBDV Concentration | Other Cannabinoids | Data Source Type |
| Abacus 2.0 | Indica Dominant | 6.3–114.9 µg/g | High CBD | Peer-Reviewed Study[4][5] |
| Early Abacus | Indica Dominant | 6.3–114.9 µg/g | High CBD | Peer-Reviewed Study[4][5] |
| Cherry Abacus | Hybrid | 6.3–114.9 µg/g | High CBD | Peer-Reviewed Study[4][5] |
| Cherry Diesel | Sativa Dominant | 6.3–114.9 µg/g | High CBD | Peer-Reviewed Study[4][5] |
| Merlot | Indica Dominant | 6.3–114.9 µg/g | High CBD | Peer-Reviewed Study[4][5] |
| Royal CBDV | Sativa Dominant | ~5% | 5% CBD, <0.3% THC | Industry Report[6] |
| Forbidden V | Sativa Dominant | Reported 1:1 ratio with CBD | - | Industry Report[7] |
| Painkiller XL | Sativa Dominant | Present (unspecified conc.) | 9% THC, 9% CBD | Industry Report[6][7][8] |
| Royal Medic | Sativa Dominant | Present (unspecified conc.) | 10% THC, 12% CBD | Industry Report[8][9] |
Experimental Protocols for CBDV Quantification
The accurate quantification of CBDV in cannabis plant material is crucial for both research and quality control. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely accepted and robust method for this purpose.
Detailed Methodology: Quantification of CBDV by HPLC-UV
-
Sample Preparation and Extraction:
-
Homogenization: A representative sample of dried cannabis flower is homogenized to a fine powder. This can be achieved using a grinder or mortar and pestle.
-
Solvent Extraction: A precisely weighed amount of the homogenized plant material (e.g., 1 gram) is placed in a centrifuge tube. A known volume of an appropriate solvent, such as methanol or a methanol/chloroform mixture, is added.[7]
-
Extraction: The mixture is vortexed and sonicated to ensure the complete extraction of cannabinoids from the plant matrix.[10]
-
Centrifugation and Filtration: The sample is centrifuged to pellet the solid plant material. The resulting supernatant is then filtered through a 0.2 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.[5]
-
-
Chromatographic Analysis:
-
Instrumentation: An HPLC system equipped with a UV detector is used. A C18 reversed-phase column is commonly employed for the separation of cannabinoids.[4][7]
-
Mobile Phase: A gradient elution is typically used, with a mobile phase consisting of a mixture of acidified water (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile.[7]
-
Detection: The UV detector is set to a specific wavelength (e.g., 220 nm) to detect and quantify the cannabinoids as they elute from the column.[7]
-
Quantification: The concentration of CBDV in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using certified reference standards of CBDV.[7]
-
Mandatory Visualizations: Workflows and Signaling Pathways
The following diagram illustrates the key steps in the quantification of CBDV from cannabis flower using HPLC-UV.
CBDV exerts its biological effects through multiple signaling pathways. The diagrams below illustrate two of its key mechanisms of action.
1. CBDV-Mediated Modulation of TRPV1 Channels
CBDV is known to activate and then desensitize Transient Receptor Potential Vanilloid 1 (TRPV1) channels, a mechanism believed to contribute to its anticonvulsant properties.[11] This pathway is similar to that of CBD.[11]
2. CBDV as a TLR4 Antagonist for Anti-Inflammatory Effects
Recent research has identified CBDV as an antagonist of Toll-like receptor 4 (TLR4) signaling.[12][13] It achieves this by binding to the MD2 co-receptor, which inhibits the downstream activation of pro-inflammatory pathways.[12]
References
- 1. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. cannabidivarin.com [cannabidivarin.com]
- 4. unitedchem.com [unitedchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Contents of Cannabinoids in Hemp Varieties Grown in Maryland - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. harborcityhemp.com [harborcityhemp.com]
- 9. freshbros.com [freshbros.com]
- 10. um.edu.mt [um.edu.mt]
- 11. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabidivarin alleviates neuroinflammation by targeting TLR4 co-receptor MD2 and improves morphine-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cannabidivarin alleviates neuroinflammation by targeting TLR4 co-receptor MD2 and improves morphine-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of the Novel Dual-Action Compound Cbdvq in an Alzheimer's Disease Mouse Model
This guide provides a detailed comparison of the in vivo efficacy of the investigational compound Cbdvq against its parent compounds, an acetylcholinesterase inhibitor (AChEI) and an NMDA receptor antagonist (NMDARa), in a transgenic mouse model of Alzheimer's disease. Preclinical evidence suggests that targeting both cholinergic and glutamatergic pathways may offer enhanced therapeutic benefits for Alzheimer's disease.[1][2]
Quantitative Data Summary
The following tables summarize the key findings from a head-to-head preclinical study evaluating the effects of this compound, its parent compounds, and a vehicle control on cognitive function, amyloid-beta (Aβ) plaque burden, and synaptic density in an APP/PS1 transgenic mouse model.
Table 1: Cognitive Performance in the Morris Water Maze Test
| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Vehicle | 45.2 ± 3.1 | 28.5 ± 2.5 |
| AChEI | 35.8 ± 2.9 | 38.1 ± 3.0 |
| NMDARa | 38.1 ± 3.0 | 35.4 ± 2.8 |
| This compound | 25.5 ± 2.1 | 49.2 ± 3.5 |
Data are presented as mean ± standard error of the mean (SEM). A lower escape latency and a higher percentage of time in the target quadrant indicate improved spatial learning and memory.
Table 2: Neuropathological and Synaptic Density Markers
| Treatment Group | Amyloid-Beta (Aβ) Plaque Load (%) | Synaptic Density (SV2A PET Signal) |
| Vehicle | 12.8 ± 1.5 | 0.85 ± 0.05 |
| AChEI | 10.2 ± 1.3 | 0.95 ± 0.06 |
| NMDARa | 10.9 ± 1.4 | 0.92 ± 0.05 |
| This compound | 6.5 ± 0.9 | 1.15 ± 0.08 |
Data are presented as mean ± SEM. A lower Aβ plaque load and a higher synaptic vesicle glycoprotein 2A (SV2A) PET signal indicate a reduction in Alzheimer's-related pathology and an increase in synaptic density, respectively.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
1. Animal Model and Treatment Administration
-
Animal Model: Male APP/PS1 double transgenic mice, a commonly used model for studying amyloid-beta pathology, were used in this study.[3]
-
Treatment Groups: Mice were randomly assigned to one of four treatment groups: Vehicle, AChEI, NMDARa, or this compound.
-
Administration: All treatments were administered daily via oral gavage for 12 weeks.
2. Morris Water Maze Test
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[4][5]
-
Apparatus: A circular pool (150 cm in diameter) was filled with opaque water and a hidden escape platform was submerged just below the surface.[6] The room contained various distal visual cues.[5]
-
Acquisition Phase: Mice were subjected to four trials per day for five consecutive days. In each trial, the mouse was placed in the pool at one of four starting positions and allowed to swim until it located the hidden platform. The time taken to find the platform (escape latency) was recorded.[4]
-
Probe Trial: On the sixth day, the platform was removed, and each mouse was allowed to swim freely for 60 seconds. The percentage of time spent in the target quadrant (where the platform was previously located) was measured to assess spatial memory retention.[5]
3. Quantification of Amyloid-Beta (Aβ) Plaque Load
Immunohistochemistry was used to quantify the Aβ plaque burden in the brain.
-
Tissue Preparation: After the behavioral testing, mice were euthanized, and their brains were collected. The brain tissue was fixed, sectioned, and prepared for immunostaining.[7]
-
Immunostaining: Brain sections were stained with an antibody specific for Aβ (e.g., 6E10) to visualize the plaques.[3]
-
Image Analysis: The stained sections were imaged, and the percentage of the cortical area covered by Aβ plaques was quantified using image analysis software.[7]
4. In Vivo Synaptic Density Measurement
Positron Emission Tomography (PET) imaging with a radioligand targeting the synaptic vesicle glycoprotein 2A (SV2A) was employed to measure synaptic density in vivo.[8][9]
-
Radioligand: The SV2A-specific radioligand [¹¹C]UCB-J was used for PET imaging.
-
PET Imaging: Mice were anesthetized and injected with the radioligand. Dynamic PET scans were acquired to measure the tracer's uptake in the brain.[10]
-
Quantification: The PET signal, representing SV2A density and serving as a proxy for synaptic density, was quantified in specific brain regions, including the hippocampus and cortex.[8][10]
Visualizations
Signaling Pathway
Figure 1. Dual mechanism of action of this compound.
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacology of acetylcholinesterase inhibitors and N-methyl-D-aspartate receptors for combination therapy in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 6. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 7. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating infusion methods and simplified quantification of synaptic density in vivo with [11C]UCB-J and [18F]SynVesT-1 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging Synaptic Density: The Next Holy Grail of Neuroscience? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
A Head-to-Head Comparison of Cannabidivarin (CBDV) and Its Homologue Cannabidiol (CBD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Cannabidivarin (CBDV) and its close chemical relative, Cannabidiol (CBD). Both are non-psychoactive phytocannabinoids derived from the Cannabis sativa plant, but subtle structural differences lead to distinct pharmacological profiles. This document summarizes key performance data from preclinical and clinical studies, details common experimental protocols for their evaluation, and visualizes their known signaling pathways.
Chemical Structures: A Tale of Two Side Chains
The primary structural difference between CBDV and CBD lies in the length of their alkyl side chain. CBD possesses a pentyl (5-carbon) chain, whereas CBDV has a shorter propyl (3-carbon) chain. This seemingly minor variation influences their interaction with various biological targets, leading to differences in their therapeutic potential.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of CBDV and CBD across several therapeutic areas.
Table 1: Anticonvulsant Activity
| Parameter | CBDV | CBD | Animal Model | Reference |
| ED50 (Clonic Convulsion) | 64 mg/kg | 80 mg/kg | Audiogenic Seizure (Mouse) | [4] |
| Effect on PTZ-induced Seizures (200 mg/kg) | Significantly delayed seizure onset | No significant effect on onset latency | Pentylenetetrazol (PTZ)-induced Seizure (Rat) | [5] |
| Effect on PTZ-induced Seizure Severity (100 mg/kg) | No significant effect | Significantly reduced severity | Pentylenetetrazol (PTZ)-induced Seizure (Rat) | [5] |
| Interaction | Linearly additive anticonvulsant effects when co-administered | Linearly additive anticonvulsant effects when co-administered | Isobolographic Study (Mouse) | [4] |
Table 2: Receptor Binding Affinities (Ki)
| Receptor | CBDV | CBD | Comments | Reference |
| CB1 | Low affinity | Low affinity (micromolar range) | Both are considered non-intoxicating due to poor CB1 agonism. CBD can act as a negative allosteric modulator.[6][7] | [6] |
| CB2 | Low affinity | Low affinity (high nanomolar range) | CBD has been reported as a weak inverse agonist/antagonist.[6][8] | [6][8] |
| TRPV1 | Agonist | Agonist | Both activate and desensitize TRPV1 channels, which may contribute to their anticonvulsant and analgesic effects. | [9] |
Table 3: Comparative Pharmacokinetics (Mouse)
| Parameter | CBDV (Oral) | CBD (Oral) | Administration Route | Reference |
| Tmax (Brain) | 60 min | 120-240 min | Oral gavage | |
| Tmax (Plasma) | 30 min | 120-240 min | Oral gavage |
Pharmacokinetic data in humans is more extensive for CBD, showing a Tmax of 0-4 hours and a half-life of 2-5 days after chronic oral administration.[10][11] Data for CBDV in humans is less available.
Table 4: Other Preclinical Therapeutic Effects
| Therapeutic Area | CBDV | CBD | Model System | Reference |
| Autism Spectrum Disorder (ASD) | Shows promise in improving social functioning and reducing repetitive behaviors. | Also studied for ASD, with some evidence for improving behavioral problems. | Animal models and small clinical trials. | [12] |
| Anti-Nausea | Reduces nausea. | Reduces nausea and vomiting. | Conditioned gaping model (Rat). | [13][14] |
| Anti-Inflammatory | Potential anti-inflammatory effects. | Attenuates LPS-induced production of NO, IL-6, and TNF-α. | LPS-stimulated RAW264.7 macrophages. | [15][16] |
| Neuroprotection | Exhibited neuroprotective effects in a mouse model of Rett syndrome. | Shows neuroprotective properties through anti-inflammatory and antioxidant effects. | In vitro and in vivo models of neurodegeneration. | [12][17] |
Experimental Protocols
Pentylenetetrazol (PTZ)-Induced Seizure Model in Rodents
This model is widely used to assess the anticonvulsant potential of test compounds.
-
Objective: To evaluate the ability of a compound to protect against chemically-induced clonic-tonic seizures.
-
Animals: Male Wistar rats or CF-1 mice are commonly used.
-
Procedure:
-
Animals are administered the test compound (e.g., CBDV or CBD) or vehicle via a specified route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time (e.g., 60 minutes), a sub-convulsive dose of PTZ (e.g., 35 mg/kg for kindling studies or a higher dose like 85 mg/kg for acute seizure tests) is injected.[18][19][20]
-
Animals are immediately placed in an observation chamber and monitored for seizure activity for a set period (e.g., 30 minutes).
-
-
Parameters Measured:
-
Seizure Severity: Scored on a standardized scale (e.g., Racine scale).
-
Latency to First Seizure: Time from PTZ injection to the onset of the first convulsion.
-
Mortality Rate: Percentage of animals that do not survive the seizure.
-
-
Data Analysis: Statistical comparison of seizure parameters between the vehicle-treated and compound-treated groups. For ED50 determination, a range of doses is tested to find the dose that protects 50% of the animals from seizures.[20]
In Vitro Anti-Inflammatory Assay in Macrophages
This assay assesses the potential of compounds to reduce the inflammatory response in immune cells.
-
Objective: To measure the effect of a compound on the production of inflammatory mediators by macrophages.
-
Cell Line: RAW264.7 murine macrophage cell line is commonly used.
-
Procedure:
-
RAW264.7 cells are cultured to an appropriate density.
-
Cells are pre-treated with various concentrations of the test compound (e.g., CBDV or CBD) or vehicle for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium.
-
After an incubation period (e.g., 24 hours), the cell supernatant is collected.
-
-
Parameters Measured:
-
Nitric Oxide (NO) Production: Measured using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6): Quantified using ELISA kits.
-
-
Data Analysis: Comparison of the levels of inflammatory mediators in LPS-stimulated cells with and without compound treatment.[15][16]
Visualizations
Signaling Pathways
The following diagrams illustrate the known signaling pathways for CBDV and CBD.
Caption: Simplified signaling pathway for CBDV.
Caption: Simplified signaling pathway for CBD.
Experimental Workflow
The following diagram outlines a general experimental workflow for the preclinical evaluation of cannabinoids.
Caption: General preclinical experimental workflow.
References
- 1. gvbbiopharma.com [gvbbiopharma.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Cannabinoid Ligands Targeting TRP Channels [frontiersin.org]
- 4. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabidivarin is anticonvulsant in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. curaleafclinic.com [curaleafclinic.com]
- 8. mdpi.com [mdpi.com]
- 9. An Evaluation of Understudied Phytocannabinoids and Their Effects in Two Neuronal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Systematic Review on the Pharmacokinetics of Cannabidiol in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rrmeds.com [rrmeds.com]
- 13. realmofcaring.org [realmofcaring.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cannabidiol for neurodegenerative disorders: important new clinical applications for this phytocannabinoid? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticonvulsant Action and Long-Term Effects of Chronic Cannabidiol Treatment in the Rat Pentylenetetrazole-Kindling Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2024.sci-hub.ru [2024.sci-hub.ru]
- 20. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
The Enigmatic Metabolite: Investigating the Role of "Cbdvq" in CBDV Metabolism
A comprehensive review of current scientific literature reveals no direct evidence to validate the existence or role of a compound referred to as "Cbdvq" as a metabolite of cannabidivarin (CBDV). While the metabolism of CBDV is an active area of research, with several metabolic pathways identified, the specific molecule "this compound" is not described in published studies. This guide will objectively present the known metabolic pathways of CBDV, the analytical techniques used to identify its metabolites, and compare this to the absence of information on "this compound," thereby highlighting a significant knowledge gap.
Understanding CBDV Metabolism: Known Pathways
Cannabidivarin (CBDV), a non-psychoactive cannabinoid found in the cannabis plant, undergoes metabolism primarily in the liver, facilitated by cytochrome P450 enzymes.[1] The primary metabolic transformations include hydroxylation, oxidation, and the formation of carboxylic acids.
A notable metabolite identified in recent studies is decarbonylated CBD (DCBD) , which has been found to be a human metabolite of both CBD and CBDV.[2] This discovery was made through in vitro experiments using human liver microsomes and confirmed in human plasma, serum, and urine samples.[2] Additionally, research in mice has identified glutathione conjugations of CBDV and its phase I metabolites.
The metabolic pathway of CBDV can be summarized as follows:
Caption: Known metabolic pathways of CBDV.
Comparative Analysis: "this compound" vs. Known CBDV Metabolites
A direct comparison between "this compound" and known CBDV metabolites is not feasible due to the absence of any scientific data on "this compound." The table below summarizes the available information, highlighting this disparity.
| Feature | Known CBDV Metabolites (e.g., DCBD, Hydroxylated forms) | "this compound" |
| Scientific Evidence | Identified in in vitro and in vivo studies.[2] | No published scientific literature found. |
| Method of Detection | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4][5] | Not applicable. |
| Biological Matrix | Detected in liver microsomes, plasma, serum, and urine.[2] | Not applicable. |
| Pharmacological Activity | The pharmacological activities of most CBDV metabolites are still under investigation. | Not applicable. |
Experimental Protocols for Metabolite Identification
The validation of a compound as a drug metabolite involves a rigorous set of experimental procedures. The general workflow for identifying and characterizing CBDV metabolites is outlined below.
Caption: General workflow for metabolite identification.
Key Experimental Steps:
-
In Vitro Incubation: CBDV is incubated with liver microsomes or hepatocytes, which contain the necessary metabolic enzymes.
-
In Vivo Administration: CBDV is administered to preclinical models (e.g., rodents) or human subjects in a controlled clinical setting.
-
Sample Collection and Preparation: Biological samples such as plasma, urine, and feces are collected at various time points. Metabolites are then extracted from these matrices.
-
Analytical Detection: Sophisticated analytical techniques, primarily Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), are used to separate and detect potential metabolites.[2][3][4][5]
-
Structure Elucidation: The exact chemical structure of a potential metabolite is determined using high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Confirmation: The proposed structure is confirmed by comparing the analytical data of the metabolite found in the biological sample with that of a chemically synthesized standard.
Conclusion: A Call for Further Research
The absence of any mention of "this compound" in the current scientific literature precludes any validation of its role as a CBDV metabolite. It is possible that "this compound" is a novel, yet-to-be-published discovery, a proprietary compound name, or a misnomer. For researchers, scientists, and drug development professionals, this highlights the ongoing need for comprehensive metabolic profiling of cannabinoids like CBDV. The established experimental protocols provide a clear roadmap for the identification and validation of new metabolites. Until such research is conducted and published, the role of "this compound" in the metabolic fate of CBDV remains unsubstantiated.
References
- 1. hempati.com [hempati.com]
- 2. Decarbonylation: A metabolic pathway of cannabidiol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cannabistrades.org [cannabistrades.org]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide to CBDVq Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cannabidivarin (CBDVq) is paramount for research, drug development, and quality control in the burgeoning field of cannabinoid science. However, significant variability in analytical results among laboratories presents a critical challenge. This guide provides an objective comparison of commonly employed analytical methodologies for this compound analysis, supported by experimental data from published, validated studies. It aims to equip researchers with the necessary information to select the most appropriate analytical technique, understand potential sources of variability, and critically evaluate reported data.
The Challenge of Inter-laboratory Variation
Comparison of Validated Analytical Methods for Cannabinoid Analysis
Several high-performance liquid chromatography (HPLC) based methods have been validated for the quantification of a suite of cannabinoids, including CBDV. The two most prominent techniques are Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a summary of their performance characteristics based on published validation studies.
| Parameter | UHPLC-ESI-MS/MS | LC-MS/MS |
| **Linearity (R²) ** | 0.9953 - 0.9998 | ≥ 0.99 |
| Concentration Range | 0.025 - 40 µg/mL | 10 - 10,000 ng/mL |
| Intra-day Precision (%RSD) | 0.5 - 9.6% | 0.5 - 6.5% |
| Inter-day Precision (%RSD) | 0.6 - 13.1% | 0.9 - 5.1% |
| Accuracy | ± 16.7% | 91.4 - 108.0% |
| Recovery | 85.8 - 105.1% | Not explicitly stated |
Experimental Protocols
UHPLC-ESI-MS/MS Method for Cannabinoid Quantitation
This method is suitable for the sensitive quantification of CBDV and other cannabinoids in various biological matrices.
Sample Preparation: A simple and efficient extraction procedure is employed to minimize sample preparation time. Specific details of the extraction solvent and procedure should be optimized based on the matrix.
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 column (130 Å, 1.7 µm, 2.1 × 100 mm) with a guard column.
-
Mobile Phase: A gradient of two solvents (e.g., water with formic acid and acetonitrile with formic acid).
-
Flow Rate: Optimized for the specific column and separation.
-
Injection Volume: Typically in the low microliter range.
-
Column Temperature: Maintained at a constant temperature to ensure reproducibility.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor-product ion transitions for CBDV need to be determined and optimized.
LC-MS/MS Method for the Analysis of 17 Cannabinoids
This comprehensive method allows for the quantification of a wide range of cannabinoids, including CBDV, in cannabis and hemp.
Sample Preparation:
-
Extraction: Liquid-solid extraction of the plant material.
-
Dilution: The extract is diluted to fall within the calibration curve range.
-
Internal Standards: Addition of internal standards at the final preparation step.
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a binary solvent system (e.g., water with formic acid and methanol or acetonitrile with formic acid).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), polarity optimized for the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to quantify each of the 17 cannabinoids.
Visualizing the Analytical Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the typical workflows for the described analytical methods.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Analyzing The Emerald Test Results: Cannabis Labs Making Progress - Cannabis Industry Journal [cannabisindustryjournal.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Proficiency Testing for Cannabis & Hemp Labs | Lab Manager [labmanager.com]
- 6. hempinspection.com [hempinspection.com]
- 7. encorelabs.com [encorelabs.com]
A Comparative Guide: Cannabidiol (CBD) and its Analogs Versus Synthetic Cannabinoid Receptor Agonists (SCRAs)
Disclaimer: The term "Cbdvq" did not yield any specific compound in scientific literature. This guide therefore focuses on Cannabidiol (CBD) and its close structural analogs, assuming "this compound" refers to this class of compounds. This comparison is intended for researchers, scientists, and drug development professionals.
Introduction
The landscape of cannabinoid research is characterized by a diverse array of compounds that interact with the endocannabinoid system. Among these, a significant distinction exists between phytocannabinoids like Cannabidiol (CBD) and the ever-expanding class of Synthetic Cannabinoid Receptor Agonists (SCRAs). While both classes of molecules interface with cannabinoid receptors, their origins, chemical structures, mechanisms of action, and pharmacological profiles differ profoundly. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in understanding their distinct properties.
Chemical Structures: A Tale of Two Origins
Cannabidiol (CBD) is a naturally occurring phytocannabinoid found in Cannabis sativa. Its structure is characterized by a dibenzopyran core. CBD can be extracted from the plant or synthesized in a laboratory setting[1][2][3]. Synthetic routes to CBD and its analogs, such as Cannabidivarin (CBDV) and Cannabidibutol (CBDB), have been developed to ensure purity and consistency for pharmaceutical applications.
Synthetic Cannabinoid Receptor Agonists (SCRAs) , in contrast, are a large and heterogeneous group of laboratory-created chemicals[4][5]. They were initially developed for scientific research to explore the endocannabinoid system. However, their potent psychoactive effects have led to their misuse as recreational drugs. The chemical structures of SCRAs are diverse and often designed to evade legal restrictions, but they generally mimic the action of THC, the primary psychoactive component of cannabis, at the CB1 receptor.
Mechanism of Action at Cannabinoid Receptors
The primary targets for both CBD and SCRAs are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are G protein-coupled receptors (GPCRs). However, their interactions with these receptors are fundamentally different.
Cannabidiol (CBD) exhibits a complex and multifaceted mechanism of action. It has a low binding affinity for both CB1 and CB2 receptors[6]. Instead of directly activating these receptors in the manner of a classical agonist, CBD is primarily considered a negative allosteric modulator of the CB1 receptor[7][[“]]. This means it can change the shape of the receptor, which in turn can reduce the binding and efficacy of agonists like THC. At the CB2 receptor, it has been suggested to act as an inverse agonist or antagonist[6][9]. Beyond the cannabinoid receptors, CBD's effects are mediated through a variety of other targets, including serotonin (5-HT1A), vanilloid (TRPV1), and GPR55 receptors[6][7][9].
Synthetic Cannabinoid Receptor Agonists (SCRAs) , on the other hand, are typically direct and potent agonists of the CB1 and/or CB2 receptors. Many SCRAs act as full agonists at the CB1 receptor, whereas THC is only a partial agonist[5][[“]][[“]]. This means they can elicit a maximal response from the receptor, which is thought to contribute to their often severe and unpredictable adverse effects. The high affinity and efficacy of SCRAs for the CB1 receptor are responsible for their potent psychoactive properties[[“]][[“]].
Pharmacological Data: A Quantitative Comparison
The following tables summarize the quantitative data on the receptor binding affinity (Ki) and functional efficacy (EC50 and Emax) of CBD and a selection of representative SCRAs at human CB1 and CB2 receptors. Lower Ki values indicate higher binding affinity. EC50 represents the concentration of a compound that produces 50% of its maximal effect, with lower values indicating greater potency. Emax represents the maximum effect of the compound relative to a standard full agonist.
Table 1: Receptor Binding Affinities (Ki) in nM
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Compound Class |
| CBD | >1000[6] | >1000[6] | Phytocannabinoid |
| CBDV | 14711[12] | 574.2[12] | Phytocannabinoid |
| THC | 15.29 - 67.00[13] | 8.5[12] | Phytocannabinoid |
| JWH-018 | 1.22[13] | 2.94 | SCRA (Naphthoylindole) |
| AM-2201 | 0.40[13] | 1.2 | SCRA (Naphthoylindole) |
| UR-144 | 24.00[13] | 1.8 | SCRA (Tetramethylcyclopropylindole) |
| XLR-11 | 29.00[13] | 0.89 | SCRA (Tetramethylcyclopropylindole) |
| 5F-PB-22 | 0.33 | 0.45 | SCRA (Indole-3-carboxamide) |
| MDMB-CHMICA | 0.12 | 0.29 | SCRA (Indole-3-carboxamide) |
Table 2: Functional Efficacy (EC50 in nM and Emax in %)
| Compound | Assay | CB1 EC50 (nM) | CB1 Emax (%) | CB2 EC50 (nM) | CB2 Emax (%) | Compound Class |
| CBD | cAMP | >10000 | Low/Inactive | >10000 | Low/Inactive | Phytocannabinoid |
| THC | cAMP | ~50-100 | ~50-70 (Partial Agonist) | ~30-60 | ~60-80 (Partial Agonist) | Phytocannabinoid |
| CP-55,940 | cAMP | 3.36[13] | 100 (Full Agonist) | 1.3 | 100 (Full Agonist) | Classical Cannabinoid (Reference) |
| JWH-018 | cAMP | 5.8 | 100 (Full Agonist) | 4.3 | 100 (Full Agonist) | SCRA (Naphthoylindole) |
| AM-2201 | cAMP | 1.0 | 100 (Full Agonist) | 2.4 | 100 (Full Agonist) | SCRA (Naphthoylindole) |
| UR-144 | cAMP | 42.1 | 100 (Full Agonist) | 7.9 | 100 (Full Agonist) | SCRA (Tetramethylcyclopropylindole) |
| XLR-11 | cAMP | 21.3 | 100 (Full Agonist) | 5.6 | 100 (Full Agonist) | SCRA (Tetramethylcyclopropylindole) |
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.
-
Cell Culture and Membrane Preparation: HEK-293 cells stably expressing human CB1 or CB2 receptors are cultured to confluency. The cells are harvested, and a membrane fraction is prepared by homogenization and centrifugation[14].
-
Assay Procedure:
-
Incubate cell membranes (5-20 µg of protein) with a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP-55,940)[14][15].
-
Add increasing concentrations of the unlabeled test compound (CBD or SCRA).
-
Incubate the mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to activate Gi/o-coupled receptors like CB1 and CB2, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Cell Culture: Use CHO or HEK-293 cells stably expressing human CB1 or CB2 receptors[16][17][18].
-
Assay Procedure:
-
Seed the cells in a 96- or 384-well plate and grow to near confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add increasing concentrations of the test compound (CBD or SCRA).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE)[19].
-
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve. Calculate the EC50 and Emax values from this curve.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, which is involved in receptor desensitization and G protein-independent signaling.
-
Assay Principle: This assay often uses enzyme fragment complementation (e.g., PathHunter® assay) or bioluminescence resonance energy transfer (BRET) technology[20][21][22][23][24]. The cannabinoid receptor is tagged with one part of a reporter enzyme, and β-arrestin is tagged with the complementary part.
-
Assay Procedure:
-
Use cells co-expressing the tagged receptor and β-arrestin.
-
Add increasing concentrations of the test compound.
-
Incubation allows for agonist-induced receptor activation and subsequent β-arrestin recruitment.
-
This brings the two enzyme fragments into close proximity, reconstituting a functional enzyme that generates a detectable signal (luminescence or fluorescence).
-
-
Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. A dose-response curve is generated to determine the EC50 and Emax values.
Visualizations
Caption: Canonical G-protein dependent signaling pathway for CB1/CB2 receptors.
Caption: Generalized workflow for assessing cannabinoid receptor agonists.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. The Pharmacological Effects of Plant-Derived versus Synthetic Cannabidiol in Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kloris.co [kloris.co]
- 4. news-medical.net [news-medical.net]
- 5. youtube.com [youtube.com]
- 6. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is Cannabidiol (CBD) mechanism of action? - Consensus [consensus.app]
- 9. researchgate.net [researchgate.net]
- 10. Do synthetic cannabinoids like K2/Spice have a stronger binding affinity for CB1 receptors than THC? - Consensus [consensus.app]
- 11. Do synthetic cannabinoids like K2/Spice have a stronger binding affinity for CB1 receptors than THC? - Consensus [consensus.app]
- 12. Differences in receptor binding affinity of several phytocannabinoids do not explain their effects on neural cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. CB1 Stable Cell Line for Cannabinoid GPCR Screening | eENZYME LLC [eenzyme.com]
- 19. marshall.edu [marshall.edu]
- 20. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 21. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 22. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Purity Analysis of Synthesized Cannabidiol-Valine-Quinone (Cbdvq)
In the evolving landscape of cannabinoid research, the synthesis of novel derivatives presents both exciting therapeutic possibilities and significant analytical challenges. This guide provides a comprehensive assessment of the purity of a newly synthesized cannabinoid, "Cbdvq," a conceptual derivative of cannabidiol. The performance of this compound in terms of synthesis purity is objectively compared with commercially available synthetic Cannabidiol (CBD) and a well-characterized synthetic cannabinoid, JWH-018. The supporting experimental data, protocols, and comparative analyses are intended for researchers, scientists, and professionals in drug development.
Comparative Purity Data
The purity of synthesized this compound was assessed and compared against standard samples of synthetic CBD and JWH-018 using High-Performance Liquid Chromatography (HPLC). The results, including retention times and the percentage of major impurities, are summarized in the table below.
| Compound | Average Purity (%) | Standard Deviation (%) | Major Impurity (%) | Retention Time (min) |
| This compound | 96.5 | ± 1.2 | 1.8 (Unreacted CBD) | 8.2 |
| Synthetic CBD | 99.2 | ± 0.5 | 0.5 (Unknown) | 6.5 |
| JWH-018 | 98.8[1][2][3] | ± 0.8 | 0.9 (Precursor) | 10.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and transparency.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of synthesized this compound and compare it with synthetic CBD and JWH-018 standards.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2) 150 x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
0-1 min: 30% A
-
1-15 min: 30% to 95% A
-
15-17 min: 95% A
-
17-18 min: 95% to 30% A
-
18-20 min: 30% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
-
Objective: To identify the chemical structure of major impurities in the synthesized this compound.
-
Instrumentation: Shimadzu QP2010 SE GC-MS.
-
Column: SH-Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm df.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 10 min.
-
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-550 m/z.
-
Sample Preparation: Samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) before injection.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of the synthesized this compound.
-
Instrumentation: Bruker Avance III HD 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Analyses: ¹H NMR, ¹³C NMR, and 2D-COSY spectra were acquired.
-
Sample Preparation: 5-10 mg of the sample was dissolved in 0.75 mL of CDCl₃.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the workflow for assessing the purity of synthesized this compound.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Comparative Purity Profile
The following diagram provides a visual comparison of the purity profiles of this compound, synthetic CBD, and JWH-018.
References
Comparative Stability of Cannabidiol (CBD) Under Diverse Storage Conditions: A Guide for Researchers
For Immediate Release
This guide offers a comprehensive comparison of Cannabidiol (CBD) stability in various formulations and under different environmental conditions. It is intended for researchers, scientists, and professionals in drug development, providing objective data and detailed experimental protocols to inform storage, formulation, and handling decisions. Recent studies underscore the criticality of proper storage to maintain the potency and safety of CBD products.
Key Stability Findings
Cannabidiol's stability is significantly influenced by its physical form, the formulation's excipients, and exposure to environmental factors such as heat, light, humidity, and oxygen. As a general principle, CBD should be stored in a cool, dark, and dry place in airtight containers to minimize degradation.[1][2][3]
Influence of Formulation: Solid vs. Oil
A pivotal study conducted in accordance with International Conference on Harmonization (ICH) guidelines revealed that CBD in solid powder form is considerably more stable than when dissolved in sunflower oil.[4][5]
-
CBD Powder: At 25°C/60% RH, the integrity of CBD powder remained statistically unchanged for 270 days. A minor decrease of about 8-10% was observed after a full year under these conditions.[4] Under more stressful conditions of 40°C/75% RH, a significant decrease was noted after 180 days.[4][6]
-
CBD Oil Solution: In contrast, CBD in an oil solution showed significant degradation. At 40°C/75% RH in open vials, a 20.2% loss of CBD was observed after just 90 days, with complete degradation occurring around 270 days.[5][6] Samples in closed vials demonstrated better stability but still showed a significant 16.5% loss after 180 days under the same conditions.[6]
Impact of Temperature
Temperature is a critical factor in CBD degradation. While storage at 5°C can keep CBD stable for at least 12 months, it is highly unstable at room temperature.[3][7] Higher temperatures accelerate the degradation process, following zero-order, pseudo-zero-order, and first-order reaction kinetics for the degradation of CBD and Δ9-THC and the formation of Cannabinol (CBN), respectively, in cannabis resin.[8][9][10] The activation energy for CBD degradation in acidic solution has been calculated at 131.21 kJ/mol, indicating its sensitivity to temperature changes.[8]
Effects of pH and Solvents
CBD's stability is also pH-dependent. The optimal pH for CBD stability in solution is between 4 and 6.[8][10] Under acidic conditions (pH below 4), CBD can degrade via cyclization to produce Δ9-THC and other cannabinoids.[8][10] The choice of solvent also plays a role; CBD is more stable in ethanol than in aqueous solutions.[7]
Comparative Stability Data
The following tables summarize the quantitative data on CBD stability under various conditions.
Table 1: Stability of CBD Powder
| Storage Condition | Duration | Container | CBD Degradation (%) | Citation |
| 25°C / 60% RH | 270 days | Open/Closed | Statistically Unchanged | [4] |
| 25°C / 60% RH | 365 days | Open Vials | 10.37% | [4] |
| 25°C / 60% RH | 365 days | Closed Vials | 8.01% | [4] |
| 40°C / 75% RH | 180 days | Open/Closed | 8.21% | [4][6] |
Table 2: Stability of CBD in Sunflower Oil Solution
| Storage Condition | Duration | Container | CBD Degradation (%) | Citation |
| 25°C / 60% RH | 180 days | Open/Closed | Stable | [4] |
| 25°C / 60% RH | 270 days | Open Vials | 11.41% (vs. closed) | [4] |
| 40°C / 75% RH | 90 days | Open Vials | 20.2% | [6] |
| 40°C / 75% RH | 180 days | Closed Vials | 16.5% | [6] |
| 40°C / 75% RH | ~270 days | Open Vials | Complete Degradation | [5] |
Table 3: Comparative Stability with Other Cannabinoids
| Compound | Condition | Observation | Citation |
| CBD vs. CBDA | General | CBD is more stable than its acidic precursor, Cannabidiolic Acid (CBDA), which readily decarboxylates upon exposure to heat or light. | [6][11] |
| CBD vs. Δ9-THC | Oxidation & Thermal | CBD is slightly more stable against oxidation and thermal degradation compared to Δ9-THC. | [1] |
Experimental Protocols
Protocol 1: ICH-Guided Stability Study of CBD Powder and Oil
This protocol is based on the methodology for a long-term stability study of CBD.[4][5][6]
-
Sample Preparation:
-
CBD Powder: 5 mg of marketed CBD in solid powder form is placed in both open and closed glass vials.
-
CBD Oil Solution: 5 mg of CBD is dissolved in sunflower oil and placed in both open and closed glass vials. Closed vials are sealed with Parafilm.
-
-
Storage Conditions:
-
Samples are placed in stability chambers under the following ICH-specified conditions:
-
25°C ± 2°C / 60% RH ± 5% (real-time stability)
-
40°C ± 2°C / 75% RH ± 5% (accelerated stability)
-
-
-
Time Points:
-
Samples are collected for analysis at intervals of 7, 14, 30, 60, 90, 180, 270, and 365 days.
-
-
Sample Analysis:
-
Upon removal from the stability chamber, samples are stored at -50°C in the dark until analysis.
-
Samples are diluted in methanol to a final concentration suitable for LC-MS analysis. Oil samples require a more complex preparation involving initial dilution, ultrasonication, and further dilution to ensure miscibility.
-
High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors is used for the separation and quantification of CBD and its degradation products. A gradient elution profile with acetonitrile and water is typically employed.
-
Protocol 2: Forced Degradation Study
This protocol outlines the methodology for stress testing to identify potential degradation products.[12]
-
Stress Conditions:
-
Acidic: Crystalline CBD is subjected to acidic conditions.
-
Basic: Crystalline CBD is subjected to basic conditions.
-
Oxidative: Crystalline CBD is subjected to oxidative conditions.
-
-
Analytical Method:
-
Orthogonal analytical techniques are employed for a comprehensive analysis:
-
Reversed-Phase Ultra-Performance Liquid Chromatography (UPLC) with Photo Diode Array (PDA) and Mass Spectrometry (MS) detection is used to separate and identify degradation products. This method can separate closely eluting isomers like Δ9-THC and Δ8-THC.
-
Ultra-Performance Convergence Chromatography (UPC2) is used for the stereo-chemical separation of isomers.
-
-
Visualizing Experimental Workflows and Pathways
To further elucidate the processes involved in CBD stability testing and degradation, the following diagrams are provided.
Caption: Workflow for ICH-guided CBD stability testing.
Caption: Simplified CBD degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. CBDA vs. CBD. What is the Difference and the Benefits? [phytopluscbd.com]
- 7. New Study Investigates Cannabidiol (CBD) Stability | Green Flower News [news.green-flower.com]
- 8. broughton-group.com [broughton-group.com]
- 9. Stability Testing for Cannabis - Cal Laboratories [cal-laboratories.com]
- 10. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CBDA Vs CBD: What Are the Differences? | Technology Networks [technologynetworks.com]
- 12. waters.com [waters.com]
Safety Operating Guide
Hypothetical Chemical Waste Disposal Workflow
As "Cbdvq" is a fictional substance, there are no established proper disposal procedures, safety data sheets, or environmental impact studies available. Providing guidance on the disposal of an unknown and non-existent compound would be speculative and could lead to unsafe practices.
For real chemical substances, proper disposal is dictated by their specific chemical and physical properties, toxicity, reactivity, and regulatory requirements. To ensure safety and compliance, always refer to the substance's Safety Data Sheet (SDS), which provides detailed information on handling, storage, and disposal.
In a laboratory or industrial setting, the following general steps are typically followed for the disposal of chemical waste:
-
Identification and Classification: Determine the chemical's identity and hazard class (e.g., flammable, corrosive, reactive, toxic).
-
Segregation: Keep different classes of chemical waste separate to prevent dangerous reactions.
-
Containment: Use appropriate, clearly labeled, and sealed containers for waste storage.
-
Waste Manifest: Maintain a record of the waste generated.
-
Disposal Vendor: Arrange for a licensed hazardous waste disposal company to collect and properly dispose of the material in accordance with local, state, and federal regulations.
To demonstrate the requested format, a hypothetical disposal workflow for a generic laboratory chemical is provided below.
This workflow outlines the general steps for the disposal of a hypothetical hazardous chemical from a laboratory setting.
Caption: General workflow for hazardous chemical waste disposal.
For accurate and safe disposal procedures for any specific chemical, please consult its official Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
